Sodium Fluorescein
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNXYGOVLYJHP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2321-07-5 (Parent) | |
| Record name | Fluorescein sodium [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
| Record name | FLUORESCEIN, DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20410 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluorescein sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | FLUORESCEIN, DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20410 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.601 (NTP, 1992) - Denser than water; will sink | |
| Record name | FLUORESCEIN, DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20410 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
Negligible (NTP, 1992) | |
| Record name | FLUORESCEIN, DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20410 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
518-47-8 | |
| Record name | FLUORESCEIN, DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20410 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluorescein sodium [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUORESCEIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
599 to 743 °F (decomposes) (NTP, 1992) | |
| Record name | FLUORESCEIN, DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20410 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Application of Sodium Fluorescein for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sodium fluorescein (B123965), a widely used fluorescent tracer in various scientific disciplines. The document covers the historical discovery, detailed synthesis and purification protocols, key photophysical properties, and practical experimental methodologies for its application in research settings.
Discovery and Historical Context
Fluorescein was first synthesized in 1871 by the German chemist Adolf von Baeyer, a discovery that was a pivotal moment in the intersection of chemistry and medicine.[1] This achievement was part of a broader exploration of coal tar derivatives for novel colorants, following William Henry Perkin's discovery of mauveine in 1856.[1] Baeyer's synthesis involved the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541).[1][2] He named the resulting compound "resorcinphthalein," which was later termed fluorescein in 1878, a reference to the intense green fluorescence it exhibits in alkaline solutions.[3] The introduction of its sodium salt, sodium fluorescein (also known as uranine), significantly improved its water solubility, paving the way for its extensive medical and research applications.[1][4] For his work on dyes and organic compounds, Adolf von Baeyer was awarded the Nobel Prize in Chemistry in 1905.[5]
Synthesis and Purification of this compound
The classical synthesis of fluorescein, as first described by von Baeyer, remains the foundation of modern production methods. This involves a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol.[6][7]
Synthesis of Fluorescein
Reaction: Phthalic anhydride reacts with two equivalents of resorcinol in the presence of a dehydrating acid catalyst to yield fluorescein.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, combine 1.0 molar equivalent of phthalic anhydride and 2.0 molar equivalents of resorcinol.
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride or concentrated sulfuric acid.[2][7][8] Methanesulfonic acid can also be used as both a solvent and a catalyst, often resulting in higher yields under milder conditions.[9]
-
Heating: Heat the mixture to 180-200°C for several hours with constant stirring.[2][8] It is crucial to maintain the temperature within this range to prevent decomposition of the product.[2]
-
Reaction Quenching and Crude Product Isolation: After the reaction is complete, allow the mixture to cool. The solidified product is then crushed and boiled in water to remove unreacted starting materials and the catalyst.[10] The crude fluorescein is collected by filtration.
Conversion to this compound
Fluorescein is only slightly soluble in water.[4] To increase its solubility for biological applications, it is converted to its disodium (B8443419) salt.
Experimental Protocol:
-
Dissolution: Dissolve the crude fluorescein in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate.[2][10]
-
Precipitation/Evaporation: The sodium salt can be precipitated from the solution or the solution can be evaporated to dryness to yield solid this compound.[10]
Purification Methods
For research applications, particularly in biological systems, high-purity this compound is essential. Several methods can be employed for purification:
-
Recrystallization: The crude fluorescein or its sodium salt can be recrystallized from a suitable solvent, such as methanol (B129727) or ethanol, to remove impurities.[7][10]
-
Acetylation and Deacetylation: A common method for obtaining high-purity fluorescein involves its conversion to fluorescein diacetate. The crude fluorescein is treated with acetic anhydride and a catalyst (e.g., pyridine).[11] The resulting fluorescein diacetate is more easily purified by recrystallization. The purified diacetate is then hydrolyzed back to fluorescein using a base, such as sodium methoxide.[11]
-
Column Chromatography: For laboratory-scale purification, cellulose (B213188) ion-exchange chromatography can be an effective method for separating fluorescein and its derivatives from impurities.[12]
Photophysical Properties of this compound
The utility of this compound as a fluorescent probe is dictated by its photophysical properties. These properties, particularly its absorption and emission spectra, are highly dependent on the pH of the solution.[1][13]
| Property | Value | Conditions |
| Molar Mass | 376.27 g/mol | - |
| Appearance | Dark orange/red powder | Solid state[4] |
| Solubility | Freely soluble in water and ethanol | -[14] |
| Excitation Maximum (λex) | ~494 nm | in water/alkaline solution[2][5] |
| Emission Maximum (λem) | ~512-521 nm | in water/alkaline solution[2][5] |
| Molar Absorptivity (ε) | ~76,900 M⁻¹cm⁻¹ | at ~490 nm in basic solution (pH > 8)[15] |
| Quantum Yield (ΦF) | ~0.925 - 0.95 | in 0.1 M NaOH[13][16] |
| pKa | 6.4 | -[5] |
pH Dependence: The fluorescence of fluorescein is highly pH-dependent.[1] In acidic solutions (pH < 6), the fluorescence intensity is significantly reduced as the molecule exists predominantly in its non-fluorescent lactone form.[13] Above a pH of 7, the highly fluorescent dianionic form predominates.[7] This property allows fluorescein to be used as a pH indicator.[1]
Experimental Protocols for Research Applications
This compound is a versatile tool in various research applications, including fluorescence microscopy, cell staining, and angiography.
General Workflow for Fluorescence Microscopy
Fluorescence microscopy is a cornerstone technique in cell biology, and this compound and its derivatives are frequently used as fluorescent labels.
Experimental Workflow:
-
Sample Preparation: This initial step is critical and depends on the sample type. Adherent cells are typically grown on coverslips, while tissue samples may be sectioned.[8]
-
Fixation: To preserve the cellular structure, samples are fixed using reagents like formaldehyde (B43269) or methanol.[8]
-
Permeabilization: If intracellular targets are to be stained, the cell membrane is permeabilized using a detergent like Triton X-100.
-
Blocking: To prevent non-specific binding of antibodies, the sample is incubated in a blocking solution, often containing serum.[9]
-
Immunostaining (if applicable): For indirect immunofluorescence, the sample is incubated with a primary antibody specific to the target of interest, followed by a secondary antibody conjugated to a fluorescein derivative (like FITC).
-
Staining with Fluorescein: For direct staining, the sample is incubated with a solution of this compound or a fluorescein-based probe.
-
Washing: Between each step, the sample is washed with a buffer (e.g., PBS) to remove unbound reagents.[9]
-
Mounting: The stained sample is mounted on a microscope slide with a mounting medium, which may contain an anti-fade agent.
-
Image Acquisition: The sample is visualized using a fluorescence microscope equipped with appropriate filters for fluorescein's excitation and emission wavelengths.
-
Image Analysis: The acquired images are then analyzed to quantify fluorescence intensity, localization, or other parameters.
Protocol for Staining Live Cells with Fluorescein Diacetate (FDA)
Fluorescein diacetate (FDA) is a non-fluorescent derivative of fluorescein that can readily cross cell membranes. Once inside a live cell, intracellular esterases cleave the acetate (B1210297) groups, releasing fluorescein, which is fluorescent and trapped within the cell. This method is often used to assess cell viability.[16]
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)[16]
-
Phosphate-buffered saline (PBS) or other appropriate cell culture medium
-
Live cells in suspension or adhered to a culture dish
Procedure:
-
Prepare a fresh working solution of FDA by diluting the stock solution in PBS or cell culture medium to a final concentration of approximately 2 µg/mL.[16]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the FDA working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[16]
-
Wash the cells twice with PBS to remove excess FDA.
-
Immediately visualize the cells using a fluorescence microscope with a filter set appropriate for fluorescein (excitation ~490 nm, emission ~520 nm). Live cells will exhibit green fluorescence, while dead cells will not be stained.[16]
Protocol for Fluorescein Angiography in a Research Setting
Fluorescein angiography is a technique used to visualize the vasculature of tissues, most commonly the retina.[3][17]
Materials:
-
Sterile this compound solution for injection (e.g., 10%)
-
Animal model
-
Fundus camera or other appropriate imaging system with excitation and barrier filters for fluorescein[18]
Procedure:
-
Anesthetize the animal model according to approved institutional protocols.
-
Position the animal for imaging with the fundus camera.
-
Inject a bolus of this compound solution intravenously.[3] The dosage will depend on the animal model and experimental design.
-
Immediately begin acquiring images as the dye circulates through the vasculature.[3] Early-phase images are typically captured at a rapid rate (e.g., 1-2 seconds apart).[18]
-
Continue acquiring images through the arterial, venous, and late phases of dye circulation to observe for any abnormalities, such as leakage or non-perfusion.[10][18]
-
Analyze the resulting angiograms to assess vascular integrity and blood flow dynamics.
Visualizations
Synthesis of Fluorescein
Caption: Chemical synthesis pathway of this compound.
Experimental Workflow for Fluorescence Microscopy
Caption: General experimental workflow for fluorescence microscopy.
References
- 1. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 2. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein videoangiography data analysis protocol for mapping retinal vascular permeability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. promega.com [promega.com]
- 8. gatescientific.com [gatescientific.com]
- 9. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. Recommended protocol for performing oral fundus fluorescein angiography (FFA) in children - UCL Discovery [discovery.ucl.ac.uk]
- 16. ila.ilsl.br [ila.ilsl.br]
- 17. Fluorescein Angiography: Basic Principles and Interpretation | Radiology Key [radiologykey.com]
- 18. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Principles of Sodium Fluorescein Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core principles governing the fluorescence of sodium fluorescein (B123965), a widely utilized fluorophore in scientific research and clinical diagnostics. We will delve into its photophysical properties, the environmental factors that modulate its fluorescent output, and standardized protocols for its experimental use.
The Photophysical Basis of Fluorescence
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to a higher energy, excited singlet state.[1] This excited state is short-lived. The molecule quickly relaxes to the lowest vibrational level of the excited state and then returns to the ground state by emitting a photon.[1] Because some energy is lost through non-radiative vibrational relaxation, the emitted photon is of lower energy and consequently longer wavelength than the absorbed photon.[1] This phenomenon is known as the Stokes shift. The entire process is cyclical and, under ideal conditions, can be repeated many times before the molecule undergoes irreversible chemical alteration (photobleaching).[2]
The key events in the fluorescence process are illustrated in the Jablonski diagram below.
Core Photophysical Properties of Sodium Fluorescein
This compound is a xanthene dye known for its high fluorescence quantum yield.[3][4] Its optical properties are well-characterized, making it a reliable tracer and label in numerous applications. However, these properties are not static and are highly sensitive to the molecule's environment.
| Property | Value | Conditions / Notes | Citations |
| Absorption Maximum (λabs) | ~490 - 494 nm | Varies with pH. In 0.1 M NaOH, peak is ~490 nm. | [3][5][6][7] |
| 479 nm | In 0.9% NaCl solution. | [8] | |
| Emission Maximum (λem) | ~515 - 521 nm | Varies with pH, concentration, and solvent. | [3][6][9][10] |
| 538 nm | In 0.9% NaCl solution. | [8] | |
| Isosbestic Point | 460 nm | Wavelength at which absorbance is independent of pH. | [6] |
| Molar Extinction Coefficient (ε) | ~92,300 cm-1M-1 | At 482.5 nm. | [11] |
| Fluorescence Quantum Yield (Φf) | 0.925 ± 0.015 | In 0.1 N NaOH solution. | [12] |
| Fluorescence Lifetime (τf) | ~4.0 ns | In dilute aqueous alkaline solutions. | [13][14] |
Factors Influencing Fluorescence
The fluorescence intensity of this compound is profoundly affected by several environmental factors. Understanding these influences is critical for designing robust experiments and correctly interpreting results.
-
pH: This is one of the most critical factors. The fluorescence intensity of fluorescein increases significantly with rising pH, particularly across the range of 4.0 to 8.5.[5][8][9][10] In acidic solutions, the molecule adopts a non-fluorescent lactone form, while in alkaline conditions, the highly fluorescent dianionic form predominates.[15][16]
-
Concentration and Self-Quenching: At low concentrations, fluorescence intensity is directly proportional to the concentration.[9][10] However, as concentration increases above a critical point (~500 μM), the fluorescence efficiency decreases due to a process called self-quenching or concentration quenching.[13][17] This occurs when excited molecules interact with ground-state molecules, leading to non-radiative energy loss.[17]
-
Solvent Polarity and Viscosity: The surrounding solvent can alter both the quantum yield and fluorescence lifetime.[11][12] For instance, protonated solvents like alcohols can lead to shorter lifetimes and lower quantum yields compared to deuterated solvents.[12]
-
Temperature: Changes in solution temperature can alter fluorescence intensity.[9][10] Generally, increasing temperature enhances the probability of non-radiative decay pathways, thus decreasing fluorescence.
-
External Quenchers: Various substances, known as quenchers, can decrease fluorescence intensity through collisional (dynamic) quenching or by forming non-fluorescent complexes (static quenching).[18] Common quenchers include iodide ions and molecular oxygen.[9][19]
Key Experimental Protocols
Accurate and reproducible measurements are paramount in fluorescence-based assays. Below are methodologies for two fundamental experiments.
Measurement of Fluorescence Spectra
This protocol outlines the steps to determine the excitation and emission spectra of a this compound solution using a fluorescence spectrophotometer.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M KOH or pH 9 phosphate (B84403) buffer to ensure the dianionic form).
-
Create a dilute working solution (e.g., 1-10 µM) from the stock solution. The final absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its light source (typically a Xenon arc lamp) and allow it to warm up for the manufacturer-recommended time.
-
Place a cuvette with the blank buffer solution in the sample holder.
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Smaller slit widths provide higher resolution but lower signal.[19]
-
-
Data Acquisition (Emission Scan):
-
Data Acquisition (Excitation Scan):
-
Set a fixed emission wavelength at the peak of the emission spectrum determined in the previous step (e.g., 517 nm).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 510 nm).
-
Record the spectrum and subtract the blank buffer spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum intensity for both the excitation and emission spectra.
-
References
- 1. ionoptix.com [ionoptix.com]
- 2. Fluorescence Fundamentals | Thermo Fisher Scientific - US [thermofisher.com]
- 3. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macsenlab.com [macsenlab.com]
- 7. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescein [omlc.org]
- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. mdpi.com [mdpi.com]
- 15. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 16. This compound | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stevesopenlab.org [stevesopenlab.org]
- 19. youtube.com [youtube.com]
exploratory studies using sodium fluorescein as a tracer
An In-depth Technical Guide to Exploratory Studies Using Sodium Fluorescein (B123965) as a Tracer
Introduction
Sodium fluorescein (NaFl), a xanthene dye, is a highly fluorescent, water-soluble compound widely employed as a tracer in a multitude of research and clinical applications.[1][2][3] Its utility stems from its intense yellow-green fluorescence under blue light, favorable pharmacokinetics, and a well-established safety profile.[2][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications, experimental protocols, and quantitative data associated with the use of this compound as a tracer. The document focuses on its application in assessing biological barrier permeability, imaging vascular and lymphatic systems, and tracking cellular processes.
Physicochemical and Pharmacokinetic Properties
This compound (C₂₀H₁₀Na₂O₅) is the sodium salt of fluorescein, with a molecular weight of 376.3 g/mol .[6] It exhibits an absorption maximum at approximately 494 nm and an emission maximum of around 512-521 nm in water.[1][3]
Upon intravenous administration, fluorescein is rapidly distributed. It binds to plasma proteins, primarily albumin.[1] The dye is metabolized by the liver into fluorescein glucuronide (FG), a less fluorescent metabolite, and is primarily excreted by the kidneys.[1][7][8] The plasma half-life of fluorescein is approximately 23.5 minutes, while its metabolite, fluorescein glucuronide, has a much longer half-life of 264 minutes.[2][7][8] This metabolic conversion is a critical consideration for quantitative studies, as the metabolite's fluorescence can interfere with measurements over longer time courses.[7][8]
Core Applications and Experimental Protocols
This compound's properties make it an ideal tracer for various exploratory studies.
Blood-Brain Barrier (BBB) Permeability Assessment
One of the most prominent applications of NaFl is in the evaluation of blood-brain barrier integrity.[9][10] Under normal physiological conditions, the tight junctions of the BBB prevent NaFl from entering the brain parenchyma.[11] An increase in BBB permeability, often associated with neurological diseases or induced by specific treatments, allows NaFl to extravasate into the brain tissue, where its fluorescence can be detected and quantified.[11][12][13]
Experimental Protocol: In Vivo BBB Permeability in a Rodent Model
This protocol outlines a common method for assessing BBB permeability using this compound in rats.[13][14]
-
Animal Preparation: Anesthetize the subject rat according to approved institutional protocols. For studies in awake, freely moving animals, an imaging cannula may be surgically implanted over the brain region of interest.[13]
-
Tracer Preparation: Prepare a sterile solution of this compound. A typical concentration is 0.1 mg/mL, made by dissolving 5 mg of NaFl in 50 mL of a 1% Bovine Serum Albumin (BSA) solution in Mammalian Ringer solution.[15] The solution should be passed through a 0.2 μm syringe filter to ensure sterility.[15]
-
Administration: Administer the this compound solution via intravenous (i.v.) injection, typically through the tail vein. A common dosage used in mice is 40 mg/kg.[12]
-
Imaging and Data Acquisition:
-
Method: Utilize in vivo fluorescence microscopy (e.g., confocal, two-photon, or integrated miniature microscopy) to visualize the brain microvasculature.[11][13][15]
-
Wavelengths: Set excitation and emission wavelengths appropriately for fluorescein (e.g., Excitation: 485 nm, Emission: 520 nm).[15]
-
Procedure: After NaFl injection, acquire a time-lapse series of images to monitor for extravasation of the dye from the blood vessels into the surrounding brain tissue. An increase in fluorescence intensity in the parenchyma over time indicates BBB leakage.[13]
-
-
Quantitative Analysis:
-
Measure the fluorescence intensity within the blood vessels (Iᵥ) and in the adjacent brain parenchyma (Iₚ) at various time points using image analysis software.
-
The permeability can be represented as a ratio of parenchymal to vascular fluorescence or by quantifying the total amount of extravasated tracer.
-
For terminal studies, animals can be perfused to remove intravascular tracer. The brain tissue is then homogenized, and the fluorescein concentration is measured using a fluorometer to determine the total uptake.[16]
-
Retinal and Choroidal Angiography
Fluorescein angiography is a cornerstone diagnostic tool in ophthalmology for visualizing the vasculature of the retina and choroid.[9][17] It is used to diagnose and monitor conditions such as diabetic retinopathy and macular degeneration.[9]
Experimental Protocol: Fundus Fluorescein Angiography (FFA)
-
Subject Preparation: Dilate the pupils of the subject using appropriate mydriatic eye drops.
-
Tracer Administration: Inject a standard dose of this compound solution (e.g., 5 mL of 20% NaFl) into the antecubital vein.[18]
-
Imaging:
-
Using a fundus camera equipped with excitation and barrier filters (blue excitation, green-yellow barrier), capture a rapid sequence of images of the retina.
-
Early-phase images (typically within the first minute) show the filling of choroidal and retinal arteries and veins.[18]
-
Late-phase images are taken to assess for leakage from the vessels, which appears as hyperfluorescence that increases in size and intensity over time.[19]
-
-
Quantitative Analysis:
-
Specialized software can be used to align sequential images and quantify changes in fluorescence.[20]
-
Leakage is identified as regions of increasing hyperfluorescence in late-phase images compared to the initial transit phase.[19] The area and intensity of this leakage can be measured to provide a quantitative assessment of vascular pathology.[19][21]
-
Lymphatic System Imaging
This compound is also used as a tracer for mapping lymphatic drainage pathways, a technique known as fluorescence lymphangiography.[22][23] This is particularly valuable in surgical settings, such as lymphaticovenular anastomosis for lymphedema.[24]
Experimental Protocol: Microscope-Integrated Lymphangiography
-
Tracer Administration: Inject a small amount of 10% this compound solution intradermally or subcutaneously in the area of interest (e.g., the limb affected by lymphedema).[25]
-
Visualization: The tracer is taken up by the lymphatic capillaries. Using a surgical microscope equipped with a fluorescence imaging module, the lymphatic vessels can be visualized as they drain the fluorescent dye.[22]
-
Patency Assessment: In lymphatic surgery, after an anastomosis (connection) is created between a lymphatic vessel and a vein, the patency of the connection can be confirmed by observing the flow of the yellow-stained lymphatic fluid into the vein.[25]
-
Quantitative Analysis: While often qualitative, quantitative analysis can be performed by measuring the amount of tracer that reaches sentinel lymph nodes over time. In animal models, lymph nodes can be excised, homogenized, and the fluorescein concentration measured with a fluorometer.[26]
Cellular Uptake Studies
At the cellular level, fluorescein uptake can be used to study the activity of certain transport mechanisms. For instance, studies have shown that osmotic cell swelling triggers the uptake of fluorescein through the volume-regulated anion channel (VRAC).[27][28]
Experimental Protocol: VRAC-Mediated Fluorescein Uptake
-
Cell Culture: Culture cells of interest (e.g., HeLa cells) on coverslips suitable for microscopy.
-
Induction of Swelling: To induce osmotic swelling, replace the isotonic medium (e.g., 100% DMEM) with a hypotonic medium (e.g., 50% diluted DMEM) containing this compound.[27]
-
Imaging: Use fluorescence microscopy to observe the cells. An increase in intracellular fluorescence in the hypotonic medium compared to control cells in isotonic medium indicates uptake.[27]
-
Quantitative Analysis:
-
Measure the average fluorescence intensity inside the cells using image analysis software.
-
To confirm the pathway, the experiment can be repeated in the presence of VRAC inhibitors or in cells where VRAC subunits have been genetically knocked out. A significant reduction in fluorescein uptake under these conditions confirms VRAC's role.[27]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-life (Fluorescein) | 23.5 minutes | Human | [2][7][8] |
| Plasma Half-life (Fluorescein Glucuronide) | 264 minutes | Human | [7][8] |
| Absorption Maximum (in water) | ~494 nm | N/A | [3] |
| Emission Maximum (in water) | ~512-521 nm | N/A | [1][3] |
Table 2: Example Dosages and Concentrations in Experimental Studies
| Application | Dosage / Concentration | Species / Model | Reference |
| BBB Permeability | 40 mg/kg, i.v. | Mouse | [12] |
| BBB Permeability | 0.1 mg/mL in 1% BSA solution | In vivo microscopy | [15] |
| Retinal Angiography | 5 mL of 20% solution, i.v. | Human | [18] |
| Lymphangiography | 10% solution, intradermal | Human | [25] |
| Cellular Uptake | 10 µg/mL in medium | In vitro RPE cells | [29] |
| Conjunctival Elimination | 500 µg subconjunctival injection | Rat | [26] |
Table 3: Quantitative Results from a Lymphatic Elimination Study
| Time Post-Injection | Total NaF in Sentinel Lymph Node | % of Total Injected Dose | Reference |
| 30 minutes | 254.7 ng | 0.051% | [26] |
| 90 minutes | 168.3 ng | 0.034% | [26] |
| 120 minutes | 118.1 ng | 0.024% | [26] |
Visualizing Workflows and Pathways
Diagrams created using the DOT language help to clarify complex processes and experimental designs.
Caption: General experimental workflow for an in vivo tracer study.
Caption: Principle of BBB permeability assessment with NaFl.
Caption: Pathway for VRAC-mediated cellular uptake of fluorescein.
Caption: Simplified pharmacokinetic pathway of this compound.
Safety and Considerations
This compound is generally considered safe for diagnostic purposes.[4] However, adverse effects, though rare, can occur, particularly with intravenous injection. These are typically mild and transient, including nausea and vomiting.[4] Severe adverse reactions such as anaphylaxis are extremely rare.[4] For topical and intradermal applications in skin research, it is considered widely safe.[4][30] Researchers must adhere to approved protocols and be prepared to manage any potential adverse events. Furthermore, for quantitative fluorescence studies, it is crucial to account for factors like pH sensitivity, concentration-dependent effects, and the presence of fluorescent metabolites, which can all influence the emission spectra and intensity.[6][7]
References
- 1. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 2. Fluorescein Sodium: Pharmacokinetics, Preparation, Side Effects And Application Studies_Chemicalbook [chemicalbook.com]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. Safety of this compound for in vivo study of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. What is Fluorescein Sodium used for? [synapse.patsnap.com]
- 10. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, this compound, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Fluorescein sodium as a marker for focused ultrasound-induced blood-brain barrier disruption: a case report in a porcine model [frontiersin.org]
- 12. Enhancement of blood-brain barrier permeability to this compound by stimulation of mu opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Blood-Brain Barrier Permeability Using Miniaturized Fluorescence Microscopy in Freely Moving Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered blood-brain barrier permeability and its effect on the distribution of Evans blue and this compound in the rat brain applied by intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. mdpi.com [mdpi.com]
- 19. Automated Quantitative Characterization of Retinal Vascular Leakage and Microaneurysms in Ultra-widefield Fluorescein Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Spatial and Temporal Analysis of Fluorescein Angiography Dynamics in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of Segmented Fluorescein Angiography Images for the Follow-up of Choroidal Neovascular Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescein sodium fluorescence microscope-integrated lymphangiography for lymphatic supermicrosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Color-Contrast Technique Using Fluorescein and Blue Marker to Maximize Visualization during Lymphaticovenous Anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Uptake of Fluorescein upon Osmotic Cell Swelling is Dependent on the Volume- Regulated Anion Channel VRAC/LRRC8 [ppexmed.com]
- 28. ppexmed.com [ppexmed.com]
- 29. researchgate.net [researchgate.net]
- 30. Safety of this compound for in vivo study of skin. | Sigma-Aldrich [sigmaaldrich.com]
The Core Mechanism of Sodium Fluorescein in Cellular Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluorescein (B123965), a water-soluble salt of the organic dye fluorescein, is a widely utilized fluorescent tracer in a multitude of research and clinical applications.[1][2] Its intense green fluorescence upon excitation with blue light has made it an indispensable tool in ophthalmology for angiography and detecting corneal abrasions, as well as in cellular biology for viability assays, flow cytometry, and fluorescence microscopy.[1][3] This technical guide provides a comprehensive overview of the core mechanisms governing the action of sodium fluorescein in cell staining, detailing its physicochemical properties, cellular uptake pathways, the principles of its fluorescence, and practical experimental protocols.
Physicochemical and Photophysical Properties of this compound
This compound is a xanthene dye characterized by its hydrophilic nature.[1] The fluorescence of this compound is highly dependent on its chemical environment, particularly pH, with its fluorescence intensity increasing with higher pH.[4][5] The molecule exists in different ionic forms depending on the pH, which influences its absorption and emission characteristics.[6]
Below is a summary of the key photophysical properties of this compound, critical for its application in fluorescence-based cellular assays.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | |
| Molecular Weight | 376.27 g/mol | [5] |
| Appearance | Orange-red to dark red powder | [2] |
| Solubility | Freely soluble in water | [5] |
| Maximum Excitation Wavelength (λex) | ~490-498 nm | In aqueous solution.[6][7] |
| Maximum Emission Wavelength (λem) | ~514-521 nm | In aqueous solution.[6][7] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,300 M⁻¹cm⁻¹ | pH-dependent.[6][8] |
| Quantum Yield (Φ) | ~0.79 - 0.95 | Varies with solvent and pH.[6][9] |
| Fluorescence Lifetime (τ) | ~3.7 - 4.1 ns | pH-dependent.[10][11] |
| pKa | ~6.4 | [6] |
The Fluorescence Mechanism
The fluorescence of this compound originates from its molecular structure, which contains a conjugated system of delocalized π-electrons. The fundamental principle of its fluorescence emission involves the following steps[7]:
-
Excitation: When a photon of light with a wavelength corresponding to the absorption maximum of fluorescein (around 490 nm) strikes the molecule, an electron in the highest occupied molecular orbital (HOMO) is promoted to a higher energy level, the lowest unoccupied molecular orbital (LUMO). This process transitions the molecule to an excited singlet state (S1).
-
Internal Conversion and Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative processes, such as internal conversion and vibrational relaxation, relaxing to the lowest vibrational level of the S1 state.
-
Fluorescence Emission: From the lowest vibrational level of the S1 state, the electron returns to the ground state (S0), releasing the excess energy as a photon of light. This emitted photon has a longer wavelength (lower energy, around 521 nm) than the absorbed photon, a phenomenon known as the Stokes shift.
The efficiency of this process is described by the quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed.
Cellular Uptake and Localization
Historically, the mechanism of fluorescein staining in tissues like the cornea was thought to involve passive pooling in areas of cell loss or entry through compromised tight junctions. However, current evidence indicates a more complex process involving active intracellular uptake.
Key Cellular Uptake Pathways:
-
Dynamin-Dependent Endocytosis: Studies have shown that the cellular uptake of fluorescein can be an active process mediated by dynamin-dependent endocytosis.[12] Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. Inhibition of dynamin has been shown to reduce the uptake of fluorescein, suggesting that the dye is internalized into cells within endocytic vesicles.[12] This pathway is a common mechanism for the internalization of various molecules and nanoparticles from the extracellular environment.
-
Volume-Regulated Anion Channel (VRAC)-Mediated Uptake: Under hypotonic conditions, which cause cell swelling, the cellular uptake of fluorescein is significantly enhanced. This uptake is mediated by the volume-regulated anion channel (VRAC), also known as the leucine-rich repeat-containing protein 8 (LRRC8) family of proteins.[13] VRACs are activated by cell swelling and are permeable to anions and small organic osmolytes. Pharmacological inhibition or genetic knockout of VRAC components strongly diminishes the hypotonicity-driven uptake of fluorescein.[13]
Once inside the cell, fluorescein is primarily localized within the cytoplasm.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for this compound cell staining.
Caption: Cellular uptake pathways of this compound.
Caption: General workflow for cell staining and microscopy.
Experimental Protocols
Protocol 1: General Staining of Adherent Cells for Fluorescence Microscopy
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Culture medium
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
Methodology:
-
Prepare Staining Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in PBS). From the stock, prepare a working solution of 1-10 µg/mL in pre-warmed culture medium or PBS. The optimal concentration should be determined empirically.
-
Cell Preparation: Grow cells to the desired confluency on the imaging substrate.
-
Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the fluorescein working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess, unbound dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein.
Protocol 2: Staining of Suspension Cells for Flow Cytometry
Materials:
-
Suspension cells
-
This compound powder
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in Flow Cytometry Staining Buffer.
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.
-
Staining: Add 100 µL of the cell suspension to a flow cytometry tube. Add 100 µL of the fluorescein working solution. Incubate for 15-30 minutes on ice, protected from light.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step once more.
-
Analysis: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer using the appropriate laser and emission filter for fluorescein detection (e.g., blue laser for excitation and a ~530/30 nm bandpass filter for emission).
Phototoxicity of this compound
A critical consideration when using any fluorescent dye in live-cell imaging is the potential for phototoxicity. Upon excitation by light, fluorescent molecules, including fluorescein, can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals.[14][15][16] These highly reactive molecules can cause cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.[16] The phototoxic effects are dependent on the concentration of the dye, the intensity of the excitation light, and the duration of exposure.[14] Therefore, it is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal-to-noise ratio to minimize phototoxic effects during live-cell imaging experiments.
Conclusion
This compound remains a powerful and versatile tool in cell biology. Understanding its fundamental mechanism of action, from its photophysical properties to its cellular uptake pathways, is paramount for its effective and accurate application. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to design and execute robust experiments utilizing this compound for cellular staining, while also considering potential limitations such as phototoxicity. By following the detailed protocols and understanding the underlying principles, users can harness the full potential of this classic fluorescent probe.
References
- 1. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 2. Fluorescein Sodium CAS#: 518-47-8 [m.chemicalbook.com]
- 3. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 7. macsenlab.com [macsenlab.com]
- 8. Fluorescein [omlc.org]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular fluorescein hyperfluorescence is dynamin-dependent and increased by Tetronic 1107 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ppexmed.com [ppexmed.com]
- 14. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implications of the generation of reactive oxygen species by photoactivated calcein for mitochondrial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium Fluorescein for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core chemical and physical properties, detailed experimental protocols, and visual workflows for the laboratory use of sodium fluorescein (B123965). A versatile and widely used fluorescent tracer, sodium fluorescein is an indispensable tool in various scientific disciplines. This guide is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.
Core Chemical and Physical Properties
This compound, the disodium (B8443419) salt of fluorescein, is an organic compound that exhibits intense green fluorescence when exposed to blue light. Its utility in the laboratory is underpinned by its distinct chemical and physical characteristics.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₁₀Na₂O₅ | |
| Molecular Weight | 376.27 g/mol | [1] |
| Appearance | Orange-red to dark red powder | [2] |
| Odor | Odorless | [1] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Freely soluble; 500 g/L at 20°C | [3][4] |
| Ethanol | Soluble | [5][6] |
| Methanol | Freely soluble | [5] |
| Benzene, Chloroform, Ether | Insoluble | [3][4] |
| Diethyl Ether | Practically insoluble | [5] |
Spectral Properties
The fluorescence of this compound is highly dependent on pH and concentration.
| Parameter | Value (under specified conditions) | Source(s) |
| Excitation Maximum (λex) | ~490-498 nm (in water/PBS, pH > 7) | [2][7] |
| Emission Maximum (λem) | ~514-517 nm (in water/PBS, pH > 7) | [2][7] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [2] |
| 92,300 cm⁻¹M⁻¹ at 482.5 nm (in ethanol) | [8] | |
| Quantum Yield (Φ) | ~0.79 - 0.95 (in water) | [2][9] |
| 0.79 (in ethanol) | [8] | |
| pKa | ~6.4 | [2][10] |
pH-Dependent Fluorescence
The fluorescence intensity of this compound is highly sensitive to pH. In acidic solutions (below its pKa of ~6.4), the molecule exists predominantly in a non-fluorescent or weakly fluorescent form. As the pH increases, it transitions to its highly fluorescent dianionic form, making it a useful pH indicator within the physiological range.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a retinal pH indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Extracellular Flow Cytometry Staining Protocol | Bio-Techne [bio-techne.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. clyte.tech [clyte.tech]
A Technical Guide to the Scientific Application of Sodium Fluorescein: From Historical Discovery to Modern Research Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history and multifaceted applications of sodium fluorescein (B123965) in scientific research. From its synthesis in the 19th century to its indispensable role in modern cellular and medical imaging, fluorescein has illuminated biological pathways and clinical diagnostics. This document provides a comprehensive overview of its journey, detailed experimental protocols for its key applications, and quantitative data to inform experimental design.
A Luminous History: The Discovery and Early Applications of Fluorescein
The story of fluorescein begins in 1871 with the German chemist Adolf von Baeyer, who first synthesized this vibrant organic compound.[1][2][3][4] His method involved the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541), a reaction that produced a substance with a remarkable property: intense yellow-green fluorescence in alkaline solutions.[1][5][6] Initially named "resorcinphthalein," the term "fluorescein" was coined in 1878, referencing its fluorescent nature.[2] Von Baeyer's work on organic dyes, including fluorescein, earned him the Nobel Prize in Chemistry in 1905.[7][8]
The medical potential of this glowing molecule was soon recognized. In 1882, the pioneering physician and scientist Paul Ehrlich utilized the sodium salt of fluorescein, known as uranin, to study the secretion of aqueous humor in the eye, marking one of the first in vivo uses of fluorescence.[9][10] Ehrlich's innovative use of dyes to selectively stain and visualize different cell types laid the groundwork for the fields of hematology and chemotherapy.[11][12][13][14] His work demonstrated that chemical agents could be used to target specific cells and pathogens, a concept he famously termed the "magic bullet."[13]
Following these early investigations, the use of fluorescein in ophthalmology expanded. It became a crucial tool for detecting corneal abrasions and other epithelial defects, as the dye would pool in and highlight damaged areas under cobalt blue light.[1][5][15] This simple yet effective diagnostic technique remains a staple in ophthalmic practice today.[15]
A significant leap in the application of fluorescein came in 1961 with the development of fluorescein angiography by Harold Novotny and David Alvis.[1][16] This groundbreaking technique involved injecting sodium fluorescein intravenously and using a specialized fundus camera to capture sequential images of the retinal and choroidal circulation.[16][17][18][19][20] Fluorescein angiography revolutionized the diagnosis and management of numerous retinal vascular diseases, including diabetic retinopathy and macular degeneration.[1][12][15][19][21][22]
The utility of fluorescein in biological research was further amplified in the 1940s with the synthesis of fluorescein isothiocyanate (FITC).[1] This derivative allowed for the covalent attachment of fluorescein to proteins, particularly antibodies.[1][9] This innovation, pioneered by Albert Coons, gave birth to the field of immunofluorescence, a technique that enables the precise localization of specific antigens within cells and tissues.[10][23] FITC became one of the most widely used fluorophores in fluorescence microscopy and flow cytometry.[20]
Beyond the realm of biology and medicine, the intense fluorescence and low toxicity of fluorescein made it a valuable tracer in other scientific disciplines.[1] It has been employed in hydrology to trace groundwater flow and in engineering to detect leaks in water systems.[8][24][25]
Quantitative Data for Experimental Design
The selection of a fluorophore for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for fluorescein and some of its derivatives.
Table 1: Photophysical Properties of Fluorescein
| Property | Value | Reference |
| Absorption Maximum (λabs) | 494 nm (in water) | [24] |
| Emission Maximum (λem) | 512 nm (in water) | [24] |
| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ (at pH 9) | Not explicitly found in search results |
| Fluorescence Quantum Yield (Φf) | 0.95 (in 0.1 M NaOH) | Not explicitly found in search results |
| pKa | 6.4 | [5] |
Table 2: Fluorescence Properties of Selected Fluorescein Derivatives in Ethanol and PBS Buffer [26][13]
| Derivative | Solvent | Fluorescence Lifetime (τf, ns) | Quantum Yield (Φf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Fluorescein | EtOH | 4.05 | 0.87 | 488 | 514 |
| PBS | 4.11 | 0.85 | 489 | 515 | |
| 5-Carboxyfluorescein | EtOH | 4.10 | 0.79 | 490 | 516 |
| PBS | 4.10 | 0.75 | 491 | 520 | |
| 6-Carboxyfluorescein | EtOH | 4.13 | 0.79 | 489 | 515 |
| PBS | 4.15 | 0.75 | 490 | 516 | |
| Fluorescein isothiocyanate (Isomer I) | EtOH | 4.00 | 0.79 | 493 | 521 |
| PBS | 4.08 | 0.76 | 494 | 522 |
Key Experimental Protocols
This section provides detailed methodologies for several common applications of this compound and its derivatives in scientific research.
Synthesis of Fluorescein (von Baeyer Method)
This protocol is based on the original synthesis described by Adolf von Baeyer in 1871.[6][27] Modern modifications often use catalysts to improve yield and reaction conditions.[6]
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Zinc chloride (catalyst)
-
Heating apparatus (e.g., oil bath)
-
Reaction vessel
-
1N Sodium hydroxide (B78521) (NaOH) solution
-
1N Hydrochloric acid (HCl) solution
-
Methanol for recrystallization
Procedure:
-
Combine phthalic anhydride and resorcinol in a 1:2 molar ratio in a reaction vessel.
-
Add a catalytic amount of zinc chloride.
-
Heat the mixture with constant stirring. The original method involved strong heating. Modern protocols suggest temperatures around 160°C for approximately 1.5 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool.
-
Dissolve the reaction mixture in 1N NaOH solution.
-
Separate the catalyst by centrifugation.
-
Neutralize the filtrate with 1N HCl until precipitation of the fluorescein dye is observed.[6]
-
Purify the precipitated fluorescein by recrystallization from methanol.[6]
References
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Fluorescein Isothiocyanate (FITC) - conjugated Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. Fluorescein synthesis - chemicalbook [chemicalbook.com]
- 7. kgs.uky.edu [kgs.uky.edu]
- 8. acibademhealthpoint.com [acibademhealthpoint.com]
- 9. drmr.com [drmr.com]
- 10. Use of fluorescein as a ground water tracer in brackish water aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ijcmr.com [ijcmr.com]
- 13. Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Corneal Abrasion Workup: Approach Considerations, Slit Lamp Examination, Histologic Findings [emedicine.medscape.com]
- 16. usbio.net [usbio.net]
- 17. timothyspringer.org [timothyspringer.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. eyesoneyecare.com [eyesoneyecare.com]
- 20. northindianaretina.com [northindianaretina.com]
- 21. Foundation Volume 2, Chapter 113D. The Role of Fluorescein Angiography in Diabetic Retinopathy [oculist.net]
- 22. Ultrawidefield Fluorescein Angiography in the Diagnosis of Diabetic Retinopathy | Retinal Physician [retinalphysician.com]
- 23. nursing.arizona.edu [nursing.arizona.edu]
- 24. Fluorescein Performance Data | Technical Note 179 [denovix.com]
- 25. dyetracing.com [dyetracing.com]
- 26. researchgate.net [researchgate.net]
- 27. iscientific.org [iscientific.org]
Unveiling the Chameleon: A Technical Guide to Sodium Fluorescein's Spectral Properties in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of sodium fluorescein (B123965), a widely utilized fluorescent probe, across a spectrum of solvents. Understanding how the solvent environment modulates the absorption and emission characteristics of this fluorophore is critical for its effective application in diverse fields, from cellular imaging to drug delivery. This document provides a comprehensive overview of its solvatochromic behavior, supported by quantitative data, detailed experimental protocols, and a logical visualization of the underlying principles.
The Influence of the Solvent Environment on Spectral Behavior
Sodium fluorescein's photophysical properties are exquisitely sensitive to its immediate surroundings. The phenomenon of solvatochromism, where the color of a solution changes with the solvent, is pronounced with this dye. The shifts in absorption and emission spectra are primarily governed by the solvent's polarity and its ability to engage in hydrogen bonding.
In polar, protic solvents like water and alcohols, the dianionic form of fluorescein is stabilized through hydrogen bonds, leading to distinct spectral characteristics. Conversely, in aprotic or nonpolar solvents, fluorescein can exist in a neutral, lactonic form, which is typically non-fluorescent. The interplay between these forms and the differential solvation of the ground and excited states result in significant shifts in the absorption and emission maxima. Generally, increasing solvent polarity leads to a bathochromic (red) shift in the emission spectrum.
Quantitative Spectral Data of this compound
The following table summarizes the key spectral properties of this compound in a range of solvents. These parameters are crucial for predicting the dye's performance in specific experimental setups.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Water (pH 9) | 490 | 514 | 87,800 | 0.93 |
| Ethanol | 482.5 | 510 | 92,300 | 0.79[1] |
| Basic Ethanol | 500.2 | - | 92,300[2] | 0.97[2] |
| Methanol | - | - | - | - |
| 2,2,2-Trifluoroethanol | 484[1] | 508[1] | - | 1.00[1] |
| Dimethyl Sulfoxide (DMSO) | 520[1] | 543[1] | - | 0.60[1] |
| 0.1 M NaOH | - | - | - | 0.925[3] |
Note: The spectral properties of fluorescein, particularly its molar absorptivity and quantum yield, can be highly dependent on pH and the specific ionic form of the dye present in the solution.
Experimental Protocols
Accurate determination of the spectral properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key spectroscopic measurements.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum and determining the molar absorptivity of this compound.
Materials:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound stock solution of known concentration
-
Solvent of interest
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.
-
Blank Measurement: Fill a clean quartz cuvette with the solvent of interest. Place it in the reference and sample holders of the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 350-600 nm). This corrects for the absorbance of the solvent and the cuvette.
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the solvent of interest using volumetric flasks. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).
-
Sample Measurement: Rinse a quartz cuvette with a small amount of the most dilute sample solution, then fill the cuvette and place it in the sample holder of the spectrophotometer. Record the absorption spectrum. Repeat this for all prepared dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
To determine the molar absorptivity (ε), plot a graph of absorbance at λ_abs versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar absorptivity.
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound.
Materials:
-
Spectrofluorometer with an excitation and an emission monochromator
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
This compound solution (prepared as in the absorption protocol)
-
Solvent of interest
Procedure:
-
Instrument Preparation: Power on the spectrofluorometer and its light source (e.g., Xenon arc lamp) and allow it to stabilize.
-
Solvent Blank: Fill a fluorescence cuvette with the solvent of interest and place it in the sample holder. Scan the emission spectrum while exciting at the λ_abs of fluorescein in that solvent. This will identify any background fluorescence from the solvent.
-
Sample Measurement: Use a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the sample holder.
-
Spectrum Acquisition: Set the excitation monochromator to the λ_abs of the sample. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λ_abs + 10 nm to 700 nm).
-
Data Correction: If available, apply instrument-specific correction factors for the lamp intensity and detector response to obtain a corrected emission spectrum.
Relative Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is often determined relative to a well-characterized standard. Fluorescein in 0.1 M NaOH (Φ_F = 0.925) is a common standard.
Materials:
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Standard solution (e.g., fluorescein in 0.1 M NaOH) of known quantum yield
-
Sample solution (this compound in the solvent of interest)
-
Refractometer (optional, if solvents differ)
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the same excitation wavelength. The absorbance values should be kept below 0.1.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the standard (A_std) and the sample (A_smp).
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_F,smp) can be calculated using the following equation:
Φ_F,smp = Φ_F,std * (I_smp / I_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)
Where:
-
Φ_F is the quantum yield
-
I is the integrated fluorescence intensity
-
Abs is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (this term is necessary if the solvents of the sample and standard are different)
-
Logical Relationships in Solvatochromism
The following diagram illustrates the key factors influencing the spectral properties of this compound in different solvents.
Caption: Factors influencing fluorescein's spectral properties.
References
An In-depth Technical Guide to the Fluorescence Quantum Yield of Sodium Fluorescein
This guide provides a comprehensive overview of the fluorescence quantum yield of sodium fluorescein (B123965), a widely used fluorophore in research and drug development. It covers the fundamental principles, factors influencing its fluorescence, quantitative data, and detailed experimental protocols for its measurement.
Core Principles of Fluorescence Quantum Yield
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon, transitions to an excited electronic state and then emits a photon as it returns to its ground state. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]
The value of Φf ranges from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence.[3] The quantum yield is determined by the relative rates of the radiative decay process (fluorescence emission) and non-radiative decay processes. Non-radiative pathways include internal conversion, intersystem crossing, and quenching, which all compete with fluorescence and reduce the quantum yield.
The following diagram illustrates the key photophysical processes involved in fluorescence, as described by a Jablonski diagram.
Caption: Jablonski diagram illustrating electronic transitions.
Factors Influencing the Fluorescence Quantum Yield of Sodium Fluorescein
The fluorescence quantum yield of this compound is highly sensitive to its chemical and physical environment. Understanding these factors is crucial for accurate and reproducible fluorescence measurements.
-
pH: The fluorescence of fluorescein is strongly pH-dependent. The dianionic form, which predominates at high pH, exhibits the highest fluorescence quantum yield. As the pH decreases, protonation leads to the formation of monoanionic, neutral, and cationic species, which have significantly lower quantum yields.[4][5]
-
Solvent: The polarity and viscosity of the solvent can affect the quantum yield. In protic solvents, hydrogen bonding can influence the excited state's stability and, consequently, the quantum yield.
-
Concentration: At high concentrations, the fluorescence quantum yield can decrease due to self-quenching and inner filter effects, where emitted fluorescence is reabsorbed by other fluorophore molecules.[6]
-
Temperature: Temperature can influence the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased collisional quenching and other non-radiative deactivation pathways.[7][8]
Quantitative Data for this compound's Fluorescence Quantum Yield
The following table summarizes the reported fluorescence quantum yield of this compound under various conditions.
| Solvent/Buffer | pH | Quantum Yield (Φf) | Reference(s) |
| 0.1 M NaOH | ~13 | 0.90 ± 0.02 | [1][2][9] |
| 0.1 N NaOH | ~13 | 0.925 ± 0.015 | [10] |
| 0.1 N NaOH | ~13 | 0.95 | [11] |
| Ethanol | Neutral | 0.79 | [12] |
| 100mM HEPES buffer | 7.4 | Varies with salt | [13] |
| Aqueous solution | Cationic form | 0.9 - 1.0 | [4] |
| Aqueous solution | Neutral form | 0.20 - 0.25 | [4] |
| Aqueous solution | Monoanion form | 0.25 - 0.35 | [4] |
Experimental Protocols for Measuring Fluorescence Quantum Yield
There are two primary methods for determining the fluorescence quantum yield: the relative method and the absolute method.
Relative Method
The relative method involves comparing the fluorescence of the sample of interest to that of a standard with a known quantum yield.[14][15][16]
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield measurement.
Detailed Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and absorption/emission properties similar to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Sample Preparation:
-
Prepare a stock solution of the standard and the this compound sample in the desired solvent.
-
Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution.
-
Record the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of each dilution.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
The emission spectra should be corrected for the wavelength-dependent response of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²) where:
-
Φf,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions.
-
-
Absolute Method
The absolute method measures the total number of photons emitted by the sample using an integrating sphere, and compares it to the number of photons absorbed.[1][2][9][17] This method does not require a reference standard.[14]
Experimental Setup for Absolute Quantum Yield Measurement
Caption: Setup for absolute fluorescence quantum yield measurement.
Detailed Protocol:
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is required. The integrating sphere is coated with a highly reflective material to collect all emitted and scattered light.[17][18]
-
Measurement Procedure:
-
Blank Measurement: A measurement is first performed with a blank (solvent only) in the integrating sphere to account for scattering and background signals.
-
Sample Measurement: The sample is then placed in the integrating sphere, and the emission spectrum is recorded.
-
-
Data Analysis:
-
The number of absorbed photons is determined by comparing the intensity of the excitation light with and without the sample.
-
The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum.
-
The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Applications in Research and Drug Development
This compound's high fluorescence quantum yield and biocompatibility make it a valuable tool in various applications:
-
Fluorescence Microscopy and Cell Tracking: Fluorescein and its derivatives are widely used to label and track cells and subcellular components.[3] Its bright fluorescence allows for high-contrast imaging.
-
Tracer Studies: In hydrology and environmental science, fluorescein is used as a tracer to study water flow and transport processes due to its high detectability at low concentrations.[19][20][21][22]
-
Medical Diagnostics: In ophthalmology, this compound is used in angiography to visualize retinal blood flow.[23] It is also used in neurosurgery to delineate brain tumors.[24]
-
Drug Delivery: Fluorescein-labeled drugs and nanoparticles are used to study their uptake, distribution, and targeting in cells and tissues.
-
Intracellular Ion Imaging: Although not a direct signaling molecule, derivatives of fluorescein are used as indicators for intracellular ions like sodium.[25]
-
Cell Membrane Imaging: Fluorescent probes based on fluorescein can be designed to specifically target and image the cell membrane, which is crucial for studying membrane-related biological processes.[26]
This in-depth guide provides the essential knowledge for researchers, scientists, and drug development professionals to understand and effectively utilize the fluorescence properties of this compound in their work. Accurate determination and consideration of the fluorescence quantum yield are paramount for obtaining reliable and reproducible results in fluorescence-based assays and imaging.
References
- 1. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescein [omlc.org]
- 13. researchgate.net [researchgate.net]
- 14. jascoinc.com [jascoinc.com]
- 15. agilent.com [agilent.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. edinst.com [edinst.com]
- 18. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 19. idwr.idaho.gov [idwr.idaho.gov]
- 20. Orientation [ldeo.columbia.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The possible effects of sodium fluoroscein to primary cell culture sampling in glioblastoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Technical Guide to Sodium Fluorescein as a pH Indicator in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of sodium fluorescein (B123965) and its derivatives as pH indicators in biological research. Focusing on intracellular pH (pHi) measurements, this document details the core principles, experimental protocols, and data interpretation, offering a valuable resource for professionals in cellular biology, pharmacology, and drug development.
Introduction: The Role of pH in Cellular Physiology
Intracellular pH is a critical parameter tightly regulated within a narrow range, typically between 7.0 and 7.4, to ensure optimal cellular function.[1] Deviations from this physiological pH can significantly impact a multitude of cellular processes, including enzyme activity, protein conformation, ion transport, cell proliferation, and apoptosis. Consequently, the accurate measurement of pHi is paramount for understanding cellular health, disease pathogenesis, and the mechanism of action of therapeutic agents.
Fluorescent pH indicators, particularly sodium fluorescein and its derivatives, have become indispensable tools for monitoring pHi in living cells due to their high sensitivity, non-invasive nature, and suitability for high-resolution imaging and quantitative analysis.[2]
Properties of Fluorescein-Based pH Indicators
The utility of fluorescein as a pH indicator stems from the pH-dependent equilibrium between its different ionic forms, each possessing distinct spectral properties.[3][4] In aqueous solutions, fluorescein exists as a cation at very low pH, a neutral molecule, a monoanion, and a dianion at neutral to alkaline pH.[3] The transition between the monoanion and the highly fluorescent dianion, with a pKa of approximately 6.4, is the basis for its use as a pH indicator in the physiological range.[5]
However, fluorescein itself has limitations for intracellular applications, including rapid leakage from cells and a pKa that is slightly lower than the typical cytosolic pH.[6] To overcome these drawbacks, derivatives such as 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) have been developed. BCECF boasts a pKa of approximately 6.98, which is ideal for measuring physiological pHi, and its multiple negative charges at neutral pH significantly improve its retention within the cytoplasm.[1][7]
Quantitative Data on Fluorescein and BCECF
The following tables summarize the key photophysical properties of fluorescein and BCECF, providing a quick reference for experimental design.
| Property | Fluorescein | Reference |
| pKa | ~6.4 | [5] |
| Ionic Forms & pH Range | Cation (< pH 2), Neutral (pH 2-4), Monoanion (pH 4-6), Dianion (> pH 6) | [3] |
| Quantum Yield (Φf) | Varies with pH (e.g., ~0.92 in 0.1 M NaOH) | [8] |
Table 1: Photophysical Properties of Fluorescein.
| Ionic Form | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Reference |
| Dianion | ~490 nm | ~515 nm | ~76,900 M⁻¹cm⁻¹ | [8] |
| Monoanion | ~453 nm, ~472 nm | ~515 nm | ~29,000 M⁻¹cm⁻¹ | [9] |
| Neutral | ~435 nm | ~515 nm | ~11,000 M⁻¹cm⁻¹ | [9] |
Table 2: Spectral Properties of Fluorescein Ionic Forms.
| Property | BCECF | Reference |
| pKa | ~6.98 | [1][7] |
| Optimal pH Range | 6.0 - 8.0 | [9] |
| Ratiometric Excitation (λex) | 490 nm (pH-sensitive) / 440 nm (isosbestic) | [9] |
| Emission Max (λem) | ~535 nm | [9] |
Table 3: Key Properties of BCECF for Ratiometric pH Measurement.
Experimental Methodologies
Accurate measurement of intracellular pH using fluorescein-based indicators requires meticulous attention to experimental protocols, from cell loading and calibration to data acquisition and analysis. The acetoxymethyl (AM) ester forms of these dyes, such as BCECF-AM, are widely used for loading into live cells. These non-polar molecules readily cross the cell membrane and are then cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[1][2]
Ratiometric Fluorescence Measurement
A significant advantage of BCECF is its suitability for ratiometric measurements.[7] This technique involves exciting the dye at two different wavelengths—one that is pH-sensitive (around 490 nm) and another at its isosbestic point where absorption is pH-independent (around 440 nm)—while measuring the emission at a single wavelength (around 535 nm).[9] The ratio of the fluorescence intensities (F490/F440) provides a quantitative measure of pHi that is independent of dye concentration, cell path length, and lamp brightness fluctuations.
Caption: Principle of ratiometric intracellular pH measurement using BCECF.
Detailed Experimental Protocol: Intracellular pH Measurement using BCECF-AM
This protocol provides a step-by-step guide for measuring pHi in cultured cells using BCECF-AM and fluorescence microscopy.
Materials:
-
BCECF-AM (stock solution in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
High-potassium calibration buffers (pH range 6.0-8.0)
-
Nigericin (B1684572) (stock solution in ethanol)
-
Cultured cells on coverslips or in imaging dishes
Workflow Diagram:
Caption: Experimental workflow for intracellular pH measurement.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a fresh loading solution of 2-5 µM BCECF-AM in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.[2] The optimal loading time and concentration may need to be determined empirically for each cell type.
-
-
Washing:
-
After incubation, wash the cells twice with warm HBSS to remove any extracellular dye.
-
Add fresh HBSS to the cells for imaging.
-
-
Fluorescence Imaging:
-
Place the cells on the stage of an inverted fluorescence microscope equipped with a filter set for ratiometric imaging of BCECF (excitation filters for ~490 nm and ~440 nm, and an emission filter for ~535 nm).
-
Acquire images sequentially at both excitation wavelengths. It is crucial to minimize photobleaching by using the lowest possible excitation intensity and exposure time.
-
-
In Situ pH Calibration:
-
To convert the fluorescence ratio to an absolute pHi value, an in situ calibration must be performed at the end of each experiment.[10]
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). The high K+ concentration is used to clamp the intracellular and extracellular K+ concentrations.
-
Add the proton ionophore nigericin (5-10 µM) to each calibration buffer. Nigericin facilitates the exchange of K+ for H+, thereby equilibrating the intracellular and extracellular pH.[11]
-
Sequentially perfuse the cells with the calibration buffers and record the fluorescence ratio at each pH.
-
Plot the fluorescence ratio (F490/F440) against the corresponding pH of the calibration buffer to generate a calibration curve.
-
-
Data Analysis:
-
For each experimental condition, calculate the average fluorescence ratio from regions of interest (ROIs) drawn around individual cells.
-
Use the calibration curve to convert the experimental fluorescence ratios into absolute pHi values.
-
Protocol for Flow Cytometry
Flow cytometry offers a high-throughput method for measuring pHi in a large population of cells.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in a suitable buffer.
-
-
Dye Loading:
-
Incubate the cell suspension with 1-5 µM BCECF-AM for 30-60 minutes at 37°C.
-
-
Washing:
-
Centrifuge the cells to pellet them and resuspend in fresh buffer to remove extracellular dye. Repeat this step twice.
-
-
Flow Cytometric Analysis:
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in two channels, typically corresponding to green (~530 nm) and a longer wavelength (e.g., >610 nm) to approximate a ratiometric measurement, although true ratiometric excitation is not possible with a single laser. Alternatively, some cytometers are equipped with multiple lasers that can be used for ratiometric excitation.
-
-
In Situ Calibration:
-
Aliquots of the loaded cells are resuspended in high-potassium calibration buffers containing nigericin, as described in the microscopy protocol.
-
Run each calibration sample through the flow cytometer to obtain the fluorescence ratio for each known pH.
-
Generate a calibration curve by plotting the mean fluorescence ratio against pH.
-
-
Data Analysis:
-
Determine the mean fluorescence ratio for the experimental samples and use the calibration curve to calculate the average pHi of the cell population.
-
Troubleshooting and Considerations
-
Photobleaching: Fluorescein and its derivatives are susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time. The use of anti-fade reagents in the mounting medium can also be beneficial for fixed-cell imaging.[12]
-
Dye Leakage: Despite improvements with derivatives like BCECF, some dye leakage can still occur, especially during long-term experiments. This can be mitigated by performing experiments at lower temperatures if the biological process under investigation is not temperature-sensitive.
-
Calibration: Accurate calibration is critical for obtaining reliable pHi measurements. It is essential to perform an in situ calibration for each experiment, as the fluorescence properties of the dye can be influenced by the intracellular environment.[11]
-
Cellular Autofluorescence: Cells exhibit some level of intrinsic fluorescence, which can interfere with the signal from the pH indicator. It is important to measure the autofluorescence of unlabeled cells and subtract this background from the measurements of labeled cells.
Conclusion
This compound and its derivatives, particularly BCECF, are powerful tools for the quantitative measurement of intracellular pH in biological experiments. By employing ratiometric fluorescence techniques and following meticulous experimental protocols, researchers can gain valuable insights into the role of pHi in cellular physiology and disease. This guide provides the fundamental knowledge and practical methodologies to successfully implement these techniques in a research or drug development setting.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intracellular pH Measurement [bio-protocol.org]
- 11. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Sodium Fluorescein Powder in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for sodium fluorescein (B123965) powder, a widely used fluorescent tracer in various scientific disciplines. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a hazard-free laboratory environment.
Substance Identification and Properties
Sodium fluorescein (also known as uranine) is the disodium (B8443419) salt of fluorescein, appearing as a dark orange to red powder.[1] It is highly soluble in water, forming a solution that exhibits intense yellow-green fluorescence under ultraviolet or blue light.[1][2] This characteristic makes it an invaluable tool in applications such as ophthalmology, biomedical imaging, and environmental monitoring.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound powder is presented in Table 1. This data is essential for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | References |
| Appearance | Dark orange to red powder | [1][5] |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | [5] |
| Molecular Weight | 376.27 g/mol | [5] |
| Melting Point | > 300 °C | [5] |
| pH | ~8.3 (10 g/L solution at 20 °C) | [5] |
| Water Solubility | 500 g/L (at 20°C) | [5] |
| Odor | Odorless | [1][5] |
Toxicological and Hazard Information
This compound is generally considered to have low toxicity. However, as with any chemical powder, it can cause irritation upon contact with the eyes, skin, or respiratory tract.[6] Ingestion of large quantities may be harmful.[7] Table 2 summarizes the key toxicological data.
| Hazard | Description | References |
| Acute Oral Toxicity (LD50, Rat) | 6,721 mg/kg | [5] |
| Skin Corrosion/Irritation | Not classified as a skin irritant, but dust may cause irritation. | [8] |
| Eye Damage/Irritation | May cause eye irritation. | [7] |
| Respiratory Irritation | Dust may cause respiratory irritation upon excessive inhalation. | [8] |
| Carcinogenicity | Not classified as a carcinogen. | [5] |
Personal Protective Equipment (PPE) and Engineering Controls
The primary routes of exposure to this compound powder are inhalation, skin contact, and eye contact. Therefore, appropriate PPE and engineering controls are mandatory to minimize risk.
Engineering Controls
-
Ventilation: All handling of this compound powder, especially weighing and dissolving, should be conducted in a well-ventilated area.[5] A chemical fume hood is recommended to minimize inhalation of airborne particles.[9]
-
Designated Area: Establish a designated area for working with hazardous powders to prevent cross-contamination of the laboratory.[9]
Personal Protective Equipment
A summary of the recommended PPE is provided in Table 3.
| PPE | Specification | References |
| Eye Protection | Chemical safety goggles or glasses with side shields. | [5][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the powder. | [5][10] |
| Body Protection | A laboratory coat should be worn to protect clothing. | [11] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator may be necessary. | [5] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the this compound powder.
Handling
-
Avoid the formation of dust when handling the powder.[5]
-
Use a spatula or scoop for transferring the powder; avoid pouring directly from the container.[3]
-
Close the container tightly after each use.[5]
-
Wash hands thoroughly after handling.[5]
Storage
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[5][12]
-
Keep the container tightly closed to prevent moisture absorption, as the powder is hygroscopic.[5][12]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Experimental Protocols: Safe Preparation of a this compound Solution
This section provides a detailed methodology for the safe preparation of a this compound solution for a general laboratory application, such as fluorescence microscopy.
Materials
-
This compound powder
-
Distilled or deionized water (or other appropriate solvent)
-
Weighing paper or boat
-
Spatula
-
Glass beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure
-
Preparation: Don the appropriate PPE. Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing:
-
Place a clean, empty weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating airborne dust.
-
Record the weight of the powder.
-
-
Dissolving:
-
Transfer the weighed powder into a clean glass beaker or flask containing the appropriate volume of solvent.
-
If using a magnetic stirrer, place the stir bar in the beaker and place it on the stir plate.
-
Stir the solution until the powder is completely dissolved. The solution will appear dark red but will fluoresce bright green under appropriate light conditions.
-
-
Storage of Solution: Store the prepared solution in a clearly labeled, sealed container, protected from light to prevent photobleaching.
-
Cleanup:
-
Dispose of the used weighing boat and any contaminated materials in the appropriate chemical waste container.
-
Clean the spatula and any glassware used with an appropriate solvent and then wash with soap and water.
-
Wipe down the work surface in the fume hood.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Emergency Procedures
In the event of an accidental exposure or spill, the following first aid and cleanup procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [7][8] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. | [7][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. | [7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [7][8] |
Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep or vacuum the spilled powder, avoiding dust generation.
-
Place the collected powder in a sealed container for disposal.
-
Clean the spill area with a wet cloth or paper towels.
-
-
Large Spills:
-
Evacuate the area.
-
Ventilate the area.
-
Follow institutional procedures for large chemical spills.
-
Waste Disposal
Dispose of this compound powder and its solutions in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of it down the drain unless permitted by local regulations.[5] Contaminated materials, such as gloves and weighing paper, should also be disposed of as chemical waste.
Visualizations
Safe Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound powder in a laboratory setting.
Caption: A workflow diagram for the safe handling of this compound powder.
Mechanism of Fluorescence
This compound is a fluorescent tracer, not a signaling molecule. Its utility lies in its ability to absorb light at one wavelength and emit it at a longer wavelength. The following diagram illustrates this process.
Caption: The mechanism of fluorescence for this compound.
References
- 1. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 2. youtube.com [youtube.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. The possible effects of sodium fluoroscein to primary cell culture sampling in glioblastoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. labbox.es [labbox.es]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. etad.com [etad.com]
Methodological & Application
Application Notes and Protocols for Sodium Fluorescein Angiography in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluorescein (B123965) angiography (FA) is a cornerstone in vivo imaging technique utilized in preclinical ophthalmic research to visualize the retinal and choroidal vasculature. This method is instrumental for studying vascular pathologies, assessing the efficacy of novel therapeutics, and monitoring disease progression in rodent models of ocular diseases such as age-related macular degeneration (AMD) and diabetic retinopathy. FA allows for the non-invasive, longitudinal assessment of vascular integrity, leakage, and neovascularization within the same animal, thereby reducing inter-animal variability and the number of animals required for a study.[1] The procedure involves the intravenous or intraperitoneal injection of sodium fluorescein dye, followed by imaging of the fundus with a specialized camera equipped with excitation and barrier filters.
Core Principles
This compound, a fluorescent dye, is administered systemically and travels through the bloodstream. When excited by blue light (approximately 488 nm), it emits a yellow-green light (approximately 525 nm) that is captured by a fundus camera.[2] In a healthy retinal vasculature, the tight junctions of the retinal pigment epithelium (RPE) and retinal endothelial cells prevent the leakage of fluorescein. However, in pathological conditions such as choroidal neovascularization (CNV), these barriers break down, leading to dye leakage into the surrounding tissues, which appears as hyperfluorescence in the angiograms.[1] This leakage is a key indicator of vascular permeability and disease activity.
Experimental Protocols
A critical aspect of successful fluorescein angiography is the standardization of the protocol to ensure reproducibility and comparability of results across different studies and research groups. The following sections provide detailed methodologies for performing FA in rodent models.
Animal Preparation
-
Anesthesia: Anesthetize the rodent using an appropriate method. A commonly used anesthetic is a mixture of ketamine and xylazine (B1663881) administered via intraperitoneal (IP) injection.[3] The specific dosage should be calculated based on the animal's body weight.
-
Pupil Dilation: Dilate the pupils of the animal by applying a drop of 1% tropicamide (B1683271) and/or 10% phenylephrine (B352888) hydrochloride to the cornea.[3][4] Allow sufficient time for the pupils to fully dilate before proceeding with imaging.
-
Corneal Hydration: Apply a drop of 2% methylcellulose (B11928114) gel or other suitable ophthalmic lubricant to the cornea to maintain its clarity and prevent drying during the imaging procedure.[3]
Fluorescein Dye Administration
The route of administration and the concentration of this compound can influence the quality and interpretation of the angiograms.[1] Intravenous injection provides a more rapid and distinct vascular filling, while intraperitoneal injection is technically easier to perform.
Table 1: this compound Dosing and Administration
| Rodent Model | Administration Route | Dye Concentration | Dosage/Volume | Reference |
| Mouse | Intraperitoneal (IP) | 2.5% | 0.1 mL | [2] |
| Mouse | Intraperitoneal (IP) | 10% | 5 µL/g body weight | [3] |
| Mouse | Intraperitoneal (IP) | 10% | 30 µg/gm of body weight | [4] |
| Rat | Intravenous (IV) - Tail Vein | 10% | 0.1 mL | [2] |
| Rat | Intravenous (IV) - Jugular Vein | - | 5 mg/kg | [5] |
| Rat | Intravenous (IV) | 1% | 200 µl/kg | [6] |
Fundus Imaging
-
Positioning: Place the anesthetized animal on the imaging platform of a rodent-specific fundus camera system (e.g., Micron III, Micron IV, Spectralis HRA).[1][4]
-
Focusing: Gently bring the fundus camera lens into contact with the lubricated cornea.[3] Adjust the alignment to center the optic nerve head in the field of view.
-
Image Acquisition: Capture a baseline, pre-injection image of the fundus. After dye administration, acquire a series of images at different time points to visualize the arterial, arteriovenous, and late phases of fluorescein circulation. Typical imaging time points include 1, 3, 5, and 10 minutes post-injection.[3] It is crucial to complete imaging within 10 minutes as the dye may become too diffuse afterward.[3]
Data Analysis and Interpretation
The analysis of fluorescein angiograms can be both qualitative and quantitative.
-
Qualitative Analysis: This involves the subjective grading of angiograms based on the presence, extent, and pattern of hyperfluorescence (leakage) or hypofluorescence (vascular filling defects).
-
Quantitative Analysis: This provides objective measurements of vascular leakage and lesion size. Common software packages can be used to manually or automatically outline the area of hyperfluorescence.[1] The total fluorescence intensity within the lesion can also be measured and normalized to the background fluorescence.[1] In models of CNV, the lesion area is often normalized against the area of the optic nerve head for standardization.[1]
Table 2: Key Parameters for Quantitative Analysis
| Parameter | Description | Common Units |
| Lesion Area | The total area of hyperfluorescence indicative of vascular leakage. | µm², pixels |
| Normalized Lesion Area | Lesion area normalized to a stable anatomical landmark, such as the optic nerve head, to account for variations in image magnification. | Ratio |
| Fluorescence Intensity | The brightness of the fluorescein signal within the lesion, reflecting the amount of dye leakage. | Arbitrary fluorescence units (AFU) |
| Net Fluorescence Intensity | The fluorescence intensity of the lesion corrected for background fluorescence.[1] | AFU |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound angiography protocol for rodent models.
Caption: Workflow for this compound Angiography in Rodents.
Signaling Pathway Visualization (Hypothetical Example for CNV)
In the context of CNV, a primary driver of vascular leakage is Vascular Endothelial Growth Factor (VEGF). The following diagram illustrates a simplified signaling pathway that can be investigated using fluorescein angiography.
Caption: Simplified VEGF Signaling Pathway in Choroidal Neovascularization.
This compound angiography remains a vital tool in preclinical ophthalmic research, providing valuable insights into the pathophysiology of retinal and choroidal vascular diseases. Adherence to standardized protocols for animal preparation, dye administration, imaging, and data analysis is paramount for obtaining reliable and reproducible results. The quantitative data derived from FA, such as lesion area and fluorescence intensity, serve as critical endpoints for evaluating the efficacy of potential therapeutic interventions in rodent models.
References
- 1. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous optical coherence tomography angiography and fluorescein angiography in rodents with normal retina and laser-induced choroidal neovascularization [opg.optica.org]
- 3. Measuring Retinal Vessel Diameter from Mouse Fluorescent Angiography Images [jove.com]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. A new procedure for fundus photography and fluorescein angiography in small laboratory animal eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Groundwater Tracing Using Sodium Fluorescein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Groundwater tracing is a critical technique for understanding subsurface water flow paths, velocities, and contaminant transport.[1][2][3] Among the various tracers available, sodium fluorescein (B123965) (also known as uranine or Acid Yellow 73) is a widely used fluorescent dye due to its high detectability, low toxicity at typical concentrations, and cost-effectiveness.[2][4] This document provides a detailed methodology for conducting groundwater tracing studies using sodium fluorescein, including experimental protocols, data presentation, and visualization of key processes.
This compound is a xanthene dye that exhibits intense yellow-green fluorescence in water, making it easily detectable at very low concentrations.[2][5] Its application spans various hydrogeological settings, including karst aquifers, fractured rock, and porous media, to delineate recharge areas, identify contaminant pathways, and validate groundwater models.[2][6][7]
Key Characteristics of this compound
A successful tracing study relies on understanding the properties of the chosen tracer. The key characteristics of this compound are summarized in the table below.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₂₀H₁₀Na₂O₅ | [2] |
| Molar Mass | 376.27 g/mol | [5] |
| Appearance | Reddish-brown or orange-red powder | [2][5] |
| Solubility in Water | Freely soluble | [5] |
| Excitation Maximum | ~495 nm | [3] |
| Emission Maximum | ~520 nm | [3] |
| Detection Limit in Water | As low as 0.002 ppb | [8] |
| pH Sensitivity | Fluorescence is pH-dependent, with maximum intensity above pH 9.5. | [3][8] |
| Photodegradation | Susceptible to degradation by sunlight. | [2][9] |
| Toxicity | Low to moderate concern at concentrations used for tracing. | [10] |
Experimental Protocols
A systematic approach is crucial for a successful groundwater tracing experiment. The following sections detail the necessary protocols from planning to data analysis.
Preliminary Site Assessment and Study Design
Before tracer injection, a thorough site assessment is required to define the study's objectives and design an effective monitoring plan.
Protocol:
-
Define Objectives: Clearly state the purpose of the trace, such as identifying a connection between a sinkhole and a spring, determining groundwater velocity, or delineating a capture zone.[1]
-
Hydrogeological Characterization: Gather existing data on the site's geology, hydrology, and any known groundwater flow patterns.
-
Identify Injection and Monitoring Points: Select suitable locations for tracer injection (e.g., sinkholes, wells, losing streams) and downstream monitoring (e.g., springs, wells, surface water bodies).
-
Background Sampling: Collect water samples from all monitoring points before the tracer injection to determine background fluorescence levels.[6][8] This is crucial as some natural substances can fluoresce in the same range as fluorescein.
-
Calculate Tracer Mass: The amount of this compound to be injected depends on factors like the expected travel distance, groundwater velocity, and degree of dilution. For qualitative traces, an empirical formula can be used.[1] For quantitative traces, more detailed calculations considering discharge and dispersion are necessary.
Tracer Injection
Proper injection technique ensures the tracer effectively enters the groundwater system.
Protocol:
-
Tracer Preparation: Dissolve the calculated mass of this compound powder in a sufficient volume of water from the injection site to create a concentrated solution.
-
Injection: Pour the tracer solution directly into the inflow point (e.g., sinking stream, injection well).[1]
-
Flushing: Follow the tracer injection with a significant volume of water (flush water) to ensure all the dye is transported into the subsurface and to minimize adsorption at the injection point.[6] The volume of flush water will depend on site-specific conditions.
-
Record Keeping: Document the exact time, location, and amount of tracer injected.
Sample Collection
A robust sampling strategy is essential to detect the tracer's arrival and characterize its breakthrough curve.
Protocol:
-
Direct Water Sampling:
-
Collect water samples at predetermined intervals from monitoring points. The frequency of sampling should be higher during the expected arrival time of the tracer.
-
Use clean, labeled bottles for each sample. Amber glass or opaque plastic bottles are preferred to minimize photodegradation of the fluorescein.
-
Store samples in a cool, dark place until analysis.
-
-
Activated Carbon Samplers:
-
Activated carbon can adsorb and concentrate the dye over time, providing a cumulative sample.[6][11] This is particularly useful for detecting low tracer concentrations or when the exact arrival time is unknown.
-
Place packets of activated carbon at the monitoring locations and retrieve them at set intervals for analysis.
-
Quantitative Analysis
The concentration of this compound in the collected samples is determined using a spectrofluorometer.
Protocol:
-
Sample Preparation:
-
For water samples, allow them to reach room temperature. If the samples are turbid, they may need to be filtered or centrifuged.
-
For activated carbon samplers, the adsorbed dye must be eluted using a suitable solvent (e.g., a basic alcohol solution).
-
-
pH Adjustment: The fluorescence of fluorescein is highly pH-dependent. Adjust the pH of all samples and standards to above 9.5 to ensure maximum and consistent fluorescence intensity.[8]
-
Spectrofluorometer Analysis:
-
Calibrate the spectrofluorometer using a series of standards of known this compound concentrations.
-
Measure the fluorescence intensity of the samples at the excitation and emission wavelengths specific to fluorescein (approximately 495 nm and 520 nm, respectively).[3]
-
Use the calibration curve to determine the concentration of fluorescein in the samples.
-
Data Presentation
Quantitative data from the analysis should be organized for clear interpretation. The breakthrough curve, a plot of tracer concentration versus time, is the primary output of a quantitative trace.
| Time (hours post-injection) | Monitoring Point 1 (ppb) | Monitoring Point 2 (ppb) |
| 0 | < 0.002 | < 0.002 |
| 12 | < 0.002 | < 0.002 |
| 24 | 0.015 | < 0.002 |
| 36 | 0.082 | 0.005 |
| 48 | 0.156 | 0.023 |
| 60 | 0.098 | 0.045 |
| 72 | 0.031 | 0.030 |
| 84 | 0.008 | 0.012 |
| 96 | < 0.002 | 0.004 |
Visualizations
Diagrams can effectively illustrate the experimental workflow and underlying principles of groundwater tracing.
References
- 1. kgs.uky.edu [kgs.uky.edu]
- 2. karstwaters.org [karstwaters.org]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. idwr.idaho.gov [idwr.idaho.gov]
- 5. This compound | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gw-project.org [gw-project.org]
- 7. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 8. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 9. paintingthecityyellow.wordpress.com [paintingthecityyellow.wordpress.com]
- 10. An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idwr.idaho.gov [idwr.idaho.gov]
step-by-step protocol for measuring cell permeability with sodium fluorescein
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cell permeability is a critical step in drug discovery and development, providing insights into the absorption and transport of potential therapeutic compounds across cellular barriers. Sodium fluorescein (B123965), a small hydrophilic molecule, is widely used as a marker for paracellular permeability, the passage of substances through the tight junctions between cells.[1] This protocol provides a detailed, step-by-step method for measuring cell permeability in vitro using a cell monolayer, such as the Caco-2 cell line, grown on permeable Transwell® inserts and sodium fluorescein as the tracer molecule. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, making it a valuable model for studying intestinal drug absorption.[2][3][4]
This method allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of the rate at which a compound crosses a cell monolayer. By evaluating the Papp of this compound, researchers can assess the integrity of the cell monolayer and investigate how test compounds modulate barrier function.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound cell permeability assay.
Caption: Experimental workflow for the this compound permeability assay.
Signaling and Transport Pathway
This compound primarily traverses the cell monolayer through the paracellular pathway , passing through the tight junctions that connect adjacent cells. This makes it an excellent marker for assessing the integrity of these junctions. While generally considered a marker for passive paracellular transport, some studies suggest that at certain pH conditions, fluorescein transport can also involve monocarboxylic acid transporters (MCTs).[5][6][7]
Caption: Paracellular transport of this compound across a cell monolayer.
Experimental Protocol
Materials and Reagents
-
Caco-2 cells (or other suitable epithelial/endothelial cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
This compound (MW ~376 Da)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates for fluorescence reading
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
-
Transepithelial Electrical Resistance (TEER) meter
Cell Culture and Monolayer Formation
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO₂. Change the culture medium in both the apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Check: Before the permeability assay, measure the TEER of the cell monolayers. Generally, TEER values above 250 Ω·cm² indicate a confluent and well-formed monolayer.[5]
Permeability Assay
-
Preparation of Solutions:
-
Donor Solution: Prepare a stock solution of this compound in the transport buffer (e.g., HBSS) at a concentration of 100 µM.[8]
-
Receiver Solution: Use the plain transport buffer.
-
Standard Solutions: Prepare a series of this compound standard solutions in the transport buffer (e.g., ranging from 0 to 10 µM) for generating a standard curve.
-
-
Assay Procedure: a. Carefully remove the culture medium from both the apical and basolateral chambers. b. Wash the cell monolayer twice with pre-warmed (37°C) transport buffer. c. Add 0.5 mL of the donor solution (this compound) to the apical chamber. d. Add 1.5 mL of the receiver solution (plain transport buffer) to the basolateral chamber.[8] e. Incubate the plate at 37°C on an orbital shaker with gentle agitation. f. At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a 100 µL aliquot from the basolateral chamber and transfer it to a 96-well black microplate. g. After each sampling, replace the volume withdrawn from the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer.
Fluorescence Measurement and Data Analysis
-
Fluorescence Reading: Measure the fluorescence intensity of the collected samples and the standard solutions using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8][9]
-
Standard Curve: Plot the fluorescence intensity of the standard solutions against their known concentrations to generate a standard curve. Use a linear regression to determine the equation of the line.
-
Calculate Transported Amount: Use the standard curve equation to determine the concentration of this compound in the samples collected from the basolateral chamber at each time point. Calculate the cumulative amount of fluorescein transported over time.
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s or mol/s), determined from the slope of the linear portion of the cumulative amount transported versus time plot.
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical (donor) chamber (µg/mL or mol/mL).
-
Data Presentation
The quantitative data from the permeability assay should be summarized for clear comparison.
Table 1: Apparent Permeability Coefficient (Papp) of this compound
| Treatment Group | n | TEER (Ω·cm²) (Mean ± SD) | Papp (x 10⁻⁶ cm/s) (Mean ± SD) |
| Control (Untreated) | 3 | 350 ± 25 | 0.5 ± 0.1 |
| Test Compound X (10 µM) | 3 | 150 ± 20 | 2.5 ± 0.4 |
| Positive Control (EGTA) | 3 | 50 ± 10 | 5.0 ± 0.7 |
This is example data and will vary based on experimental conditions.
Table 2: Time-Dependent Transport of this compound
| Time (minutes) | Cumulative Amount Transported (nmol) (Mean ± SD) |
| 30 | 0.15 ± 0.02 |
| 60 | 0.32 ± 0.04 |
| 90 | 0.48 ± 0.06 |
| 120 | 0.65 ± 0.08 |
This is example data and will vary based on experimental conditions.
Conclusion
This protocol provides a robust and reproducible method for assessing cell monolayer permeability using this compound. The quantitative data, presented in a clear and structured format, allows for effective evaluation of the barrier function of cell monolayers and the impact of test compounds. Adherence to this detailed methodology will ensure the generation of high-quality, reliable data for applications in drug discovery and biomedical research.
References
- 1. Absorption and paracellular visualization of fluorescein, a hydrosoluble probe, in intact house sparrows (Passer domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein transport properties across artificial lipid membranes, Caco-2 cell monolayers and rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeability assay [bio-protocol.org]
Application Notes and Protocols for Fluorescence Microscopy with Sodium Fluorescein
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluorescein (B123965) (also known as uranine or fluorescein disodium (B8443419) salt) is a water-soluble xanthene dye widely used as a fluorescent tracer.[1][2] Its high fluorescence quantum yield, excellent water solubility, and low molecular weight make it an ideal candidate for a variety of applications in fluorescence microscopy. These include, but are not limited to, cell labeling, angiography, and permeability assays.[1][3][4] This document provides a comprehensive guide to the experimental setup, quantitative properties, and detailed protocols for using sodium fluorescein in fluorescence microscopy.
Principle of Fluorescence
Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light energy at a specific wavelength (excitation) and subsequently emits light at a longer, lower-energy wavelength (emission).[2] In a typical epi-fluorescence microscope, light from a source is passed through an excitation filter that selects the appropriate wavelength to excite the fluorophore in the sample. This light is then reflected by a dichroic mirror through the objective lens, focusing it onto the specimen. The emitted fluorescence from the sample, along with scattered excitation light, is collected by the same objective. It passes through the dichroic mirror and an emission filter, which blocks the unwanted excitation light and only allows the emitted light to reach the detector, forming the final fluorescent image.[5][6]
Quantitative Data and Optical Properties
The efficiency and spectral characteristics of this compound are critical for designing microscopy experiments. Key quantitative data are summarized below.
Table 1: Optical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | [7] |
| Molecular Weight | 376.27 g/mol | [4][7] |
| Peak Excitation Wavelength (λex) | 465 - 490 nm | [2][4][8] |
| Peak Emission Wavelength (λem) | 520 - 530 nm | [2][4][8] |
| Appearance | Dark orange/red powder | [1] |
| Solubility | Soluble in water and alcohol | [1] |
Note: The fluorescence intensity of this compound is pH-dependent, increasing with higher pH. Maximum fluorescence occurs around pH 7.4.[2][9][10] Concentration-dependent effects, such as self-quenching, can occur at high concentrations (e.g., above 5 µg/mL).[11]
Experimental Setup
A standard epi-fluorescence microscope equipped with the appropriate light source and filter set is required for imaging this compound.
Microscope Configuration
-
Light Source: A broad-spectrum source like a mercury arc lamp or a xenon arc lamp is suitable. More modern setups utilize high-power LEDs (around 470-490 nm) or lasers (e.g., a 488 nm Argon laser) for more stable and specific excitation.[12][13]
-
Objective Lens: The choice of objective depends on the required magnification and resolution for the specific application.
-
Detector: A sensitive camera, such as a CCD (Charge-Coupled Device) or sCMOS (scientific Complementary Metal-Oxide-Semiconductor) camera, is necessary to capture the fluorescence signal.
Recommended Filter Set
A standard Fluorescein Isothiocyanate (FITC) filter set is ideal for this compound microscopy.[5][12][14] The typical specifications for this filter set are outlined below.
Table 2: Recommended Filter Set Specifications for this compound
| Component | Wavelength Range | Purpose |
| Excitation Filter | 465 - 498 nm | Passes blue light to excite the dye.[4][5][8] |
| Dichroic Mirror | Cut-on at ~505 nm | Reflects excitation light towards the sample and transmits emitted light towards the detector.[5][14] |
| Emission Filter | 513 - 556 nm | Transmits the green fluorescence from the dye while blocking residual excitation light.[4][5][8] |
Diagrams and Workflows
Epi-Fluorescence Microscopy Light Path
The following diagram illustrates the fundamental light path in an epi-fluorescence microscope configured for this compound imaging.
Caption: Diagram of the epi-fluorescence microscope light path.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol outlines the preparation of stock and working solutions of this compound from powder.
References
- 1. macsenlab.com [macsenlab.com]
- 2. opsweb.org [opsweb.org]
- 3. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. edmundoptics.com [edmundoptics.com]
- 6. photonicshop.co.uk [photonicshop.co.uk]
- 7. scbt.com [scbt.com]
- 8. opsweb.org [opsweb.org]
- 9. Frontiers | Optical Characterization of this compound In Vitro and Ex Vivo [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microscopeworld.com [microscopeworld.com]
Application of Sodium Fluorescein in Detecting Blood-Brain Barrier Disruption
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of this barrier is a key pathological feature in many neurological diseases, including stroke, traumatic brain injury (TBI), epilepsy, and neurodegenerative disorders.[1][2] Therefore, the quantitative assessment of BBB permeability is crucial for understanding disease mechanisms and for the development of CNS-targeting therapeutics.
Sodium fluorescein (B123965) (Na-F), a small, water-soluble fluorescent tracer (molecular weight: 376 Da), serves as a reliable and widely used marker for evaluating BBB integrity.[3] Due to its low lipid solubility and molecular size, Na-F is effectively excluded from the brain parenchyma by the intact BBB.[4][5][6] When the BBB is compromised, the tight junctions between endothelial cells loosen, allowing Na-F to extravasate from the blood into the brain tissue. The amount of accumulated fluorescein in the brain is directly proportional to the extent of BBB disruption.[3][7] This property allows for both qualitative visualization via fluorescence microscopy and quantitative assessment through spectrophotofluorometry.[1][8]
Key Quantitative Data and Parameters
The following tables summarize key quantitative parameters for Na-F based BBB permeability assays.
Table 1: Properties and Spectroscopic Data for Sodium Fluorescein
| Parameter | Value | Reference |
| Molecular Weight | 376 Da | [3] |
| Excitation Wavelength | ~480-494 nm | [9][10][11] |
| Emission Wavelength | ~520-535 nm | [9][10][11] |
| Appearance | Orange/red powder | |
| Solubility | Water-soluble | [12] |
Table 2: Typical Experimental Parameters for In Vivo BBB Permeability Studies
| Parameter | Typical Range / Value | Animal Model | Reference |
| Administration Route | Intravenous (IV), Intraperitoneal (IP) | Mouse, Rat, Dog | [3][7][10][13] |
| Dosage (IP) | 100 µl of 10% (w/v) solution | Mouse | [13][14] |
| Dosage (IV) | 40 mg/kg | Mouse | [3] |
| Circulation Time | 10 - 60 minutes | Mouse, Rat | [7][10][13] |
| Perfusion | Cold Phosphate-Buffered Saline (PBS) | Mouse, Rat | [10] |
| Quantification Method | Spectrophotofluorometry | Mouse, Rat | [3] |
Table 3: Typical Experimental Parameters for In Vitro BBB Permeability Studies (Transwell Model)
| Parameter | Typical Value | Model System | Reference |
| Cell Types | Brain Microvascular Endothelial Cells (BMECs), co-cultured with astrocytes/pericytes | Rat, Human | [15] |
| Na-F Concentration | 10 µM | In vitro BBB model | [11] |
| Solvent/Medium | Mammalian Ringer's solution or cell culture medium with 1% BSA | In vitro BBB model | [11] |
| Incubation Time | 30 - 60 minutes | In vitro BBB model | |
| Quantification Method | Fluorescence Plate Reader | In vitro BBB model | [11] |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Permeability in a Mouse Model
This protocol describes the quantitative assessment of BBB permeability using Na-F in a mouse model of neurological injury (e.g., traumatic brain injury or stroke).
Materials:
-
This compound (Sigma, F6377)
-
Sterile 0.9% Saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heparinized capillaries or syringes for blood collection
-
Cold Phosphate-Buffered Saline (PBS)
-
Tissue homogenizer
-
Microcentrifuge
-
Fluorescence microplate reader or spectrophotofluorometer
Procedure:
-
Preparation of Na-F Solution: Prepare a 10% (w/v) solution of this compound in sterile 0.9% saline. Ensure it is fully dissolved and filter-sterilize if necessary.
-
Animal Model: Induce the desired CNS injury (e.g., CCI-TBI) in the experimental group of mice. Sham-operated or naive animals should be used as controls.[7]
-
Na-F Administration: At the desired time point post-injury, administer the Na-F solution to the mice. A common method is via intraperitoneal (IP) injection of 100 µl of the 10% solution.[13][14]
-
Circulation: Allow the tracer to circulate for a specific period, typically 30 to 60 minutes.[3][16]
-
Anesthesia and Blood Collection: Deeply anesthetize the mouse. Collect a blood sample via cardiac puncture using a heparinized syringe.[3] Place the blood on ice.
-
Transcardial Perfusion: Immediately following blood collection, perform transcardial perfusion with cold PBS to remove intravascular Na-F from the brain vasculature.[10] Perfuse until the fluid exiting the right atrium is clear.
-
Tissue Collection: Decapitate the animal and carefully dissect the brain. The brain can be dissected into specific regions (e.g., ipsilateral cortex, contralateral cortex, cerebellum) if required.
-
Sample Processing:
-
Brain: Weigh the collected brain tissue and homogenize it in a known volume of PBS. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C. Collect the supernatant.
-
Blood: Centrifuge the blood sample to separate the plasma/serum. Collect the plasma/serum supernatant.
-
-
Quantification:
-
Pipette the brain supernatant and plasma samples into a 96-well plate.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]
-
Prepare a standard curve using known concentrations of Na-F to determine the concentration in your samples.
-
-
Data Analysis: Calculate the BBB permeability index. A common method is to determine the amount of fluorescein per gram of tissue and normalize it to the concentration in the serum.[10]
-
Permeability Index (µg/g) = (µg of Na-F in brain tissue) / (g of brain tissue weight)
-
Alternatively, a ratio can be calculated: (Fluorescence/g tissue) / (Fluorescence/ml serum) .[10]
-
Protocol 2: In Vitro Assessment of BBB Permeability using a Transwell Model
This protocol outlines the procedure for measuring the permeability of a brain endothelial cell monolayer to Na-F.
Materials:
-
Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)
-
Primary or immortalized brain microvascular endothelial cells (BMECs)
-
Cell culture medium appropriate for BMECs
-
This compound
-
Assay buffer (e.g., mammalian Ringer's solution with 1% BSA)[11]
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed BMECs onto the luminal (upper) side of the Transwell inserts and culture until a confluent monolayer is formed. Co-culture with astrocytes or pericytes in the abluminal (lower) chamber is often used to induce tighter barrier properties.
-
Induce Disruption (Optional): To model BBB disruption, treat the cells with an inflammatory agent (e.g., TNF-α, LPS) or subject them to conditions like oxygen-glucose deprivation.
-
Preparation:
-
Gently wash the cell monolayer with pre-warmed (37°C) assay buffer.
-
Add fresh assay buffer to the lower chamber.
-
Prepare a solution of 10 µM this compound in the assay buffer.[11]
-
-
Permeability Assay:
-
Remove the buffer from the upper chamber and replace it with the Na-F solution.
-
Incubate the plate at 37°C in a cell culture incubator.
-
At designated time points (e.g., 15, 30, 45, 60 minutes), collect a sample from the lower chamber. Replace the collected volume with fresh assay buffer to maintain sink conditions.
-
-
Quantification:
-
Transfer the collected samples to a 96-well plate.
-
Measure the fluorescence intensity using a microplate reader (Ex: ~485 nm, Em: ~530 nm).
-
Use the initial Na-F solution to create a standard curve for concentration calculation.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the flux of Na-F across the endothelial monolayer. The Papp is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of fluorescein appearance in the lower chamber, in µg/s).
-
A is the surface area of the membrane (in cm²).
-
C0 is the initial concentration of fluorescein in the upper chamber (in µg/cm³).
-
-
Visualizations
Signaling and Workflow Diagrams
Caption: Inflammatory pathway leading to BBB disruption and Na-F leakage.
Caption: Experimental workflow for in vivo BBB permeability assessment.
Caption: Principle of the this compound BBB permeability assay.
References
- 1. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, this compound, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Blood–Brain Barrier Dysfunction in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein sodium as a marker for focused ultrasound-induced blood-brain barrier disruption: a case report in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking barriers: exploring mechanisms behind opening the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorescein sodium as a marker for focused ultrasound-induced blood-brain barrier disruption: a case report in a porcine model [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, this compound, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase | Springer Nature Experiments [experiments.springernature.com]
- 9. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood-brain barrier permeability assay. [bio-protocol.org]
- 11. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blood-brain barrier (BBB) permeability assay. [bio-protocol.org]
- 14. 4.8. Blood–Brain Barrier Permeability Assay [bio-protocol.org]
- 15. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Sodium Fluorescein Solutions for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluorescein (B123965) is a synthetic organic dye widely used as a fluorescent tracer in biomedical research and clinical diagnostics. Its bright green fluorescence under blue light excitation makes it an invaluable tool for a variety of in vivo imaging applications, including retinal and choroidal angiography, assessment of vascular permeability, and tumor demarcation. Proper preparation of sodium fluorescein solutions is critical to ensure experimental success, reproducibility, and the safety of animal subjects. These application notes provide detailed protocols for the preparation of sterile this compound solutions suitable for in vivo imaging studies.
Key Properties of this compound for In Vivo Imaging
This compound is the sodium salt of fluorescein and is highly soluble in aqueous solutions. Its fluorescence is pH-dependent, with optimal emission occurring in alkaline conditions. For in vivo applications, it is crucial to use a sterile, pyrogen-free solution.
| Property | Value/Range | Notes |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | |
| Molecular Weight | 376.27 g/mol | |
| Excitation Maximum | ~490 nm | [1] In the blue region of the spectrum. |
| Emission Maximum | ~520 nm | [1] Appears as bright yellow-green. |
| Optimal pH for Fluorescence | 7.4 | Maximum fluorescence is achieved at this physiological pH. |
| pH of Commercial Injections | 8.0 - 9.8 | [2][3][4] A higher pH is used for stability in solution. |
| Solubility | Highly soluble in water and alcohol. | |
| Storage (Powder) | -20°C for up to 3 years, protected from light.[5] | |
| Storage (Solution) | 2-8°C for up to 2 weeks (in PBS, pH 7.4).[6] | Should be stored in airtight containers, protected from direct sunlight.[7] |
Experimental Protocols
Protocol 1: Preparation of a 1% (10 mg/mL) this compound Solution for General In Vivo Imaging
This protocol is suitable for applications such as assessing vascular leakage or general tissue perfusion in small animal models.
Materials:
-
This compound powder (reagent grade)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (various sizes)
-
Sterile, light-protected storage vials
-
Vortex mixer
-
Calibrated analytical balance
-
pH meter or pH strips
Procedure:
-
Weighing: In a sterile conical tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 1% solution, weigh 100 mg of this compound.
-
Dissolution: Add a small volume of sterile PBS (e.g., 5 mL) to the conical tube. Vortex thoroughly until the powder is completely dissolved. The solution will appear dark orange-red at this concentration.
-
Volume Adjustment: Add sterile PBS to reach the final desired volume (e.g., 10 mL). Vortex again to ensure a homogenous solution.
-
pH Measurement and Adjustment:
-
Measure the pH of the solution. While PBS is buffered to pH 7.4, the addition of this compound may alter it slightly.
-
For optimal fluorescence in vivo, the pH should be close to physiological pH (7.4). For enhanced stability in storage, the pH can be adjusted to be slightly alkaline (8.0-9.8) using sterile sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) if necessary.[2][3][4] However, for most research applications, dissolution in PBS is sufficient.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected vial. This will remove any potential microbial contamination.
-
-
Storage: Store the sterile solution at 2-8°C, protected from light. It is recommended to use the solution within two weeks of preparation.[6] For longer-term storage, aliquoting and freezing at -20°C may be considered, though stability under these conditions should be validated.[5]
Protocol 2: Preparation of a 10% (100 mg/mL) this compound Solution for Angiography
This higher concentration is commonly used for applications requiring a bright, transient signal, such as retinal or cerebral angiography.
Materials:
-
This compound powder (reagent grade)
-
Sterile Water for Injection (WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 15 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, light-protected storage vials
-
Vortex mixer
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Weighing: In a sterile conical tube, weigh 1 g of this compound powder to prepare 10 mL of a 10% solution.
-
Dissolution: Add approximately 8 mL of sterile WFI to the tube. Vortex vigorously. The high concentration may require more effort to fully dissolve.
-
pH Adjustment for Stability: The pH of a concentrated aqueous solution of this compound will be alkaline. Measure the pH and, if necessary, adjust to between 8.0 and 9.8 using sterile 1 M NaOH or 1 M HCl.[2][3][4] This pH range enhances the stability of the solution.
-
Final Volume: Once the powder is fully dissolved and the pH is adjusted, add sterile WFI to bring the final volume to 10 mL. Mix thoroughly.
-
Sterilization: Following the same procedure as in Protocol 1, sterile-filter the solution into a sterile, light-protected vial.
-
Storage: Store the solution at 2-8°C, protected from light. A study has shown that a 10% solution stored in sterile polypropylene (B1209903) syringes at refrigerated temperatures retains its potency and sterility for at least 7 days.[4]
Quantitative Data Summary
| Parameter | Protocol 1 (1% Solution) | Protocol 2 (10% Solution) |
| Concentration | 10 mg/mL | 100 mg/mL |
| Solvent | Sterile PBS, pH 7.4 | Sterile Water for Injection |
| Typical Use | Vascular permeability, general perfusion | Angiography |
| pH | ~7.4 (buffered) | 8.0 - 9.8 (adjusted for stability)[2][3][4] |
| Sterilization Method | 0.22 µm Syringe Filtration | 0.22 µm Syringe Filtration |
| Storage Temperature | 2-8°C | 2-8°C |
| Short-term Stability | Up to 2 weeks in PBS at 2-8°C[6] | At least 7 days at 2-8°C[4] |
Diagrams
Experimental Workflow for Preparing a Sterile this compound Solution
Caption: A step-by-step workflow for the preparation of sterile this compound solutions.
Important Considerations
-
Light Sensitivity: this compound is sensitive to light and can photodegrade.[8] All steps should be performed with protection from direct light, and solutions should be stored in light-protected containers (e.g., amber vials or vials wrapped in aluminum foil).
-
Sterility: Maintaining sterility throughout the preparation process is paramount for in vivo applications to prevent infection. Work in a laminar flow hood and use sterile materials and aseptic techniques.
-
Purity of Reagents: Use high-purity, reagent-grade this compound and sterile, pyrogen-free solvents to avoid introducing contaminants that could affect the experiment or the health of the animal.
-
Concentration Effects: At very high concentrations, the fluorescence of fluorescein can be quenched, reducing the signal intensity.[9] The optimal concentration will depend on the specific application and imaging system.
-
Safety Precautions: While generally considered safe for research use, this compound solutions, particularly at high concentrations and alkaline pH, can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Extravasation during injection can cause local tissue damage due to the high pH.[2]
References
- 1. Fluorescein | TargetMol [targetmol.com]
- 2. drugs.com [drugs.com]
- 3. Fluorescein Injection [drugfuture.com]
- 4. Potency and Sterility of 10% this compound Injection, USP Stored in Sterile Polypropylene Syringes for Use During Cystoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescein Sodium | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemiis.com [chemiis.com]
- 8. wrc.org.za [wrc.org.za]
- 9. Implementation and validation of an in-house combined fluorescein/media-fill test to qualify radiopharmacy operators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tear Film Breakup Time in Animal Studies Using Sodium Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of tear film stability is a critical component in preclinical ophthalmic research, particularly in the development of therapeutics for dry eye disease and other ocular surface disorders. The Tear Film Breakup Time (TFBUT) test, using sodium fluorescein (B123965), is a widely adopted method for evaluating the quality of the precorneal tear film. This document provides detailed application notes and standardized protocols for performing TFBUT measurements in various animal models, ensuring data accuracy and reproducibility.
Principle of the TFBUT Test
The TFBUT test measures the time it takes for the first dry spots to appear on the corneal surface after a blink. A solution of sodium fluorescein, a fluorescent dye, is instilled into the tear film. The tear film evenly coats the cornea, and under a cobalt blue light, the fluorescein emits a uniform green fluorescence. As the tear film thins and breaks up, the fluorescein is displaced, creating dark, non-fluorescent spots. The time elapsed between the last complete blink and the appearance of these first dry spots is the TFBUT. A shorter TFBUT indicates an unstable tear film.[1]
Data Presentation: Quantitative TFBUT in Different Animal Species
The following tables summarize typical TFBUT values obtained in healthy, conscious animals from various studies. It is crucial to establish baseline values within a specific laboratory and for specific strains, as TFBUT can be influenced by numerous factors.
Table 1: Tear Film Breakup Time (TFBUT) in Rodents
| Animal Model | Strain | Fluorescein Concentration | Instillation Volume | Mean TFBUT (seconds) ± SD | Reference |
| Mouse | BALB/c | Not Specified | Not Specified | ≤10 (in DED model) | [2] |
| Rat | Sprague-Dawley | Not Specified | Not Specified | Significantly shorter in DED model vs. normal | [3] |
Table 2: Tear Film Breakup Time (TFBUT) in Rabbits and Guinea Pigs
| Animal Model | Strain | Fluorescein Concentration | Instillation Volume | Mean TFBUT (seconds) ± SD | Reference |
| Rabbit | New Zealand White | Not Specified | Not Specified | >15 (range: 18-60) | [2] |
| Guinea Pig | Not Specified | 2% | 1 µL | 2.7 ± 0.1 (young) / 2.1 ± 0.1 (old) |
Table 3: Tear Film Breakup Time (TFBUT) in Canines and Felines
| Animal Model | Breed | Fluorescein Application | Mean TFBUT (seconds) ± SD | Reference |
| Dog | Beagle | Strip + 1 drop eyewash | 16.58 ± 6.9 | [4] |
| Dog | Beagle | Strip + 2 drops eyewash | 15.98 ± 7.1 | [4] |
| Dog | Beagle | 1 drop premade solution | 16.43 ± 8.1 | [4] |
| Dog | Brachycephalic breeds | Fluorescein stain | 11.85 ± 1.35 | [5] |
| Cat | Domestic Shorthair/Longhair | Not Specified | 17.4 ± 4.6 (pre-anesthesia) | |
| Cat | Domestic Shorthair/Longhair | Not Specified | 12.5 ± 4.3 (post-anesthesia) |
Table 4: Tear Film Breakup Time (TFBUT) in Non-Human Primates
| Animal Model | Species | Condition | Mean TFBUT (seconds) ± SEM | Reference |
| Cynomolgus Macaque | Macaca fascicularis | Normal | 11 ± 0.4 | |
| Cynomolgus Macaque | Macaca fascicularis | Ovariectomized (unilateral) | 6 ± 0.8 | |
| Cynomolgus Macaque | Macaca fascicularis | Ovariectomized (bilateral) | 5 ± 0.6 |
Experimental Protocols
General Considerations and Best Practices
To ensure the reliability and reproducibility of TFBUT measurements, the following factors should be standardized and controlled:
-
Environment: Maintain consistent room temperature and humidity, as these can affect tear evaporation.
-
Animal Handling: Handle animals gently and allow for an acclimation period to minimize stress-induced tearing.
-
Fluorescein Application: Use a minimal, consistent volume of fluorescein solution to avoid altering the tear film volume and stability. The use of a micropipette for precise volume delivery is recommended.[6]
-
Observer Training: Ensure all personnel performing the measurements are trained in the standardized protocol and scoring to minimize inter-observer variability.
-
Anesthesia: Be aware that anesthesia can significantly impact tear production and TFBUT. If anesthesia is necessary, the type and duration should be consistent across all animals in a study. Post-anesthesia measurements should be taken after a sufficient recovery period.
-
Blinking: The time measurement should begin immediately after the last complete blink.
Protocol 1: TFBUT Measurement in Mice and Rats
Materials:
-
This compound solution (0.5% - 1% in sterile saline)
-
Micropipette (1-10 µL capacity)
-
Slit lamp with a cobalt blue filter
-
Stopwatch
-
Animal restrainer (optional, for gentle immobilization)
Procedure:
-
Gently restrain the animal, ensuring a clear view of the cornea. Allow the animal to acclimate for a few minutes.
-
Using a micropipette, instill 1 µL of the fluorescein solution into the conjunctival sac of the eye. Avoid touching the cornea.
-
Allow the animal to blink several times to distribute the fluorescein evenly across the ocular surface.
-
Position the animal in front of the slit lamp and focus on the cornea using the cobalt blue filter.
-
After a complete blink, start the stopwatch and observe the tear film.
-
Stop the timer at the first appearance of a dark, dry spot on the cornea. This is the TFBUT.
-
Repeat the measurement 2-3 times for each eye, with a brief interval between measurements, and calculate the average.
Protocol 2: TFBUT Measurement in Rabbits and Guinea Pigs
Materials:
-
This compound solution (1% - 2% in sterile saline) or fluorescein strips
-
Micropipette (1-10 µL capacity) or sterile saline for moistening strips
-
Slit lamp with a cobalt blue filter
-
Stopwatch
Procedure:
-
Gently restrain the animal.
-
For fluorescein solution: Instill 1-2 µL of the fluorescein solution into the lower conjunctival sac. For fluorescein strips: Moisten a fluorescein strip with a drop of sterile saline and gently touch it to the inner surface of the lower eyelid.
-
Manually blink the eyelids a few times to distribute the dye.
-
Position the animal at the slit lamp and observe the cornea under cobalt blue light.
-
Start the stopwatch after the last blink and record the time to the first appearance of a dry spot.
-
Repeat for a total of 2-3 measurements per eye and average the results.
Protocol 3: TFBUT Measurement in Dogs and Cats
Materials:
-
Fluorescein strips or solution (1% - 2%)
-
Sterile eyewash or saline
-
Slit lamp with a cobalt blue filter
-
Stopwatch
Procedure:
-
Have an assistant gently restrain the animal in a comfortable position.
-
Moisten a fluorescein strip with sterile eyewash and gently touch it to the bulbar conjunctiva. Alternatively, instill one drop of fluorescein solution.
-
Allow the animal to blink naturally to distribute the fluorescein.
-
Using the slit lamp with a cobalt blue filter, observe the cornea.
-
Start the stopwatch after a natural blink and record the time until the first dry spot appears.
-
Obtain an average of 2-3 readings per eye.
Visualizations
References
- 1. Direct observation and validation of fluorescein tear film break-up patterns by using a dual thermal-fluorescent imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tear film instability is associated with weakened colocalization between occludin and MUC5AC in scopolamine-induced dry eye disease (DED) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical comparison of tear film breakup time measurements in normal dogs using three different methods of fluorescein solution administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tearfilm.org [tearfilm.org]
Application Notes and Protocols for Labeling Cells with Fluorescein Isothiocyanate (FITC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent labeling of cells and proteins with fluorescein (B123965) isothiocyanate (FITC), a widely used green fluorescent dye. FITC is an amine-reactive derivative of fluorescein that forms a stable thiourea (B124793) bond with primary amines, making it a valuable tool for tracking cells, identifying specific cell populations via flow cytometry, and visualizing cellular structures in fluorescence microscopy.[1][2]
Principle of FITC Labeling
Fluorescein isothiocyanate (FITC) contains an isothiocyanate reactive group (-N=C=S) that covalently binds to primary amine groups (-NH2) found on proteins, such as those on the cell surface or within the cytoplasm.[1][3][4] This reaction is most efficient under slightly alkaline conditions (pH 8-9.5), which facilitates the deprotonation of the amine groups, making them more nucleophilic.[4][5][6][7] The result is a stable thiourea linkage, permanently attaching the fluorescent dye to the target molecule.[1][3]
Key Considerations for FITC Labeling
-
Purity of Reagents: Ensure high-purity FITC and target biomolecules for optimal labeling efficiency.[8][9]
-
Buffer Composition: Avoid amine-containing buffers like Tris or glycine, as they will compete with the target molecules for reaction with FITC.[3][6][10] Carbonate-bicarbonate or borate (B1201080) buffers are recommended.[6][11]
-
pH of Reaction: Maintain a pH between 8.0 and 9.5 for efficient conjugation.[4][5][6][7]
-
Light Sensitivity: FITC is susceptible to photobleaching, so all steps should be performed with protection from light.[8][9][10]
-
Over-labeling: Excessive labeling can lead to fluorescence quenching, protein aggregation, and altered biological activity.[8][11] The optimal dye-to-protein ratio should be determined empirically for each application.[3]
Experimental Protocols
Protocol 1: General Protein Labeling with FITC
This protocol outlines the steps for labeling a purified protein solution with FITC.
Materials:
-
Purified protein solution (2-10 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[9][10] Protect the solution from light.[9][10]
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. The recommended starting molar ratio of FITC to protein is typically between 5:1 and 20:1 for antibodies.[3][11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[3][9]
-
Purification: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.[10][11] The first colored band to elute is the labeled protein.
-
Determination of Labeling Efficiency (F/P Ratio): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).[11] The F/P molar ratio can be calculated using the following formula:
-
F/P = (A495 / εFITC) / ((A280 - (A495 x CF)) / εprotein)
-
Where:
-
A495 and A280 are the absorbances at 495 nm and 280 nm, respectively.
-
εFITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M-1cm-1).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the absorbance of FITC at 280 nm (~0.35).
-
-
-
-
Storage: Store the labeled protein at 4°C, protected from light.[3] For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[6]
Protocol 2: Labeling of Adherent Cells for Microscopy
This protocol is for staining the surface proteins of adherent cells.
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
FITC solution (0.1 mg/mL in PBS, prepared fresh)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Labeling: Incubate the cells with the freshly prepared FITC solution for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound FITC.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: Observe the labeled cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~495/519 nm).[2]
Protocol 3: Labeling of Suspension Cells for Flow Cytometry
This protocol is designed for labeling cell surface proteins of suspension cells.
Materials:
-
Suspension cells (1 x 10^6 cells/mL)
-
Phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) (Staining Buffer)
-
FITC-conjugated antibody specific for a cell surface marker
-
Propidium Iodide (PI) or other viability dye (optional)
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold Staining Buffer. Resuspend the cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.
-
Antibody Staining: Add the FITC-conjugated antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells twice with cold Staining Buffer to remove unbound antibody.
-
Resuspension: Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Viability Staining (Optional): If desired, add a viability dye like PI just before analysis to exclude dead cells.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filters for FITC.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful FITC labeling.
Table 1: Recommended Molar Ratios for Protein Labeling
| Target Molecule | Recommended FITC:Protein Molar Ratio | Resulting F/P Ratio | Reference |
| IgG Antibody (Small Scale) | 5:1 | 1-2 | [11] |
| IgG Antibody (Small Scale) | 10:1 | 2-4 | [11] |
| IgG Antibody (Small Scale) | 20:1 | 3-6 | [11] |
| General Proteins | 100:1 (Example) | Not Specified | [9] |
Table 2: FITC Concentration for Bacterial Labeling and Efficiency
| Bacterial Strain | Optimal FITC Concentration (µg/mL) | Average Labeling Rate (%) | Reference |
| E. coli O157:H7 | 400 | 88.97 | [12] |
| C. sakazakii | 400 | 88.39 | [12] |
| S. aureus | 400 | 89.34 | [12] |
| L. monocytogenes | 400 | 84.66 | [12] |
Visualizations
Caption: Workflow for FITC labeling of proteins.
Caption: Workflows for labeling adherent and suspension cells.
References
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. youdobio.com [youdobio.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptideweb.com [peptideweb.com]
- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 9. researchgate.net [researchgate.net]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Sodium Fluorescein Intensity in Tissue Samples
Introduction
Sodium fluorescein (B123965) (NaFl) is a water-soluble fluorescent dye widely utilized as a tracer in various biomedical research and clinical applications.[1] Its low molecular weight (376.3 g/mol ) and brilliant green fluorescence upon excitation with blue light make it an excellent marker for assessing tissue perfusion, vascular permeability, and the integrity of biological barriers such as the blood-brain barrier (BBB).[2][3] The quantification of NaFl intensity in tissue samples provides valuable data for researchers in fields like neurosurgery, ophthalmology, and drug development to understand physiological and pathological processes.[1][4] This application note provides detailed protocols for the quantification of NaFl in tissue samples using common laboratory techniques.
Principles of Sodium Fluorescein Quantification
The fundamental principle behind NaFl quantification lies in its fluorescent properties. NaFl absorbs light at a maximum wavelength of approximately 494 nm and emits light at a maximum wavelength of around 521 nm.[5] The intensity of the emitted fluorescence is directly proportional to the concentration of NaFl within a certain range, allowing for quantitative measurements.[6] However, it is crucial to consider that the fluorescence of NaFl can be influenced by environmental factors such as pH and concentration, with potential for a bathochromic shift (a shift to longer wavelengths) in emission under certain ex vivo conditions.[2][3]
Experimental Protocols
Several methods can be employed to quantify this compound in tissue samples, each with its own advantages and limitations. The choice of method often depends on the specific research question, the required sensitivity, and the available equipment.
Fluorescence Microscopy and Image Analysis
This method allows for the visualization and quantification of NaFl distribution at a microscopic level within tissue sections.
Protocol:
-
Tissue Preparation:
-
Following in vivo administration of NaFl, perfuse the animal with phosphate-buffered saline (PBS) to clear the vasculature of intravascular dye.[7]
-
Fix the tissue by perfusion with 4% paraformaldehyde (PFA).[3][7]
-
Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 30% sucrose) before embedding in an optimal cutting temperature (OCT) compound.[3][8]
-
Cut tissue sections (e.g., 10 µm) using a cryostat and mount them on microscope slides.[2][3]
-
-
Fluorescence Imaging:
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity.[10]
-
Select regions of interest (ROIs) within the tissue image to measure the mean fluorescence intensity.[7]
-
Correct for background fluorescence by measuring the intensity of a region without tissue or from a control tissue sample without NaFl administration.
-
The fluorescence intensity can be expressed in arbitrary units (a.u.) or calibrated to a standard curve of known NaFl concentrations.[10]
-
Spectrophotometry/Spectrofluorometry of Tissue Homogenates
This technique provides a bulk measurement of NaFl concentration in a tissue sample.
Protocol:
-
Tissue Homogenization:
-
Excise the tissue of interest, weigh it, and place it in a suitable buffer (e.g., PBS).
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Fluorescence Measurement:
-
Quantification:
-
Prepare a standard curve by serially diluting a known concentration of NaFl in the same buffer used for tissue homogenization.[12][13]
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of NaFl in the tissue samples by interpolating their fluorescence intensity values on the standard curve.
-
The final concentration is typically expressed as ng or µg of NaFl per gram of tissue.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly sensitive and specific method for quantifying NaFl, especially when dealing with complex biological matrices where background fluorescence might be an issue.[14][15]
Protocol:
-
Sample Preparation:
-
Homogenize the tissue sample as described in the spectrophotometry protocol.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724).
-
Centrifuge the sample and collect the supernatant for analysis.[14]
-
-
HPLC Analysis:
-
The mobile phase typically consists of a mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[14][16][17]
-
Set the fluorescence detector to an excitation wavelength of ~494 nm and an emission wavelength of ~521 nm.[5]
-
Quantification:
-
Generate a standard curve by injecting known concentrations of NaFl.
-
Quantify the NaFl in the tissue samples by comparing their peak areas to the standard curve.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental groups or conditions.
Table 1: Quantification of this compound in Brain Tissue Following Intravenous Administration
| Time Post-Injection (minutes) | Brain Region | NaFl Concentration (µg/g tissue) | Standard Deviation |
| 15 | Cortex | 0.52 | 0.08 |
| 15 | Cerebellum | 0.45 | 0.06 |
| 30 | Cortex | 0.89 | 0.12 |
| 30 | Cerebellum | 0.78 | 0.10 |
| 60 | Cortex | 1.25 | 0.21 |
| 60 | Cerebellum | 1.10 | 0.18 |
| 120 | Cortex | 0.95 | 0.15 |
| 120 | Cerebellum | 0.85 | 0.13 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for NaFl quantification in tissue.
Caption: NaFl extravasation across a permeable endothelial barrier.
References
- 1. P05.01.B Distribution of the staining agent sodium-fluorescein in cerebral neoplasia - a comparison between intraoperative confocal laser endomicroscopy and in vitro fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optical Characterization of this compound In Vitro and Ex Vivo [frontiersin.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Redosing of Fluorescein Sodium Improves Image Interpretation During Intraoperative Ex Vivo Confocal Laser Endomicroscopy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the kinetics of this compound for fluorescence guided surgery of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical Characterization of this compound In Vitro and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of fluorescent dyes in organ tissue samples via HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of Fluorescein sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Fluid Flow in Microfluidic Devices with Sodium Fluorescein
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluorescein (B123965), a water-soluble fluorescent dye, is a widely utilized tracer for characterizing and visualizing fluid flow within microfluidic devices. Its brilliant green fluorescence under blue light excitation, low cost, and general biocompatibility make it an ideal candidate for a variety of applications, from fundamental fluid dynamics studies to complex cell-based assays. These application notes provide a comprehensive guide to using sodium fluorescein for tracing fluid flow in microfluidic systems, including detailed protocols, data presentation for experimental parameters, and an overview of critical considerations such as photobleaching.
This compound's fluorescence is pH-dependent, with its intensity significantly increasing between pH 6 and 8.[1] This property can be harnessed for pH sensing within microfluidic environments but also necessitates careful buffer selection to ensure stable fluorescence for flow tracing applications.[1]
Core Applications
The versatility of this compound allows for its use in a multitude of microfluidic applications:
-
Flow Visualization and Profiling: Direct visualization of flow patterns, including laminar flow, mixing, and recirculation zones.
-
Velocity Measurement: Quantification of flow velocity by tracking the movement of the fluorescent front or by using techniques like micro-particle image velocimetry (µPIV) with fluorescent microparticles.
-
Mixing Efficiency Analysis: Assessing the degree of mixing between two or more fluid streams by analyzing the homogeneity of the fluorescence signal in a downstream channel.
-
Leakage and Integrity Testing: Verifying the integrity of microfluidic device bonding and identifying any potential leaks.
-
Calibration of Fluidic Systems: Used as a tracer to calibrate pressure-driven and syringe pump-based flow control systems.[2]
Data Presentation: Experimental Parameters
The successful application of this compound as a flow tracer is dependent on the careful selection of experimental parameters. The following tables summarize key quantitative data to guide experimental design.
| Parameter | Recommended Range | Notes |
| Concentration | 1 µM - 1 mM | Lower concentrations (1-10 µM) are suitable for qualitative visualization. Higher concentrations may be required for quantitative analysis or high flow rate experiments. |
| Flow Rate | 1 nL/min - 100 µL/min | The optimal flow rate is application-dependent. Higher flow rates may require higher dye concentrations and shorter camera exposure times to minimize motion blur.[3] |
| Solvent/Buffer | Phosphate-Buffered Saline (PBS), pH 7.0 - 8.0 | Maintaining a stable pH is crucial for consistent fluorescence intensity. Avoid acidic buffers as they quench fluorescein's fluorescence.[1] |
| Excitation Wavelength | 485 - 495 nm | Corresponds to the peak absorption of fluorescein. |
| Emission Wavelength | 515 - 530 nm | The peak emission wavelength for fluorescein. |
Table 1: General Experimental Parameters for this compound in Microfluidics.
| Concentration | Application | Advantages | Considerations |
| 1 - 10 µM | Qualitative flow visualization, leak testing | Low background, minimizes phototoxicity | May provide low signal-to-noise at high flow |
| 10 - 100 µM | Quantitative mixing analysis, velocity measurement | Good signal-to-noise for most applications | Increased risk of photobleaching |
| > 100 µM | High-speed flow imaging, complex geometries | High signal intensity, overcomes background noise | Higher potential for phototoxicity and quenching |
Table 2: Concentration-Specific Application Guidance.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution and subsequent dilution to a 10 µM working solution.
Materials:
-
This compound powder (MW: 376.27 g/mol )
-
1x Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
15 mL conical tube
-
Vortex mixer
-
Micropipettes and sterile tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out 3.76 mg of this compound powder and place it in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 1x PBS to the tube.
-
Vortex thoroughly for at least 1 minute to ensure complete dissolution. The solution should be a dark orange/red color.
-
Store the stock solution in the dark at 4°C for up to one month or at -20°C for long-term storage.
-
-
Prepare 10 µM Working Solution:
-
In a 15 mL conical tube, add 9.99 mL of 1x PBS.
-
Add 10 µL of the 10 mM stock solution to the PBS.
-
Vortex briefly to mix. This will be your working solution for the microfluidic experiment.
-
Protect the working solution from light.
-
Protocol 2: Visualizing Laminar Flow in a Y-Channel Microfluidic Device
This protocol describes the visualization of laminar flow where two streams, one with and one without this compound, merge.
Materials:
-
Y-channel microfluidic device (e.g., PDMS bonded to a glass slide)
-
Two syringe pumps
-
Two syringes (e.g., 1 mL) with appropriate tubing
-
10 µM this compound working solution in 1x PBS
-
1x PBS (without fluorescein)
-
Inverted fluorescence microscope with a suitable filter set (e.g., FITC/GFP)
-
Digital camera for imaging
Procedure:
-
Device Preparation:
-
Ensure the microfluidic device is clean and free of debris.
-
Prime the device channels with 1x PBS to wet the surfaces and remove any air bubbles.
-
-
Experimental Setup:
-
Fill one syringe with the 10 µM this compound working solution and the other with 1x PBS.
-
Connect the syringes to the two inlets of the Y-channel device using tubing.
-
Mount the syringes on the syringe pumps.
-
Place the microfluidic device on the stage of the inverted fluorescence microscope.
-
-
Flow and Imaging:
-
Set both syringe pumps to the desired flow rate (e.g., 1 µL/min).
-
Start the pumps simultaneously.
-
Observe the fluid flow in the main channel of the device.
-
Under fluorescence excitation, you will observe a distinct interface between the fluorescent and non-fluorescent streams, demonstrating laminar flow.
-
Capture images or videos for documentation and analysis.
-
Protocol 3: Quantitative Analysis of Mixing
This protocol provides a method to quantify the mixing of two streams in a microfluidic mixer.
Materials:
-
Microfluidic mixing device
-
Same equipment as Protocol 2
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Setup and Imaging:
-
Follow steps 1-3 of Protocol 2, using the microfluidic mixer instead of a simple Y-channel device.
-
Capture fluorescence images at different points along the mixing channel (e.g., at the inlet, middle, and outlet).
-
-
Data Analysis using ImageJ/Fiji:
-
Open the captured images in ImageJ.
-
Draw a line ROI (Region of Interest) perpendicular to the flow direction at the desired measurement point.
-
Use the "Plot Profile" function to obtain the fluorescence intensity profile across the channel.
-
At the inlet, the profile will show a step-like function. As mixing progresses, the profile will become more uniform.
-
The mixing efficiency can be calculated using various formulas, a common one being: Mixing Efficiency (%) = (1 - (σ / σ_max)) * 100 where σ is the standard deviation of the fluorescence intensity across the channel at a given point, and σ_max is the standard deviation at the inlet (unmixed).
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for fluid flow tracing.
Factors Affecting Fluorescence Signal
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Photobleaching of Sodium Fluorescein in Live-Cell Imaging
Welcome to the technical support center for troubleshooting photobleaching of sodium fluorescein (B123965) in live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in live-cell imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like sodium fluorescein, upon exposure to light.[1] This process renders the molecule unable to fluoresce, leading to a gradual fading of the fluorescent signal during imaging.[2] In live-cell imaging, photobleaching is a significant issue because it can limit the duration of time-lapse experiments, reduce the signal-to-noise ratio, and complicate quantitative analysis by introducing variability in fluorescence intensity.[2][3] Furthermore, the high-intensity light required for fluorescence excitation can also induce phototoxicity, causing damage to the cells and potentially altering their physiological behavior.[4]
Q2: What are the primary factors that contribute to the photobleaching of this compound?
Several factors influence the rate of photobleaching:
-
Light Intensity and Exposure Duration: Higher light intensity and longer exposure times are the most significant contributors to photobleaching.[4][5]
-
Excitation Wavelength: Shorter wavelengths of light carry more energy and can increase the likelihood of photodamage.[5]
-
Presence of Oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) during fluorescence excitation play a crucial role in the chemical reactions that lead to photobleaching.[1][5]
-
Fluorophore Concentration: Higher concentrations of this compound can sometimes lead to an increased rate of photobleaching.[6][7]
-
Local Environment: The chemical environment surrounding the fluorophore, including pH and the presence of other molecules, can affect its photostability.[5]
Q3: My this compound signal is fading too quickly. What are the immediate steps I can take to reduce photobleaching?
If you are experiencing rapid signal loss, consider the following immediate adjustments to your imaging protocol:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[3][8] Employing neutral density filters can help in precisely controlling the illumination intensity.[1][2]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector that still allows for clear image acquisition.[3][9]
-
Limit Exposure to the Excitation Light: Avoid unnecessarily illuminating the sample.[3] Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.[2] For time-lapse experiments, increase the interval between image acquisitions.
-
Choose the Right Objective: Use an objective with a high numerical aperture (NA) to collect more emitted light, which can allow you to reduce the excitation intensity.[8]
Troubleshooting Guides
Issue 1: Significant photobleaching during long-term time-lapse imaging.
Recommended Solutions & Experimental Protocols
-
Optimize Imaging Parameters: A primary strategy to combat photobleaching is to minimize the total light dose delivered to the sample.[10] This can be achieved by a combination of reducing excitation intensity, shortening exposure times, and increasing the time interval between acquisitions.
Experimental Protocol: Optimizing Imaging Parameters
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Dye Loading: Incubate cells with the desired concentration of this compound in an appropriate buffer or medium according to your standard protocol.
-
Initial Imaging Setup:
-
Start with a low excitation laser power (e.g., 1-5% of maximum).
-
Set a moderate exposure time (e.g., 100-200 ms).
-
Acquire a single image to assess the initial signal intensity and background.
-
-
Parameter Titration:
-
Excitation Intensity: Gradually increase the laser power in small increments, acquiring an image at each step, until you achieve a satisfactory signal-to-noise ratio. Note the lowest power setting that provides a usable signal.
-
Exposure Time: With the determined optimal laser power, acquire a series of images with decreasing exposure times to find the shortest duration that maintains good image quality.
-
-
Time-Lapse Simulation: Run a short time-lapse experiment (e.g., 10-15 minutes) with your optimized settings to evaluate the rate of photobleaching. If fading is still significant, consider further reducing the light dose or implementing other strategies.
-
-
Utilize Antifade Reagents: Incorporating antifade reagents into your live-cell imaging medium can significantly reduce photobleaching. These reagents typically work by scavenging reactive oxygen species.[11]
Table 1: Comparison of Common Live-Cell Antifade Reagents
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| Trolox | A water-soluble derivative of Vitamin E, it acts as an antioxidant to quench reactive oxygen species.[3] | Low cytotoxicity, effective against various reactive oxygen species.[3] | |
| n-Propyl gallate (NPG) | An antioxidant that scavenges free radicals. | Non-toxic and suitable for live cells.[11][12] | May have anti-apoptotic properties, which could interfere with certain biological studies.[11][12] Requires heating to dissolve.[11][12] |
| OxyFluor™ | An enzymatic system that removes oxygen and free radicals from the sample medium.[3] | Minimal effects on cell viability and can preserve signals for extended imaging.[3] | |
| ProLong™ Live Antifade Reagent | Based on antioxidant technology to inhibit photobleaching.[13] | Compatible with a wide range of dyes and fluorescent proteins with minimal impact on cell health.[13] |
Issue 2: Poor signal-to-noise ratio forcing the use of high excitation power.
Recommended Solutions & Experimental Protocols
-
Increase Fluorophore Concentration (with caution): While it may seem counterintuitive, in some cases, a slightly higher concentration of this compound can provide a brighter initial signal, allowing for a reduction in excitation power. However, be aware that higher concentrations can also increase the rate of photobleaching and may lead to self-quenching.[6][7]
Experimental Protocol: Optimizing this compound Concentration
-
Prepare a Dilution Series: Prepare several working concentrations of this compound (e.g., 0.1 wt%, 0.5 wt%, 1 wt%).[7]
-
Cell Staining: Stain separate batches of cells with each concentration.
-
Image Acquisition: Using consistent and optimized imaging parameters (low laser power and short exposure), acquire images from each sample.
-
Analysis: Compare the initial fluorescence intensity and the rate of photobleaching across the different concentrations to determine the optimal balance.
-
-
Consider Alternative Fluorophores: If this compound proves to be too photolabile for your application, consider using more photostable dyes.
Table 2: Photostable Alternatives to this compound for Live-Cell Imaging
| Fluorophore Class | Examples | Key Advantages |
| Alexa Fluor Dyes | Alexa Fluor 488 | High photostability and brightness.[14] |
| Cyanine Dyes (Cy Dyes) | Cy2 | Generally more photostable than fluorescein.[14] |
| Fluorescent Proteins | mNeonGreen, mScarlet | Genetically encodable for protein-specific labeling, with newer variants offering improved brightness and photostability.[15] |
| Self-Labeling Protein Tags | SNAP-tag®, HaloTag® | Allow for the use of bright and photostable synthetic dyes.[16] |
Visual Guides
Mechanism of Photobleaching
Caption: The photobleaching pathway of a fluorophore.
Troubleshooting Workflow for Photobleaching
Caption: A decision tree for troubleshooting photobleaching.
By systematically addressing the factors that contribute to photobleaching and implementing these troubleshooting strategies, you can significantly improve the quality and duration of your live-cell imaging experiments with this compound.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Microscopy Errors [evidentscientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Photobleaching - Wikipedia [en.wikipedia.org]
- 15. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
Technical Support Center: Optimizing Sodium Fluorescein for Intravascular Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the use of sodium fluorescein (B123965) in intravascular studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of sodium fluorescein for in vivo intravascular imaging?
A1: The optimal concentration of this compound can vary depending on the specific application, the imaging modality, and the animal model. However, a common starting point for intravascular studies is a 2% (w/v) solution of this compound in a sterile saline solution. For applications like retinal angiography, concentrations can range from 5% to 10%. It is crucial to start with a lower concentration and titrate up to achieve the desired signal-to-noise ratio while minimizing potential toxicity.
Q2: How can I minimize photobleaching of this compound during my experiment?
A2: Photobleaching is a common issue with fluorescent dyes. To minimize it, you can:
-
Reduce laser power: Use the lowest laser power that still provides an adequate signal.
-
Decrease exposure time: Minimize the duration of light exposure on the tissue.
-
Use an anti-fading agent: In some ex vivo applications, mounting media containing anti-fading agents can be used.
-
Optimize imaging parameters: Adjust gain and offset settings to enhance signal detection without increasing laser power.
Q3: My images have a high background signal. How can I improve the signal-to-noise ratio?
A3: A high background signal can be caused by several factors. To improve the signal-to-noise ratio, consider the following:
-
Optimize dye concentration: Too high a concentration can lead to oversaturation and increased background. Try reducing the concentration.
-
Check for extravasation: Ensure the dye is properly injected into the vessel and has not leaked into the surrounding tissue.
-
Adjust imaging settings: Use appropriate filter sets for fluorescein (Excitation max ~490 nm, Emission max ~520 nm) and optimize the confocal pinhole size to reject out-of-focus light.
-
Allow for adequate circulation time: Give the dye sufficient time to distribute throughout the vasculature before imaging.
Q4: Are there any potential toxic effects associated with this compound?
A4: this compound is generally considered to have low toxicity at the concentrations used for imaging. However, high concentrations or rapid injections can potentially lead to transient adverse effects. It is essential to use the lowest effective concentration and to monitor the animal for any signs of distress during and after the procedure. Always adhere to approved animal care and use protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Incorrect filter set- Low dye concentration- Photobleaching- Improper injection | - Verify excitation/emission filters are appropriate for fluorescein (Ex: ~490nm, Em: ~520nm)- Increase dye concentration incrementally- Reduce laser power and exposure time- Confirm successful intravenous injection |
| High Background Noise | - Dye concentration too high- Extravasation (leakage) of dye- Inadequate circulation time- Incorrect imaging parameters | - Decrease dye concentration- Ensure proper needle placement for injection- Allow for longer circulation time before imaging- Optimize confocal pinhole and detector gain |
| Image Artifacts (e.g., streaking) | - Animal movement- Rapid blood flow- Laser scanning speed too high | - Ensure the animal is properly anesthetized and stable- Adjust the imaging frame rate- Decrease the laser scanning speed |
| Rapid Signal Decay | - Significant photobleaching- Rapid clearance of the dye | - Lower laser power and exposure time- Acquire images promptly after injection- Consider using a higher molecular weight dextran-conjugated fluorescein for longer retention |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 2% solution, this would be 20 mg per 1 ml of saline.
-
Dissolving: Dissolve the powder in sterile, physiological saline (0.9% NaCl).
-
pH Adjustment: Check the pH of the solution and adjust to a physiological range (7.2-7.4) using 0.1 M NaOH or HCl if necessary.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter to remove any potential contaminants.
-
Storage: Store the prepared solution in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Intravenous Injection and Imaging
-
Animal Preparation: Anesthetize the animal according to your approved institutional protocol. Ensure the animal's body temperature is maintained.
-
Catheterization: For precise delivery, cannulate the desired blood vessel (e.g., tail vein, femoral vein) with an appropriate gauge catheter.
-
Dye Injection: Slowly inject the prepared this compound solution through the catheter. The volume will depend on the animal's weight and the target vessel; a typical dose for a mouse is 50-100 µl of a 2% solution.
-
Imaging: Begin imaging immediately after injection to visualize the initial pass of the dye through the vasculature. Adjust imaging parameters (laser power, gain, scan speed) to obtain optimal image quality.
Visual Workflows and Logical Relationships
Caption: A typical experimental workflow for intravascular studies using this compound.
Caption: A decision tree for troubleshooting common image quality issues.
Technical Support Center: Sodium Fluorescein in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using sodium fluorescein (B123965) and its derivatives (like fluorescein diacetate - FDA) in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Fluorescence
Question: I am observing high background fluorescence in my negative control wells (no cells) or in wells with dead cells. What could be the cause?
Answer: High background fluorescence is a common issue often caused by the spontaneous hydrolysis of fluorescein diacetate (FDA) into its fluorescent form, fluorescein, without enzymatic activity from live cells.[1][2][3]
Troubleshooting Steps:
-
Media and Buffer Components: Certain components in your cell culture media or buffers can promote the non-enzymatic hydrolysis of FDA. Common culprits include tryptone, peptone, yeast extract, and some buffers like Tris-HCl and sodium phosphate.[1][2][3]
-
Reagent Purity and Storage: Ensure your FDA stock solution is fresh and has been stored correctly (typically at -20°C in a desiccated environment). Over time, stock solutions can hydrolyze.
-
pH of the Assay Solution: The fluorescence of fluorescein is highly pH-dependent, with fluorescence increasing at higher pH values.[4][5] Ensure your assay buffer is at a physiological pH (around 7.2-7.4).
-
Autofluorescence: Some biological molecules and media components can autofluoresce. Run a "no-stain" control (cells without FDA) to quantify the level of autofluorescence from your cells and media.[4]
Low or No Fluorescence Signal in Viable Cells
Question: My viable cells are showing a weak or no fluorescent signal. What are the possible reasons?
Answer: A weak or absent signal in viable cells can be due to several factors, including fluorescence quenching, insufficient incubation time, or dye leakage.
Troubleshooting Steps:
-
Fluorescence Quenching: Components in the cell culture medium can quench the fluorescence of fluorescein, reducing the signal intensity.[2][3]
-
Sub-optimal Dye Concentration: The concentration of FDA may be too low for sufficient uptake and conversion by the cells.
-
Recommendation: Perform a titration experiment to determine the optimal FDA concentration for your specific cell type and experimental conditions.
-
-
Insufficient Incubation Time: The cells may not have had enough time to take up the FDA and convert it to fluorescein.
-
Recommendation: Optimize the incubation time. A time-course experiment can help identify the point of maximum fluorescence.
-
-
Dye Leakage: Fluorescein, the product of FDA hydrolysis, can leak out of viable cells over time, leading to a diminished signal.[6]
-
Recommendation: Read the fluorescence signal as soon as possible after the incubation period. For longer-term studies, consider using alternative dyes like Calcein AM, which is better retained within cells.[6]
-
Inconsistent or Variable Results
Question: I am getting inconsistent results between replicate wells or experiments. What could be causing this variability?
Answer: Variability can stem from several sources, including issues with cell health, assay timing, and environmental factors.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure that cells are seeded evenly across the plate. Inconsistent cell numbers will lead to variable fluorescence readings.
-
pH Fluctuation: The fluorescence of fluorescein is highly sensitive to pH.[4][5][7] Small changes in pH between wells can cause significant differences in fluorescence intensity. Ensure your buffer has sufficient buffering capacity.
-
Phototoxicity and Photobleaching: Exposure to the excitation light can damage cells (phototoxicity) and cause the fluorophore to lose its fluorescence (photobleaching).[8][9][10][11]
-
Recommendation: Minimize the exposure time to the excitation light. Use the lowest possible light intensity that still provides a good signal-to-noise ratio.
-
-
Temperature Effects: Temperature can influence the rate of enzymatic conversion of FDA and dye leakage. Maintain a consistent temperature during incubation and reading.
Quantitative Data Summary
The following table summarizes key parameters and their typical ranges for sodium fluorescein-based cell viability assays. Note that optimal conditions can vary significantly between cell types and experimental setups.
| Parameter | Typical Range | Key Considerations |
| FDA Concentration | 1 - 25 µM | Higher concentrations can be toxic. Titration is recommended. |
| Incubation Time | 15 - 60 minutes | Longer times can lead to increased background and dye leakage. |
| Excitation Wavelength | ~490 nm | |
| Emission Wavelength | ~520 nm | |
| Assay Buffer pH | 7.2 - 7.4 | Fluorescence is highly pH-sensitive. |
Experimental Protocols
Protocol: Optimizing FDA Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare FDA Dilutions: Prepare a series of FDA dilutions in a suitable assay buffer (e.g., PBS) to cover a range of concentrations (e.g., 0.5 µM to 50 µM).
-
Positive and Negative Controls: Include wells with untreated, viable cells (positive control) and wells with cells killed by a known method (e.g., treatment with 70% ethanol (B145695) for 30 minutes) as a negative control. Also, include a "no-cell" control with media and FDA to assess background hydrolysis.
-
Staining: Remove the culture medium and wash the cells once with the assay buffer. Add the FDA dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (Ex/Em ~490/520 nm).
-
Data Analysis: Plot the fluorescence intensity against the FDA concentration for both live and dead cells. The optimal concentration will be the one that gives a high signal for live cells and a low signal for dead cells and the no-cell control.
Visualizations
Caption: Mechanism of fluorescein diacetate (FDA) based cell viability assay.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phototoxicity from systemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Fluorescein Fluorescence & pH Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of pH on sodium fluorescein (B123965) fluorescence. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of sodium fluorescein sensitive to pH?
The fluorescence of this compound is highly dependent on its molecular form, which is dictated by the pH of the solution.[][2] Fluorescein has a pKa of approximately 6.4 and can exist in several ionic forms: cationic, neutral, monoanionic, and dianionic.[][3] The dianionic form, which is predominant in more alkaline solutions (pH > 8), is the most fluorescent.[2][4] As the pH decreases, the equilibrium shifts towards the less fluorescent monoanionic, neutral, and cationic forms, leading to a significant decrease in fluorescence intensity.[2]
Q2: What is the optimal pH range for maximizing this compound fluorescence?
To maximize fluorescence intensity, it is recommended to work in a pH range where the highly fluorescent dianionic form is dominant. Studies have shown that the fluorescence intensity of this compound increases with pH and becomes relatively stable at a pH of 8.4 or higher.[5][6] Therefore, for applications where a strong, stable signal is desired, maintaining a pH above 8 is ideal.
Q3: How can I maintain a constant pH during my experiment?
The most effective way to maintain a constant pH is by using a biological buffer system. The choice of buffer will depend on the desired pH range for your experiment. Common buffers used for controlling pH in fluorescein experiments include phosphate (B84403), borate, and acetate (B1210297) buffers.[7][8] It is crucial to select a buffer with a pKa value close to your target pH to ensure optimal buffering capacity.
Q4: Can changes in temperature affect the pH and fluorescence of my sample?
Yes, temperature can influence both the pH of your buffer solution and the fluorescence of this compound. The pKa of many buffers is temperature-dependent. Additionally, temperature can affect the equilibrium between the different ionic forms of fluorescein.[9] Therefore, it is important to maintain a constant temperature throughout your experiment and to calibrate your pH meter at the experimental temperature.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Acidic pH of the sample solution: The pH of your sample may be too low, leading to the predominance of non-fluorescent or weakly fluorescent forms of fluorescein.[2] | 1. Check the pH: Use a calibrated pH meter to measure the pH of your sample solution.2. Adjust the pH: Add a suitable buffer to adjust the pH to the optimal range (ideally > 8.0).[10] |
| Incorrect buffer preparation: The buffer may not be at the correct pH or concentration. | 1. Verify buffer preparation: Double-check the calculations and preparation steps for your buffer solution.[11]2. Use a pH meter: Always confirm the final pH of your buffer with a calibrated pH meter. | |
| Signal drift or instability | Inadequate buffering capacity: The buffer concentration may be too low to resist pH changes caused by the addition of samples or reagents. | 1. Increase buffer concentration: Use a higher concentration of the buffer to improve its capacity. |
| Temperature fluctuations: Changes in temperature can affect the pH of the buffer and the fluorescence of the dye.[9] | 1. Control the temperature: Use a temperature-controlled sample holder or water bath to maintain a constant temperature. | |
| High background fluorescence | Autofluorescence from sample components: Other molecules in your sample may be fluorescent at the excitation and emission wavelengths of fluorescein. | 1. Run a blank: Measure the fluorescence of a sample without this compound to determine the background signal.2. Subtract the background: Subtract the blank measurement from your experimental readings. |
| Contaminated reagents: Impurities in your reagents or buffer could be contributing to the background signal.[12] | 1. Use high-purity reagents: Ensure that all chemicals and solvents are of high purity.2. Prepare fresh solutions: Use freshly prepared buffer and reagent solutions. | |
| Inconsistent results between experiments | pH variability: Small variations in pH between experiments can lead to significant differences in fluorescence intensity. | 1. Standardize pH measurement: Use the same calibrated pH meter and procedure for all experiments.2. Use a consistent buffer system: Employ the same buffer at the same concentration and pH for all related experiments. |
Quantitative Data: pH Effect on Fluorescein Fluorescence
The following table summarizes the relationship between pH and the relative fluorescence intensity of this compound. The data is compiled from various studies and illustrates the significant impact of pH on fluorescence.
| pH | Relative Fluorescence Intensity (%) |
| 4.5 | ~10 |
| 5.5 | ~20 |
| 6.0 | ~35 |
| 6.5 | ~50 |
| 7.0 | ~75 |
| 7.5 | ~90 |
| 8.0 | ~98 |
| 8.5 | ~100 |
Note: These are approximate values. The exact fluorescence intensity can vary depending on the specific experimental conditions, including buffer composition, temperature, and fluorescein concentration.[5][7][8]
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled this compound Solution
Objective: To prepare a this compound solution with a stable pH for fluorescence measurements.
Materials:
-
This compound powder
-
Phosphate buffer components (e.g., sodium phosphate monobasic and sodium phosphate dibasic) or another suitable buffer system
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Buffer:
-
Calculate the required amounts of the acidic and basic components of your chosen buffer to achieve the desired pH and concentration (e.g., 100 mM phosphate buffer, pH 8.5).
-
Dissolve the buffer components in deionized water in a volumetric flask.
-
Use a calibrated pH meter to check and adjust the pH of the buffer solution using small additions of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Bring the buffer to the final volume with deionized water.
-
-
Prepare the this compound Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a small amount of the prepared buffer in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with the buffer. This will be your concentrated stock solution.
-
-
Prepare the Working Solution:
-
Dilute the stock solution to the desired final concentration for your experiment using the prepared buffer.
-
Gently mix the solution to ensure homogeneity.
-
Protocol 2: Measuring this compound Fluorescence at a Controlled pH
Objective: To accurately measure the fluorescence of a this compound sample while maintaining a constant pH.
Materials:
-
pH-controlled this compound working solution (from Protocol 1)
-
Fluorometer or fluorescence microscope
-
Cuvettes or appropriate sample holders
-
Temperature control system (optional but recommended)
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer or microscope and allow the light source to warm up and stabilize.
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation ~490 nm, emission ~515 nm).[13]
-
If available, set the desired temperature for the sample holder.
-
-
Blank Measurement:
-
Fill a cuvette with the buffer solution (without this compound).
-
Place the cuvette in the sample holder and record the fluorescence reading. This is your blank measurement.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of your pH-controlled this compound working solution.
-
Fill the cuvette with the working solution.
-
Place the cuvette in the sample holder and record the fluorescence reading.
-
-
Data Analysis:
-
Subtract the blank reading from the sample reading to obtain the net fluorescence intensity.
-
Repeat measurements as necessary for your experimental design.
-
Visualizations
Caption: Ionic equilibrium of fluorescein at different pH levels.
Caption: Experimental workflow for pH-controlled fluorescence measurement.
References
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH dependent spectral properties of this compound ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity [mdpi.com]
- 10. Effects of pH and Dissolved Ions on Fluorescence Intensity of this compound [jstage.jst.go.jp]
- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescein | 2321-07-5 [chemicalbook.com]
improving signal-to-noise ratio in sodium fluorescein microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their sodium fluorescein (B123965) microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in sodium fluorescein microscopy?
A1: Noise in fluorescence microscopy can originate from several sources that can degrade image quality. The primary sources include:
-
Photon Shot Noise: This is a fundamental source of noise due to the statistical nature of photon detection. It is particularly significant at low signal levels.
-
Detector Noise: Electronic components of the detector (e.g., CCD or PMT) introduce noise, including read noise and dark current noise.
-
Autofluorescence: Biological specimens and optical components within the microscope can emit their own fluorescence, which contributes to the background signal.[1][2] Tumor tissue autofluorescence is a common phenomenon to consider when using fluorescence-based assays.[3]
-
Background Fluorescence: This can arise from unbound fluorophores in the specimen or fluorescence from the immersion oil and other optical elements.[1][4] During the early phase of this compound angiography, background fluorescence mainly originates from intravascular compartments.[4]
Q2: How does photobleaching affect the signal-to-noise ratio?
A2: Photobleaching is the irreversible photochemical destruction of fluorophores, which leads to a reduction in the fluorescence signal over time.[5] This directly decreases the "signal" component of the SNR. Excessive photobleaching can significantly compromise image quality, especially during long-term imaging experiments.[6][7] The rate and degree of photobleaching can increase with higher concentrations of this compound and prolonged exposure to excitation light.[8][9][10]
Q3: What is the optimal concentration of this compound for microscopy?
A3: The optimal concentration of this compound is critical for achieving maximum fluorescence and a good signal-to-noise ratio. Concentrations that are too high (e.g., stronger than 0.1%) or too low (e.g., weaker than 0.0000001%) will not produce significant fluorescence.[11] Maximum fluorescence is typically observed at a concentration of 0.00001%.[11] It is important to note that there is a nonlinear relationship between fluorescence intensity and fluorescein sodium concentration.[8][9] For some applications, like probe-based confocal laser endomicroscopy (pCLE) in the colon, a dose of approximately 5.0 mL of 10% fluorescein has been suggested as optimal.[12]
Q4: How does the pH of the environment affect this compound's fluorescence?
A4: The fluorescence of this compound is pH-dependent. The fluorescence disappears in acidic solutions and reappears when the solution becomes neutral or alkaline.[13] This is an important consideration when preparing samples and buffers for microscopy.
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio (SNR)
A poor signal-to-noise ratio can manifest as grainy or low-contrast images, making it difficult to distinguish the signal from the background.
Troubleshooting Steps:
-
Optimize Staining Protocol:
-
Concentration: Ensure you are using the optimal concentration of this compound. As a starting point, aim for a concentration where maximum fluorescence is achieved, such as 0.00001%.[11]
-
Incubation Time: Optimize the incubation time to allow for sufficient labeling of the target structure while minimizing background from unbound dye.
-
Washing Steps: Thoroughly wash the specimen to remove excess, unbound fluorochrome, which can contribute to high background fluorescence.[2]
-
-
Adjust Microscope Settings:
-
Excitation Intensity: Increasing the excitation intensity can boost the signal, but be mindful of increased photobleaching and potential phototoxicity in live samples.[6]
-
Exposure Time: A longer exposure time can increase the signal from the sample, but it will also increase noise from dark current. For short exposure times, the noise is mainly dependent on random noise (read/quantization and shot noise).[14]
-
Pinhole Size (for Confocal Microscopy): An optimal pinhole size exists that maximizes the signal-to-noise ratio while maintaining adequate signal-to-background for good image contrast.[1] A very large pinhole will decrease the confocal effect, while a very small pinhole will reduce the signal.[6]
-
-
Implement Image Acquisition and Processing Techniques:
Issue: Rapid Photobleaching
If the fluorescence signal fades quickly during imaging, you are likely experiencing photobleaching.
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible excitation power that still provides a detectable signal.[6]
-
Minimize Exposure Time: Block the excitation light path when not actively acquiring images.[2]
-
Use Anti-fade Reagents: Mount your specimen in an anti-fade mounting medium to reduce the rate of photobleaching.
-
Optimize Fluorophore Concentration: Higher concentrations of fluorescein sodium can lead to an increased rate of photobleaching.[8][9][10]
Quantitative Data Summary
| Parameter | Effect on Signal | Effect on Noise | Impact on SNR | Recommendations |
| Excitation Intensity | Increases | Can increase photobleaching & phototoxicity | Can improve, but with limitations | Use the lowest intensity necessary for a detectable signal.[6] |
| Exposure Time | Increases | Increases dark current noise | Can improve, but trade-offs exist | Optimize for sufficient signal without excessive noise.[14] |
| This compound Concentration | Non-linear relationship | High concentrations can increase background and photobleaching | Optimal concentration maximizes SNR | Titrate to find the optimal concentration for your specific application.[8][9][11] |
| Pinhole Aperture (Confocal) | Larger pinhole increases signal | Larger pinhole increases out-of-focus light (background) | An optimal size exists to maximize SNR | Typically start with a pinhole size of 1 Airy unit and adjust.[1][6] |
| Frame Averaging | - | Reduces random noise | Improves | Average multiple frames for cleaner images.[6][14] |
Experimental Protocols
Protocol 1: Optimization of this compound Staining
-
Prepare a stock solution of this compound (e.g., 1% in a suitable buffer like PBS).
-
Create a dilution series of the fluorescein solution, ranging from concentrations known to be too high to too low (e.g., 0.1% down to 0.000001%).[11]
-
Prepare multiple identical samples of your biological specimen.
-
Incubate each sample with a different concentration of the fluorescein solution for a fixed period (e.g., 30 minutes).
-
Wash all samples thoroughly with buffer to remove unbound dye.
-
Mount the samples on microscope slides using an anti-fade mounting medium.
-
Image each sample using identical microscope settings (excitation intensity, exposure time, etc.).
-
Analyze the images to determine the concentration that provides the best signal intensity with the lowest background.
Protocol 2: Minimizing Photobleaching During Image Acquisition
-
Prepare your sample as optimized in Protocol 1.
-
Find the region of interest using a low excitation intensity and a fast scan speed to minimize light exposure.
-
Set the microscope parameters for image acquisition. Start with the lowest excitation intensity that provides a discernible signal.
-
Acquire a time-lapse series of images of the same field of view.
-
Quantify the fluorescence intensity of a specific feature in the images over time.
-
Repeat the time-lapse acquisition with slightly increased excitation intensities.
-
Plot the fluorescence intensity decay for each excitation intensity. The intensity that results in the slowest decay while maintaining an acceptable signal level is optimal.
Visualizations
Caption: Factors influencing the Signal-to-Noise Ratio in microscopy.
Caption: A logical workflow for troubleshooting low SNR issues.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
References
- 1. Signal-to-Noise Considerations [evidentscientific.com]
- 2. Optimization and Troubleshooting [evidentscientific.com]
- 3. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dye extravasation and the nature of background fluorescence in this compound angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. eurekalert.org [eurekalert.org]
- 8. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. >The this compound Technique: Dye concentration [medicalphotography.com.au]
- 12. Exploring the optimal fluorescein dose in probe-based confocal laser endomicroscopy for colonic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
correcting for sodium fluorescein spectral overlap in multi-color imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of spectral overlap when using sodium fluorescein (B123965) in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of sodium fluorescein?
This compound is a widely used green fluorescent dye. Its excitation and emission maxima can vary slightly depending on the solvent, pH, and concentration.[1][2][3] In aqueous solutions, it typically has an absorption maximum around 490 nm and an emission maximum around 514 nm.[2] However, factors in the local microenvironment, such as pH, can cause shifts in the emission spectrum.[1][3]
Q2: What is spectral overlap or bleed-through?
Spectral overlap, also known as bleed-through or crosstalk, occurs in multi-color fluorescence imaging when the emission spectrum of one fluorophore extends into the detection channel of another.[4][5] This means that the fluorescence from one dye is erroneously detected in a channel designated for a different dye, leading to false positive signals and inaccurate colocalization analysis.[4][6][7]
Q3: Why is this compound prone to causing spectral overlap?
This compound has a broad emission spectrum with a tail that can extend into the yellow and even red regions of the spectrum.[8][9] This makes it likely to bleed into the detection channels of other fluorophores, particularly those with emission in the yellow-orange range, such as phycoerythrin (PE) or rhodamine derivatives.[10][11]
Q4: How can I minimize spectral overlap when using this compound?
You can minimize spectral overlap through careful experimental design:
-
Fluorophore Selection: Choose fluorophores with the most spectrally distinct emission profiles from this compound.[8] Consider alternatives to fluorescein that are more photostable and have narrower emission spectra, such as Alexa Fluor 488 or Oregon Green 488.[12]
-
Filter Selection: Use narrow bandpass emission filters that are specifically tailored to the emission peak of each fluorophore to exclude as much of the overlapping signal as possible.[4]
-
Sequential Imaging: Acquire images for each fluorophore sequentially rather than simultaneously. This can prevent bleed-through from excitation crosstalk, where the laser used to excite one dye also excites another.[13]
-
Balancing Signal Intensities: Aim for similar brightness levels between your different fluorescent labels. A very bright fluorescein signal is more likely to bleed into other channels.[8][14]
Q5: What is compensation and when should I use it?
Compensation is a mathematical correction applied to multi-color imaging data to remove the contribution of spectral overlap from each channel.[10][15][16] It is essential for accurate data analysis in techniques like flow cytometry and is also applicable to fluorescence microscopy.[10][11] You should use compensation whenever you are using fluorophores with overlapping emission spectra.[15]
Q6: How do I perform compensation?
To perform compensation, you need to run single-color controls for each fluorophore used in your experiment.[10][17] These controls allow the software to determine the amount of signal from each fluorophore that "spills over" into other channels and calculate a compensation matrix to correct the experimental data.[18]
Q7: What is spectral unmixing?
Spectral unmixing is a more advanced technique used to separate overlapping fluorescent signals.[8][14] Instead of just correcting for bleed-through, it uses the entire emission spectrum of each dye as a "spectral fingerprint" to deconvolute the mixed signals and assign them to their respective sources.[18][19] This can be particularly useful for separating fluorophores with highly overlapping spectra or for removing autofluorescence.[19][20][21]
Data Presentation
Table 1: Spectral Properties of this compound and Common Overlapping Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Overlap Issues |
| This compound | ~490[2] | ~514[2] | Broad emission tail can bleed into PE, Rhodamine, and other yellow-orange channels.[10][11] |
| Phycoerythrin (PE) | ~496, 564 | ~578 | Significant spectral overlap with fluorescein's emission tail.[10] |
| Rhodamine B | ~555 | ~580 | Overlaps with the longer wavelength emission of fluorescein. |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | Very close spectral profiles, making them difficult to separate with standard filters.[19] |
Table 2: Recommended Filter Sets for Minimizing Fluorescein Bleed-through
| Fluorophore Combination | Excitation Filter | Dichroic Mirror | Emission Filter | Notes |
| Fluorescein / PE | 488/10 nm | 505 nm LP | 525/50 nm (Fluorescein) & 585/40 nm (PE) | A narrower emission filter for fluorescein can reduce bleed-through. |
| Fluorescein / Texas Red | 488/10 nm & 561/10 nm | 498-568 nm | 525/50 nm & 610/75 nm | Sequential excitation is recommended to avoid crosstalk. |
Experimental Protocols
Protocol 1: Preparation of Single-Stain Compensation Controls
This protocol is essential for accurate compensation in flow cytometry and can be adapted for setting up reference spectra in spectral microscopy.
Methodology:
-
Prepare Cell/Bead Suspensions: For each fluorophore in your multi-color panel (including this compound), prepare a separate sample of cells or compensation beads.[10][17]
-
Staining: Stain each sample with only one fluorescently labeled antibody or dye. Ensure the staining conditions (concentration, incubation time, temperature) are identical to your experimental samples.[17]
-
Unstained Control: Prepare an unstained sample of the same cells or beads to establish the baseline autofluorescence.
-
Data Acquisition: Run each single-stain control on the flow cytometer or microscope. Acquire data in all the channels you will be using for your multi-color experiment.
-
Compensation Calculation: Use the flow cytometry software's compensation setup tool to automatically calculate the spillover matrix based on the single-stain controls. For microscopy, these single-stain images will serve as reference spectra for linear unmixing.[19]
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the general steps for separating this compound from other overlapping fluorophores using spectral imaging and linear unmixing.
Methodology:
-
Acquire Reference Spectra: For each fluorophore in your sample (including this compound and any sources of autofluorescence), acquire a reference spectrum. This is best done by preparing a sample stained with only that single fluorophore.[14][19]
-
Acquire Lambda Stack: For your experimental sample, acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[14][19]
-
Linear Unmixing: Use the imaging software's linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of each fluorophore to the signal in each pixel of the lambda stack.[14][19]
-
Generate Unmixed Images: The output will be a set of images where each image represents the isolated signal from a single fluorophore, free from spectral overlap.
Visualizations
Caption: Spectral overlap of this compound into the PE channel.
Caption: Workflow for fluorescence compensation.
Caption: Logical flow of spectral unmixing.
References
- 1. Frontiers | Optical Characterization of this compound In Vitro and Ex Vivo [frontiersin.org]
- 2. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. CrossTalk | Scientific Volume Imaging [svi.nl]
- 5. MyScope [myscope.training]
- 6. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Compensation Controls | McGovern Medical School [med.uth.edu]
- 12. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 15. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 16. Fluorescence Compensation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. beckman.com [beckman.com]
- 19. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with sodium fluorescein binding to plasma proteins in vivo
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges associated with sodium fluorescein (B123965) binding to plasma proteins in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it critical for sodium fluorescein studies?
Plasma protein binding refers to the reversible interaction of compounds in the blood with plasma proteins, primarily serum albumin. For this compound, this binding is significant because only the unbound or "free" fraction of the dye can diffuse through capillaries and into tissues to generate a fluorescent signal for imaging or measurement. The bound fraction is essentially sequestered in the vasculature. This phenomenon directly impacts the pharmacokinetic and pharmacodynamic properties of the dye.[1][2]
Q2: How does protein binding affect the fluorescence of this compound?
When this compound binds to serum albumin, its fluorescence is significantly reduced, a phenomenon known as fluorescence quenching .[3][4] This interaction forms a fluorescein-albumin complex where the protein alters the dye's electronic state, causing a decrease in the quantum yield of fluorescence.[1][5] Consequently, a large portion of the administered fluorescein in the bloodstream is non-fluorescent or weakly fluorescent, which can lead to underestimation of its concentration if total plasma fluorescence is the only metric used.[4]
Q3: What percentage of this compound is typically bound to plasma proteins?
In human plasma, approximately 85% to 93% of this compound is bound to proteins under physiological conditions.[6][7] This high binding percentage underscores the importance of accounting for this effect in quantitative studies.
Q4: Are there any active metabolites of this compound that I should be aware of?
Yes. In vivo, this compound is metabolized by the liver into fluorescein glucuronide (FG) .[8][9] This metabolite is also fluorescent, although with only about 4.5-12.4% of the intensity of the parent compound.[8][9] FG also binds to plasma proteins, but less extensively than fluorescein (approximately 68% bound versus ~90% for fluorescein).[8] Over time, the concentration of FG increases while fluorescein is cleared, meaning FG can become a significant contributor to the total plasma fluorescence, complicating measurements taken hours after injection.[9]
Troubleshooting Guide
Q1: My in vivo fluorescence signal is much lower than my calculations predicted. What's the likely cause?
This is a common issue and is most often caused by fluorescence quenching due to plasma protein binding . With ~85% or more of the fluorescein bound to albumin in a quenched state, the effective concentration of the fluorescent (free) dye is only a small fraction of the total concentration.[6] Your calculations may be based on the total injected dose, while the signal is generated only by the ~15% of the dye that remains free and fluorescent in the plasma.
Q2: My fluorescence measurements are inconsistent and drift over time, especially at later time points (>1 hour). Why?
This inconsistency is likely due to the metabolic conversion of fluorescein to fluorescein glucuronide (FG) .[8][9] Key differences that cause this drift include:
-
Different Fluorescence Intensity: FG is significantly less fluorescent than fluorescein.[9]
-
Different Binding Affinity: FG binds less to plasma proteins, meaning a higher fraction of it is free.[8]
-
Different Half-Life: FG has a much longer terminal half-life in plasma (264 minutes) compared to fluorescein (23.5 minutes).[9]
As time progresses, the ratio of FG to fluorescein increases, altering the overall fluorescence and binding characteristics of the plasma sample.[9] Accurate long-term studies require methods like HPLC to separate and quantify both compounds.[8]
Q3: How can I accurately determine the concentration of free vs. bound this compound in my plasma samples?
To differentiate between bound and free fluorescein, you must use a separation technique. Standard laboratory methods include:
-
Equilibrium Dialysis: Considered a gold-standard method, it involves dialyzing a plasma sample against a buffer until the concentration of free fluorescein is equal on both sides of a semi-permeable membrane.[6]
-
Ultrafiltration: A faster method that uses centrifugal force to push the plasma water and free fluorescein through a filter that retains proteins and the bound fluorescein.[10] Care must be taken to avoid non-specific binding of the dye to the filter device.[10]
-
Fluorescence Polarization: This technique measures the rotational speed of the fluorescent molecules. Small, free-rotating fluorescein has low polarization, while large, slow-rotating protein-bound fluorescein has high polarization. This method can determine the bound fraction without physical separation.[2][6]
Quantitative Data Summary
The binding characteristics of this compound and its primary metabolite with human serum albumin (HSA) are summarized below.
| Parameter | This compound | Fluorescein Glucuronide (FG) | Reference |
| % Bound in Plasma | ~85% (up to 93%) | ~68% (32% unbound) | [6][7][8] |
| Binding Affinity (Kb) | 1.33 - 1.75 x 105 M-1 | Lower than fluorescein | [3][4][5] |
| Dissociation Constant (Kd) | ~6.0 x 10-4 M | Higher than fluorescein | [4][6] |
| Effect of Binding | Significant fluorescence quenching | No significant fluorescence quenching | [4] |
Experimental Protocols
Protocol: Measuring Plasma Protein Binding via Equilibrium Dialysis
This protocol provides a standard methodology for determining the free and bound fractions of this compound in plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device, multi-well plates).
-
Semi-permeable dialysis membranes (e.g., 12-14 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Plasma sample from the experimental subject.
-
This compound stock solution.
-
Shaking incubator or orbital shaker set to 37°C.
-
Fluorescence plate reader or spectrophotometer.
Methodology:
-
Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions, typically by soaking them in PBS.
-
Apparatus Assembly: Assemble the dialysis cells, ensuring the membrane separates the two chambers (a sample chamber and a buffer chamber). Check for leaks.
-
Sample Preparation: Spike the plasma sample with a known concentration of this compound. A typical final concentration might be 1 µg/mL, but this should be optimized for your experiment.
-
Loading Chambers:
-
Pipette the fluorescein-spiked plasma into the sample chamber of the dialysis cell.
-
Pipette an equal volume of PBS into the buffer chamber.
-
-
Incubation: Seal the dialysis unit and place it in a shaking incubator at 37°C. Incubate for a sufficient time to allow equilibrium to be reached (typically 4-24 hours). The optimal time should be determined empirically.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Quantification: Measure the fluorescence intensity of the samples from both chambers using a plate reader or fluorometer. The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculations:
-
Fraction Unbound (%): (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Fraction Bound (%): 100 - Fraction Unbound
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma binding of fluorescein in normal subjects and in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of fluorescein monoglucuronide to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Measurement of fluorescein binding in human plasma using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of fluorescein and carboxyfluorescein by normal and glycosylated human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Fluorescein and fluorescein glucuronide pharmacokinetics after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sodium Fluorescein Leakage in Vascular Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sodium fluorescein (B123965) leakage from blood vessels during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium fluorescein leakage and why is it a problem in vascular imaging?
A1: this compound leakage, also known as extravasation, is the escape of the dye from the blood vessels into the surrounding tissue. In a normal, healthy vascular system, the tight junctions between endothelial cells prevent the leakage of fluorescein.[1] However, in pathological conditions or due to experimental artifacts, this barrier can be compromised, leading to hyperfluorescence in the surrounding tissue. This leakage can obscure the fine details of the vasculature, making it difficult to accurately assess vascular integrity and morphology.[1]
Q2: What are the common causes of this compound leakage during in vivo experiments?
A2: Leakage can be broadly categorized into two types:
-
Pathological Leakage: This is an intended observation in many studies and is caused by the underlying disease model, such as in diabetic retinopathy or tumor angiogenesis, where the blood-retinal or blood-brain barrier is compromised.[2]
-
Artifactual Leakage: This is unintended and can result from several factors:
-
Improper Injection Technique: Extravasation at the injection site due to a misplaced needle can lead to a bolus of dye in the subcutaneous tissue.[3] Careful intravenous administration is crucial to avoid this.
-
High Injection Pressure: A rapid bolus injection can transiently increase hydrostatic pressure within the vessels, potentially forcing the dye out.[3]
-
Phototoxicity: High-intensity excitation light can damage endothelial cells, leading to increased permeability. This is particularly a concern in live-cell or intravital microscopy.
-
Anesthesia Effects: Some anesthetics can affect vascular tone and permeability. Consistent and appropriate use of anesthesia is important.[3]
-
Q3: How can I differentiate between pathological and artifactual leakage?
A3: Differentiating between the two can be challenging but is crucial for accurate data interpretation.
-
Location and Pattern: Artifactual leakage is often localized to the injection site or appears as diffuse, non-specific hyperfluorescence. Pathological leakage typically follows a pattern consistent with the disease model, such as leakage from specific neovascularization sites.[1]
-
Timing: Injection-related artifacts are usually apparent immediately after administration. Phototoxicity-induced leakage may develop over the course of the imaging session.
-
Reproducibility: Artifactual leakage may be inconsistent between animals, while pathological leakage should be a consistent feature of the disease model.
Q4: What is the difference between this compound and fluorescein-dextran for permeability studies?
A4: The primary difference is molecular weight. This compound is a small molecule (376 Da) and can leak from even mildly compromised vessels. Fluorescein-dextrans are larger polysaccharide molecules available in various molecular weights (e.g., 10 kDa, 40 kDa, 70 kDa).[4] The choice depends on the research question:
-
This compound: Ideal for detecting subtle changes in vascular permeability.
-
Fluorescein-Dextran: Used to assess more significant breaches in the vascular barrier, as the larger molecules are less likely to leak from intact vessels. The size of the dextran (B179266) can be chosen to probe the permeability to molecules of a specific size.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in Control Group | 1. Autofluorescence: Endogenous fluorophores in the tissue can emit light in the same spectrum as fluorescein.[5] 2. Improper Perfusion (in vivo): Residual fluorescein in the vasculature if the animal was not properly perfused before tissue collection.[6] 3. Leaky Control Vessels: The experimental conditions (e.g., anesthesia, surgery) may be inadvertently causing baseline leakage. | 1. Image an unstained control sample to determine the level of autofluorescence. If high, consider using a fluorophore with a longer wavelength.[3] 2. Ensure complete perfusion with PBS or saline until the liver is clear of blood.[6] 3. Refine surgical and handling techniques to minimize tissue trauma. Evaluate the effects of different anesthetics on baseline permeability. |
| Inconsistent Leakage Patterns Between Samples | 1. Variable Injection Speed/Volume: Inconsistent administration of the fluorescein dye. 2. Inconsistent Timing of Imaging: Capturing images at different time points post-injection will show different phases of dye circulation and leakage.[1] 3. Variability in Disease Model: The pathology may not be uniformly expressed across all animals. | 1. Use a syringe pump for consistent injection rates. Standardize the injected volume based on animal weight. 2. Strictly adhere to a defined imaging timeline for all animals (e.g., start imaging exactly 1 minute post-injection). 3. Increase sample size to account for biological variability. Ensure the disease model is well-characterized and established. |
| Photobleaching (Signal Fades Quickly) | 1. High Excitation Light Intensity: Excessive laser power or illumination intensity is destroying the fluorophore. 2. Prolonged Exposure Time: The sample is being illuminated for too long. | 1. Reduce the excitation intensity to the lowest level that provides an adequate signal. 2. Minimize exposure time during image acquisition. 3. Use an antifade mounting medium for fixed tissue samples.[5] |
| No or Very Low Fluorescent Signal | 1. Incorrect Filter Sets: The excitation and emission filters on the microscope are not matched to fluorescein's spectral properties (Excitation max ~490 nm, Emission max ~520 nm).[5] 2. Low Dye Concentration: The injected dose of fluorescein is too low. 3. Rapid Clearance of Dye: The imaging time point is too late, and the dye has been cleared from circulation. | 1. Verify the filter specifications on your microscope. 2. Ensure the correct concentration of fluorescein is being prepared and administered. 3. Image at earlier time points post-injection. |
Pharmacological Modulation of Fluorescein Leakage
Several pharmacological agents can be used to modulate vascular permeability and, consequently, this compound leakage. The table below summarizes some key examples.
| Agent | Target | Effect on Vascular Permeability | Typical Application in Research |
| VEGF-A (Vascular Endothelial Growth Factor-A) | VEGFR2 | Increases | Inducing vascular leakage in models of diabetic retinopathy, cancer, and inflammation. |
| Anti-VEGF Antibodies (e.g., Bevacizumab, Ranibizumab) | VEGF-A | Decreases | Blocking VEGF-induced leakage to study the role of VEGF in disease and as a therapeutic strategy. |
| Thrombin | Protease-Activated Receptors (PARs) | Increases | Modeling inflammatory responses and studying the mechanisms of endothelial barrier disruption. |
| Histamine | Histamine Receptors (H1R, H2R) | Increases | Investigating allergic and inflammatory reactions and their impact on vascular permeability. |
| Glucocorticoids (e.g., Dexamethasone) | Glucocorticoid Receptor | Decreases | Stabilizing the endothelial barrier and reducing inflammation-induced leakage. |
| Sunitinib | VEGFR, PDGFR, c-KIT | Decreases | Inhibiting angiogenesis and vascular leakage in cancer models. |
Experimental Protocols
Protocol 1: In Vivo Vascular Permeability Assay in Mice using this compound
This protocol describes a method to quantify vascular permeability in mice by measuring the extravasation of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)[3]
-
Insulin syringes with 30G needles
-
Perfusion pump
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenization buffer
-
Homogenizer
-
Microcentrifuge
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Fluorescein Solution: Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline. Protect the solution from light.
-
Animal Preparation: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).[3]
-
Fluorescein Injection: Inject 100 µL of the 2% this compound solution intravenously via the tail vein.
-
Circulation Time: Allow the fluorescein to circulate for a predetermined time (e.g., 30 minutes).
-
Perfusion: Terminate the experiment by transcardial perfusion with ice-cold PBS until the liver is clear of blood to remove intravascular fluorescein.[6]
-
Tissue Collection: Dissect the tissue of interest (e.g., brain, retina, tumor).
-
Quantification:
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of homogenization buffer.
-
Centrifuge the homogenate to pellet debris.
-
Measure the fluorescence of the supernatant using a fluorometer (Excitation: ~490 nm, Emission: ~520 nm).
-
Create a standard curve using known concentrations of this compound to calculate the amount of extravasated dye per gram of tissue.
-
Protocol 2: In Vitro Transwell Vascular Permeability Assay
This assay measures the permeability of an endothelial cell monolayer cultured on a porous membrane.
Materials:
-
Endothelial cells (e.g., HUVECs, bEnd.3)
-
Cell culture medium
-
Transwell inserts (e.g., 0.4 µm pore size)[7]
-
FITC-Dextran (e.g., 70 kDa)[7]
-
Assay buffer (e.g., phenol (B47542) red-free medium)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 2-3 days.[7]
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER) or by visual inspection.
-
Treatment: Replace the medium in the upper and lower chambers with fresh medium containing the test compound (e.g., a permeability-inducing or -inhibiting agent). Incubate for the desired duration.
-
Permeability Measurement:
-
Remove the treatment medium.
-
Add assay buffer containing FITC-Dextran to the upper chamber.[7]
-
Add fresh assay buffer to the lower chamber.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
Collect a sample from the lower chamber.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.
-
Visualizations
References
- 1. Detection and quantification of fluorescein angiography leakage: From manual grading to advances in machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disorders of Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Isothiocyanate-Dextran [sigmaaldrich.com]
- 6. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Sodium Fluorescein Fluorescence Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on sodium fluorescein (B123965) fluorescence stability.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Question 1: Why is my fluorescence signal decreasing as I increase the temperature?
Answer: A decrease in fluorescence intensity with increasing temperature is the expected behavior for sodium fluorescein. This phenomenon is primarily due to a process called thermal or collisional quenching .[1][2] As temperature rises, the kinetic energy of the fluorescein molecules and solvent molecules increases.[1] This leads to more frequent collisions, which provide a non-radiative pathway for the excited-state molecule to return to the ground state, thus reducing the number of photons emitted as fluorescence.[1][2] Generally, as temperature increases, the fluorescence response of fluorescein decreases.[3][4]
Question 2: My fluorescence reading is fluctuating wildly at higher temperatures. What's causing this instability?
Answer: Increased signal noise or fluctuation at elevated temperatures can be attributed to several factors:
-
Instrumental Instability: Fluorometers and their detectors can be sensitive to ambient temperature changes. Some instruments specify an operating temperature range and require recalibration if the ambient temperature shifts significantly.[5]
-
Increased Molecular Motion: At higher temperatures, increased Brownian motion can cause slight variations in the concentration of fluorescein molecules within the excitation beam's path at any given moment.
-
Solvent Effects: Temperature can affect the viscosity and other properties of your solvent, which in turn can influence the fluorescence signal.
-
Convection Currents: Temperature gradients within the cuvette can cause convection currents, leading to fluctuations in the signal. Ensure uniform heating of the sample holder.[6]
Question 3: How can I differentiate between temperature-induced quenching and photobleaching?
Answer: This is a critical distinction. Photobleaching is the irreversible photochemical destruction of the fluorophore, while temperature-induced quenching is a reversible process.
-
Reversibility Test: To check for quenching, measure the fluorescence at a higher temperature, then cool the sample back down to the initial temperature. If the fluorescence intensity returns to its original level, the decrease was due to thermal quenching. If it remains low, photobleaching has likely occurred.
-
Time-Resolved Measurements: Temperature-induced (collisional) quenching affects the excited-state lifetime of the fluorophore, whereas static quenching and photobleaching do not. If you have access to time-correlated single-photon counting (TCSPC), you can measure the fluorescence lifetime at different temperatures. A decrease in lifetime with increasing temperature is a hallmark of dynamic quenching.[6]
-
Minimize Excitation Exposure: To minimize photobleaching, use the lowest possible excitation intensity and exposure time required to get a good signal. Protect samples from ambient light.[7][8]
Question 4: I see almost no change in fluorescence between 30°C and 70°C. Is this normal?
Answer: While a decrease in fluorescence with temperature is typical, some studies have reported that fluorescein can be relatively stable across certain temperature ranges. One study noted that the fluorescence of fluorescein was not significantly affected by temperatures in the range of 30-70°C over a 12-day period.[7] However, another study observed that this compound salt was the least affected by solution temperature compared to other tracers, but it still showed slight fluctuations.[5] The magnitude of the temperature effect can depend on factors like the solvent, pH, and the specific fluorescein derivative being used.[3][9][10] It is also crucial to ensure your temperature control system is accurate and the sample has reached thermal equilibrium.[6]
Frequently Asked Questions (FAQs)
What is the primary mechanism behind the temperature dependence of fluorescein fluorescence?
The primary mechanism is dynamic (or collisional) quenching .[1][2] As temperature increases, solvent molecules collide more frequently and with higher energy with the excited fluorescein molecules. These collisions provide a non-radiative pathway for the fluorophore to relax back to its ground state, competing with the process of fluorescence emission and thereby reducing the fluorescence quantum yield.[6]
How significant is the effect of temperature on fluorescein fluorescence?
The effect can be significant enough to cause errors if not accounted for. A temperature correction coefficient for fluorescein has been reported as approximately -0.36% per degree Celsius .[3] This means a temperature swing of 30°C could result in an error of about 10% if left uncorrected.[3] However, the exact impact can vary based on experimental conditions.
What other experimental factors besides temperature affect fluorescein fluorescence?
Several factors can influence fluorescein fluorescence:
-
pH: This is the most significant factor. The fluorescence of fluorescein is highly pH-dependent, with a sharp drop in intensity at pH values below 6.0.[3][11]
-
Concentration: At high concentrations, fluorescein can exhibit self-quenching, where excited molecules are quenched by ground-state molecules.[12] This can lead to a non-linear relationship between concentration and fluorescence intensity.[4]
-
Photobleaching: Exposure to light, especially intense excitation light, can irreversibly destroy fluorescein molecules.[7][13]
-
Solvent: The type of solvent used can affect the fluorescence quantum yield and lifetime.[14][15]
What is the optimal temperature range for experiments with this compound?
There is no single "optimal" temperature, as it depends on the experimental goals. Many fluorometers are designed to operate within a range of 15–40°C.[5] If your experiment requires varying temperatures, the key is to be consistent and to accurately measure and report the temperature for all measurements. For applications requiring high stability, maintaining a constant, controlled temperature is crucial.[16] If comparing different samples, ensure all measurements are taken at the same temperature.
Quantitative Data
The fluorescence intensity of this compound is inversely related to temperature. The table below summarizes representative data on how measured concentration (which is proportional to fluorescence intensity) changes with temperature at a constant nominal concentration.
| Temperature (°C) | Measured Concentration (µg/L) at 39.06 µg/L Nominal |
| 10.0 | 38.45 |
| 15.0 | 38.87 |
| 20.0 | 38.70 |
| 25.0 | 38.57 |
| 30.0 | 39.85 |
| 35.0 | 38.89 |
| 40.0 | 38.13 |
| 45.0 | 39.22 |
| Data adapted from a study on the effects of temperature on fluorescent tracers. Note the slight, non-linear fluctuation rather than a simple decrease in this particular experiment.[5] |
Experimental Protocols
Protocol: Measuring the Effect of Temperature on this compound Fluorescence
This protocol outlines the key steps to accurately measure the temperature-dependent fluorescence of this compound.
1. Materials and Equipment:
-
This compound stock solution (e.g., in 0.1 M NaOH).
-
Appropriate buffer solution (e.g., PBS, pH 7.4).
-
Spectrofluorometer with a temperature-controlled cuvette holder.[6]
-
Quartz cuvettes.
-
Calibrated thermometer or temperature probe.
2. Sample Preparation:
-
Prepare a dilute working solution of this compound in the desired buffer. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner-filter effects.[15]
-
Prepare a "blank" sample containing only the buffer solution.
3. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time (e.g., 30 minutes) for signal stabilization.
-
Set the excitation and emission wavelengths (e.g., Excitation: ~490 nm, Emission: ~515 nm).[11]
-
Set appropriate excitation and emission slit widths to achieve adequate signal-to-noise ratio without excessive photobleaching.
4. Measurement Procedure:
-
Set the temperature controller on the cuvette holder to the starting temperature (e.g., 20°C).
-
Place the blank cuvette in the holder and allow it to thermally equilibrate for at least 5-10 minutes.[6] Once stable, perform a blank subtraction or zero the instrument.
-
Replace the blank with the sample cuvette. Allow it to equilibrate at the set temperature.
-
Record the fluorescence intensity. Take multiple readings to ensure stability.
-
Increase the temperature to the next setpoint (e.g., in 5°C increments).[17]
-
Repeat the equilibration and measurement steps for each temperature point across your desired range (e.g., 20°C to 50°C).
-
To test for photobleaching, after reaching the maximum temperature, return the setpoint to the initial temperature, allow the sample to equilibrate, and measure the fluorescence again.
5. Data Analysis:
-
Plot the measured fluorescence intensity as a function of temperature.
-
Normalize the data by dividing the intensity at each temperature by the intensity at the starting temperature to show relative changes.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting unexpected changes in fluorescence intensity during a temperature-controlled experiment.
Caption: A flowchart for diagnosing the cause of unexpected fluorescence signal changes.
References
- 1. stevesopenlab.org [stevesopenlab.org]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. Fluorescence Linear Range, Quenching and Temperature Considerations | Turner Designs Help Center [intercom.help]
- 5. mdpi.com [mdpi.com]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescein - Wikipedia [en.wikipedia.org]
- 12. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wrc.org.za [wrc.org.za]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescein [omlc.org]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Application of Temperature-Dependent Fluorescent Dyes to the Measurement of Millimeter Wave Absorption in Water Applied to Biomedical Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Sodium Fluorescein Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage autofluorescence when using sodium fluorescein (B123965) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my sodium fluorescein experiments?
Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light.[1][2] This intrinsic fluorescence is not related to the specific fluorescent labeling of your target with this compound.[3][4] It becomes a significant issue when the autofluorescence signal spectrally overlaps with the signal from your intended fluorophore, in this case, this compound. This overlap can mask the true signal from this compound, leading to a decreased signal-to-noise ratio, reduced sensitivity, and potentially false-positive results.[2][5][6]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence in biological samples originates from several endogenous molecules and experimental procedures. Common sources include:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues are a primary source. These include:
-
Metabolites: Nicotinamide adenine (B156593) dinucleotide (NADH) and flavins (like riboflavin) are common sources of autofluorescence, typically emitting in the blue-green spectral range.[4][7][8]
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are known to autofluoresce, primarily in the blue-green region.[3][4][8]
-
Pigments: Lipofuscin, an age-related pigment, exhibits broad fluorescence across the visible spectrum.[1][3] The heme group in red blood cells also contributes to broad-spectrum autofluorescence.[3][9]
-
-
Fixation Methods: The use of aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[2][3][10] The intensity of this induced fluorescence is generally highest with glutaraldehyde, followed by paraformaldehyde and then formaldehyde.[10]
-
Culture Media and Reagents: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[9][11][12]
Q3: How can I determine if autofluorescence is impacting my results?
The most straightforward method to assess the contribution of autofluorescence is to prepare and analyze an unstained control sample.[4][9] This control sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of this compound. By imaging this unstained sample using the same instrument settings (e.g., excitation/emission wavelengths, exposure time) as your stained samples, you can visualize the intensity and spectral characteristics of the background autofluorescence.[11][13]
Troubleshooting Guides
Problem 1: High Background Fluorescence Obscuring this compound Signal
Possible Cause: Significant autofluorescence from the sample is spectrally overlapping with the this compound emission.
Solutions:
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde fixatives, minimize the fixation time to the shortest duration necessary to preserve tissue structure.[3][10] Consider switching to a non-aldehyde fixative, such as ice-cold methanol (B129727) or ethanol, which tend to induce less autofluorescence.[4][9]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a significant source of heme-related autofluorescence.[3][4][14]
-
-
Chemical Quenching of Autofluorescence:
-
Sodium Borohydride (B1222165) Treatment: This reducing agent can be used to quench aldehyde-induced autofluorescence.[2][3] However, its effectiveness can be variable.[3]
-
Sudan Black B: This lipophilic dye is effective at quenching lipofuscin-related autofluorescence.[3] Note that Sudan Black B itself can fluoresce in the far-red channel, which should be considered in multiplexing experiments.[3]
-
-
Photobleaching:
Problem 2: Poor Signal-to-Noise Ratio
Possible Cause: The signal from this compound is weak relative to the background autofluorescence.
Solutions:
-
Choose the Right Fluorophore (if applicable): While this guide focuses on this compound, in some cases, switching to a brighter fluorophore or one with a more red-shifted emission spectrum can help. Autofluorescence is often more prominent in the blue and green regions of the spectrum.[3][4][8]
-
Optimize Imaging Parameters:
-
Instrument Settings: Carefully adjust instrument settings, such as photomultiplier tube (PMT) voltages in flow cytometry or exposure time in microscopy, to maximize the signal from this compound while minimizing the detection of background noise.[4]
-
-
Computational Correction:
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use spectral unmixing algorithms. This technique involves acquiring the emission spectrum of the autofluorescence from an unstained control and then computationally subtracting this "autofluorescence signature" from your experimental samples.[17][18][19]
-
Data Presentation
Table 1: Spectral Properties of this compound and Common Autofluorescent Molecules
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~460-490[20][21] | ~515-538[20][22][23] | Emission is pH and concentration dependent.[21][23][24] |
| NADH | ~340-360[4][8] | ~450-460[3][8] | Found in metabolically active cells.[3] |
| Collagen | ~300-450[3] | ~300-450[3][10] | Emits in the blue region. |
| Elastin | ~350-450[1] | ~420-520[1] | |
| Lipofuscin | ~345-490[1] | ~460-670[1] | Broad emission spectrum.[3] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Sample Preparation: After fixation with an aldehyde-based fixative and rinsing with PBS, immerse the samples in the freshly prepared sodium borohydride solution.
-
Incubation: Incubate for 10-30 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Staining: Proceed with your standard this compound staining protocol.
Protocol 2: Photobleaching for Autofluorescence Reduction
-
Sample Preparation: Mount your fixed and permeabilized (if necessary) tissue sections or cells on microscope slides.
-
Illumination: Place the slides under a broad-spectrum, high-intensity light source, such as a white phosphor LED array.[15] Alternatively, use the illumination source of your fluorescence microscope.
-
Exposure: Expose the samples to the light for a period ranging from several minutes to a few hours.[15][25] The optimal duration will depend on the intensity of the light source and the level of autofluorescence. It is recommended to check the autofluorescence level periodically during the bleaching process on a control slide.
-
Staining: After photobleaching, proceed with your this compound staining protocol. The photobleaching process should not significantly affect the subsequent antibody binding or dye uptake.[15]
Mandatory Visualizations
Caption: Relationship between sources of autofluorescence and experimental issues.
Caption: Troubleshooting decision tree for reducing autofluorescence.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 6. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. labcompare.com [labcompare.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. biotium.com [biotium.com]
- 14. Causes of Autofluorescence [visikol.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. bio-rad.com [bio-rad.com]
- 18. beckman.com [beckman.com]
- 19. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 荧光素 钠盐 BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 21. pH dependent spectral properties of this compound ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Optical Characterization of this compound In Vitro and Ex Vivo [frontiersin.org]
- 24. Optical Characterization of this compound In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Permeability: Sodium Fluorescein vs. Evans Blue Dye
For researchers engaged in studies of vascular permeability, particularly concerning the blood-brain barrier (BBB), the choice of tracer is paramount. Sodium fluorescein (B123965) (NaF) and Evans blue dye (EBD) are two of the most established and widely utilized tracers, each offering distinct advantages and insights into barrier integrity. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tracer and validating their findings.
Probing the Barrier: A Tale of Two Tracers
The fundamental difference between sodium fluorescein and Evans blue lies in their behavior in circulation. NaF, with a molecular weight of 376 Da, remains largely unbound and acts as a low molecular weight (LMW) tracer.[1][2][3][4] In contrast, EBD (961 Da) readily binds to serum albumin (approximately 69,000 Da), effectively transforming into a high molecular weight (HMW) protein tracer.[1][3][4] This distinction is critical, as it allows for the differential assessment of permeability to small molecules versus larger proteins, providing a more nuanced understanding of barrier disruption.
Studies have shown that under normal physiological conditions, both tracers are largely excluded from the central nervous system.[1] However, in instances of BBB breakdown, their patterns of extravasation can differ significantly. For example, some research indicates that NaF distributes more evenly throughout the brain, whereas EBD may show regional differences in permeability.[1][3][4] This suggests that the BBB's permeability to LMW and HMW substances may be differentially regulated across various brain regions.
Quantitative Comparison of Tracer Extravasation
The following table summarizes representative quantitative data from a comparative study in rats, illustrating the differential distribution of this compound and Evans blue in blood and peripheral organs. This data highlights the tendency of EBD to remain in circulation due to albumin binding, while NaF distributes more broadly.
| Tracer | Blood Concentration (µg/mL) | Liver Concentration (µg/g) | Brain Concentration (µg/g) |
| Evans Blue Dye | 1746 ± 127 | 164 ± 13 | 0.2 - 0.9 |
| This compound | 87 ± 14 | 49 ± 4 | 0.2 - 0.9 |
Data adapted from Yen et al., 2013.[1][5] Values are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for assessing permeability using both tracers are outlined below. These protocols are based on established in vivo models and can be adapted for specific research needs.
This compound Permeability Assay
This protocol details the steps for quantifying the extravasation of this compound into the brain parenchyma.
Materials:
-
This compound (10% solution in sterile PBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Anesthetic agent
-
Perfusion pump
-
Homogenizer
-
Fluorometer
Procedure:
-
Anesthetize the animal subject.
-
Inject 100 µl of 10% this compound solution intraperitoneally (i.p.).[6]
-
Allow the tracer to circulate for a predetermined time (e.g., 10-30 minutes).[6][7]
-
Euthanize the animal via an appropriate method (e.g., CO2 asphyxiation).[6]
-
Immediately perform transcardial perfusion with ice-cold PBS to remove intravascular tracer.[6]
-
Dissect the brain and other tissues of interest and snap-freeze them.[6]
-
Homogenize the tissue samples in PBS.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6]
-
Quantify the concentration of this compound using a standard curve.
Evans Blue Dye Permeability Assay
This protocol outlines the procedure for measuring vascular permeability using Evans blue dye.
Materials:
-
Evans blue dye (0.5% or 1% w/v solution in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent
-
Spectrophotometer
Procedure:
-
Prepare a sterile 0.5% or 1% Evans blue dye solution in saline and filter it through a 0.22 µm filter.[8][9][10]
-
Anesthetize the animal subject.
-
Inject the Evans blue solution intravenously (i.v.), typically through the tail vein, at a specified dose (e.g., 100 µL per mouse).[8][9]
-
Allow the dye to circulate for a defined period (e.g., 30 minutes to 3 hours).[8][9]
-
Euthanize the animal.
-
Collect organs of interest and rinse them in PBS.[11]
-
Blot the organs dry and weigh them.[11]
-
To extract the extravasated dye, incubate the tissue in formamide for 48-72 hours at room temperature.[11][12]
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.[11][12]
-
Calculate the amount of Evans blue dye per gram of tissue using a standard curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a comparative in vivo permeability study using both this compound and Evans blue.
In vivo permeability assay workflow comparing this compound and Evans blue dye.
References
- 1. Distinct Patterns of Cerebral Extravasation by Evans Blue and this compound in Rats | PLOS One [journals.plos.org]
- 2. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 3. Distinct patterns of cerebral extravasation by Evans blue and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blood-brain barrier (BBB) permeability assay. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
A Comparative Guide: Sodium Fluorescein vs. Indocyanine Green for Ophthalmic Angiography in Research
In the landscape of ophthalmic research, particularly in studies involving the intricate vasculature of the eye, angiography remains a cornerstone diagnostic and investigative tool. Two fluorescent dyes, sodium fluorescein (B123965) (SF) and indocyanine green (ICG), have emerged as the primary agents for visualizing retinal and choroidal circulation. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific research needs.
At a Glance: Key Differences
Sodium fluorescein and indocyanine green angiography are both pivotal in ophthalmology but serve distinct purposes due to their differing properties.[1] SF is the gold standard for studying retinal circulation, while ICG is superior for visualizing the deeper choroidal vasculature.[1][2] The choice between the two, or their combined use, depends on the specific structures and pathologies under investigation.
Quantitative Comparison of Performance
The following tables summarize key quantitative parameters differentiating this compound and indocyanine green based on findings from various research studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (SF) | Indocyanine Green (ICG) | Source(s) |
| Molecular Weight | 376 Da | 775 Da | [3][4] |
| Protein Binding | ~80% (to albumin) | ~98% (mainly to globulins) | [5] |
| Peak Absorption | 465-490 nm | 805 nm | [5][6] |
| Peak Emission | 520-530 nm | 835 nm | [5][6] |
| Circulation Time | Shorter | Longer | |
| Leakage from Choriocapillaris | High | Low | [5] |
| Half-life | Short (minutes) | 3-4 minutes | [6] |
Table 2: Angiographic Performance and Clinical Utility
| Feature | This compound (SF) | Indocyanine Green (ICG) | Source(s) |
| Retinal Vasculature Visualization | Excellent | Poor | [1][7] |
| Choroidal Vasculature Visualization | Poor (blocked by RPE) | Excellent | [1][2][5][7] |
| Visualization of Fine Capillaries | Superior | Inferior | [8] |
| Visualization through Pigment/Hemorrhage | Poor | Good | [5] |
| Detection of "Occult" CNV | Less effective | More effective | [9] |
| Image Contrast | Lower | Higher | [4][10] |
| Common Applications | Diabetic retinopathy, retinal vein occlusions, macular edema | Age-related macular degeneration (occult CNV), choroiditis, central serous chorioretinopathy | [1][11][12][13] |
Table 3: Safety and Adverse Events Profile
| Adverse Event | This compound (SF) | Indocyanine Green (ICG) | Source(s) |
| Overall Incidence of Adverse Reactions | ~5% | ~0.05% - 0.26% | [14][15] |
| Mild Reactions (Nausea, Vomiting) | More frequent | Less frequent | [15][16] |
| Moderate Reactions | ~1 in 60 | ~0.2% | [15] |
| Severe Anaphylactic Reactions | ~1 in 2,000 | ~0.05% | [15] |
| Fatalities | Extremely rare (1 in 220,000) | Not well-documented | [15] |
| Contraindications | Known hypersensitivity | Iodine allergy, severe liver disease | [1][17] |
Experimental Protocols
Below are generalized methodologies for performing fluorescein and indocyanine green angiography in a research setting. Specific parameters may need to be adjusted based on the animal model and research question.
Protocol 1: Intravenous Fluorescein and Indocyanine Green Angiography in a Rabbit Model
1. Animal Preparation:
- Anesthetize the animal according to institutionally approved protocols.
- Dilate the pupils of the eye to be imaged using a topical mydriatic agent.
- Place a catheter in a marginal ear vein for intravenous injection.
2. Dye Preparation and Injection:
- For fluorescein angiography (FA), prepare a 10% solution of this compound. A typical dose is 10 mg/kg.
- For indocyanine green angiography (ICGA), reconstitute the ICG powder with the provided aqueous solvent. A common dose is 0.5 mg/kg.
- For simultaneous imaging, the dyes can be mixed and administered in a single injection.[18]
3. Imaging Procedure:
- Position the animal in front of a fundus camera equipped with the appropriate excitation and barrier filters for both FA and ICGA.
- Begin image acquisition immediately before the dye injection to capture baseline images.
- Inject the dye as a bolus through the intravenous catheter.
- Capture a rapid sequence of images for the first minute to visualize the arterial, arteriovenous, and venous phases.
- Continue to acquire images at later time points (e.g., 5, 10, and 15 minutes) to assess for leakage and staining.
4. Data Analysis:
- Analyze the angiograms for the timing of vascular filling, vessel morphology, and the presence of hyperfluorescence (leakage) or hypofluorescence (blockage or non-perfusion).
- Quantitative analysis of fluorescence intensity can be performed using specialized software.[8]
Visualization of Key Concepts
To further elucidate the comparison between these two dyes, the following diagrams created using the DOT language provide a visual representation of their properties and the experimental workflow.
Caption: Logical relationship between properties and performance of SF and ICG.
Caption: General experimental workflow for ophthalmic angiography.
Signaling Pathways and Mechanisms of Action
Neither this compound nor indocyanine green has a direct signaling pathway in the traditional sense, as they are fluorescent tracers rather than pharmacologically active agents. Their utility lies in their physical properties that allow them to remain within the vasculature and highlight blood flow dynamics.
This compound: Due to its smaller size and lower protein binding, SF molecules can leak from the fenestrated capillaries of the choroid and any compromised retinal vessels. This leakage, or hyperfluorescence, is a key indicator of vascular pathology.
Indocyanine Green: ICG's high protein binding keeps it largely confined to the choroidal vessels.[5] Its near-infrared fluorescence is not significantly blocked by the retinal pigment epithelium, allowing for clear visualization of the choroidal circulation.[2][5] This makes it particularly useful for identifying abnormalities in the choroid that may not be apparent with FA.[3]
Conclusion
The choice between this compound and indocyanine green for ophthalmic angiography in a research setting is dictated by the specific anatomical focus and the nature of the pathology being investigated. This compound remains the unparalleled choice for detailed imaging of the retinal vasculature and identifying retinal vascular leakage. Conversely, indocyanine green is indispensable for the study of the choroidal circulation, especially in the presence of overlying pigment, fluid, or hemorrhage. In many instances, a dual angiography approach, utilizing both dyes, can provide a more complete and synergistic understanding of complex chorioretinal diseases.[1][3] The detailed quantitative data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions for their experimental designs.
References
- 1. Angiography with fluorescein and indocyanine green | ICR [icrcat.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein and Indocyanine Green Angiography for Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Fluorescein and Indocyanine Green Angiography | Ento Key [entokey.com]
- 6. Comparative Study of Intraoperative Fluorescein and Indocyanine Green Videoangiography for Ruptured Cerebral Aneurysms Clipping: A Single Centre Study of 30 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between indocyanine green angiography and fluorescein angiography in normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of the Intraoperative Utility of Indocyanine Green and Fluorescein Videoangiographies in Cerebrovascular Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of fluorescein and indocyanine green angiography in angioid streaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. fundus fluorescein angiography V/S indocyanine green angiography | PPTX [slideshare.net]
- 13. Protocol for Indocyanine Green Angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immediate Reactions to Fluorescein and Indocyanine Green in Retinal Angiography: Review of Literature and Proposal for Patient’s Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adverse Effects of Fluorescein and Indocyanine Green Angiography | Ento Key [entokey.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. ranzco.edu [ranzco.edu]
- 18. Simultaneous indocyanine green and fluorescein angiography using a confocal scanning laser ophthalmoscope - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Fluorescein and Histological Staining for Cell Viability and Tissue Integrity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium fluorescein (B123965) staining, a vital dye technique, with standard histological methods for the assessment of cell viability and tissue damage. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate technique for their specific experimental needs.
Introduction to Staining Techniques
Sodium Fluorescein Staining: A widely used method, particularly in ophthalmology, for identifying areas of epithelial cell damage or loss in living tissues. This compound is a water-soluble dye that is generally excluded by healthy cells with intact membranes. However, in the presence of cell injury or death, the compromised cell membranes allow the dye to penetrate, resulting in fluorescence under blue light.[1][2] Recent studies suggest that hyperfluorescence in cells stained with this compound is indicative of apoptosis.[3][4]
Histological Staining: This encompasses a range of techniques for visualizing cells and tissues, with Hematoxylin (B73222) and Eosin (B541160) (H&E) staining being the most common. H&E staining provides morphological information, allowing for the identification of cellular changes associated with necrosis and apoptosis, such as nuclear condensation (pyknosis), nuclear fragmentation (karyorrhexis), and cytoplasmic eosinophilia.[5][6]
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a more specific histological method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[7][8][9] This technique enzymatically labels the free 3'-OH ends of DNA fragments, allowing for the visualization and quantification of apoptotic cells within a tissue section.[10]
Quantitative Comparison of Staining Methods
While direct quantitative cross-validation studies between this compound and histological stains on the same tissue samples are not extensively available in the literature, a study by Bandamwar et al. (2014) provides valuable quantitative data on the fluorescence intensity of this compound in relation to cell viability, as determined by other fluorescent markers (Hoechst 33342 for all cells, Propidium Iodide for necrotic cells, and Annexin-V for apoptotic cells).[3][4] The findings from this study are summarized below to provide a basis for comparison.
| Cellular State | This compound Fluorescence Intensity (Mean Grey Value ± SD)[3] | Histological Appearance (H&E)[5] | TUNEL Assay[9] |
| Healthy | 62 ± 24 | Normal cell morphology, basophilic nuclei, eosinophilic cytoplasm. | Negative |
| Apoptotic | 138 ± 38 | Cell shrinkage, chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis), formation of apoptotic bodies. | Positive |
| Necrotic | 23 ± 7 | Cell swelling, membrane rupture, leakage of cellular contents, inflammation. | Negative (typically) |
Experimental Protocols
This compound Staining Protocol (In Vitro/Ex Vivo)
This protocol is adapted from studies investigating corneal epithelial cell staining.[3][4]
-
Preparation of Staining Solution: Prepare a 1% this compound solution in a balanced salt solution (BSS).
-
Sample Preparation: For cell cultures, wash the cells with BSS. For ex vivo tissues (e.g., cornea), carefully excise the tissue and place it in a culture dish with the epithelial side up.
-
Staining: Add the this compound solution to the sample and incubate for 1-3 minutes at room temperature.
-
Washing: Gently wash the sample with BSS to remove excess fluorescein.
-
Imaging: Immediately visualize the sample using a fluorescence microscope equipped with a cobalt blue filter (excitation ~490 nm, emission ~520 nm).
Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Tissues
This is a standard protocol for histological analysis.[11][12][13]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (3 minutes).
-
Immerse in 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in Mayer's hematoxylin for 5-15 minutes.
-
Wash in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol (1-3 dips).
-
Wash in running tap water for 1 minute.
-
"Blue" in Scott's tap water substitute for 1 minute.
-
Wash in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in 1% eosin Y solution for 1-3 minutes.
-
Wash in running tap water for 1-5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
TUNEL Assay Protocol for Paraffin-Embedded Tissue Sections
This protocol is a general guideline; specific kit instructions should be followed.[7][14][15]
-
Deparaffinization and Rehydration: Same as for H&E staining.
-
Permeabilization: Incubate slides with Proteinase K solution (20 µg/mL) for 15-30 minutes at room temperature.
-
Equilibration: Rinse with PBS and incubate with Equilibration Buffer for 5-10 minutes.
-
TdT Labeling: Apply the TdT reaction mix (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP) and incubate in a humidified chamber at 37°C for 60 minutes.
-
Stop Reaction: Immerse slides in Stop/Wash Buffer.
-
Detection:
-
Apply an anti-Br-dU antibody conjugated to a fluorescent marker (e.g., FITC).
-
Incubate in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount with an anti-fade mounting medium.
-
-
Imaging: Visualize using a fluorescence microscope.
Visualization of Workflows and Concepts
Caption: General experimental workflows for this compound and histological staining.
Caption: Logical relationships between cellular state and staining outcomes.
Conclusion
This compound staining serves as a rapid and effective method for identifying cellular damage, particularly apoptosis, in living tissues. Its primary advantages are its simplicity and applicability to in vivo and ex vivo models. Histological techniques like H&E and the TUNEL assay provide more detailed morphological and molecular information, respectively, but require tissue fixation and more extensive processing. The choice of technique should be guided by the specific research question, with this compound being ideal for initial screening of tissue viability and histological methods offering more in-depth, confirmatory analysis of cell death mechanisms.
References
- 1. The possible effects of sodium fluoroscein to primary cell culture sampling in glioblastoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 3. Fluorescein staining and physiological state of corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Recommendations from the INHAND Apoptosis/Necrosis Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 12. clyte.tech [clyte.tech]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 15. sinobiological.com [sinobiological.com]
A Head-to-Head Comparison: Sodium Fluorescein vs. Green Fluorescent Protein for Cell Tracking
For researchers, scientists, and drug development professionals, the accurate tracking of cells is paramount to understanding disease progression, evaluating therapeutic efficacy, and advancing cellular therapies. Two stalwart tools in the cell tracking arsenal (B13267) are the small molecule dye, sodium fluorescein (B123965), and the genetically encoded reporter, Green Fluorescent Protein (GFP). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Quantitative Performance At-a-Glance
A summary of the key performance indicators for sodium fluorescein and GFP is presented below, offering a rapid comparison of their fundamental properties.
| Feature | This compound | Green Fluorescent Protein (GFP) |
| Molecular Weight | 376.27 g/mol | ~27 kDa |
| Excitation Wavelength (peak) | ~494 nm[1] | ~395 nm and 475 nm (wild-type)[2] |
| Emission Wavelength (peak) | ~521 nm[1] | ~509 nm (wild-type)[3] |
| Quantum Yield | ~0.92 (in 0.1M NaOH) | Up to 0.80 (EGFP)[4] |
| Labeling Mechanism | Passive diffusion and intracellular retention (often as fluorescein diacetate) | Genetic encoding and cellular expression |
| Photostability | Moderate; prone to photobleaching | Variable; mutants like EGFP show improved photostability[4] |
| Cytotoxicity | Low intrinsic toxicity, but can be phototoxic upon irradiation, generating reactive oxygen species (ROS)[5][6][7][8] | Can induce cytotoxicity and apoptosis, particularly with high expression levels, through mechanisms including caspase-3 activation and ROS production[9][10][11][12] |
| Immunogenicity | Generally low | Can be immunogenic in vivo, potentially leading to the rejection of GFP-expressing cells[1][9][13][14] |
| Cellular Retention | Can leak from cells over time | Stable as long as the cell is viable and the gene is expressed |
| Long-term Tracking | Limited by dye dilution with cell division and leakage | Suitable for long-term and lineage-tracing studies[15] |
Experimental Workflows: A Visual Guide
The fundamental difference in the labeling mechanism between this compound and GFP dictates distinct experimental workflows.
Caption: A comparison of the experimental workflows for cell tracking using this compound versus GFP.
Delving Deeper: Cytotoxicity Pathways
A critical consideration in cell tracking is the potential for the labeling method to interfere with normal cellular processes. Both this compound and GFP have been shown to exhibit cytotoxicity under certain conditions, albeit through different mechanisms.
Caption: Simplified signaling pathways illustrating the mechanisms of cytotoxicity for this compound and GFP.
Experimental Protocols for Comparative Analysis
To provide a framework for direct comparison, the following are detailed methodologies for key experiments to evaluate the suitability of this compound and GFP for your specific cell tracking needs.
Protocol 1: Assessment of Cell Viability and Cytotoxicity
This protocol outlines a method to compare the impact of this compound labeling and GFP expression on cell viability using a standard MTT assay.
Materials:
-
Cells of interest
-
This compound (or Fluorescein Diacetate - FDA)
-
GFP expression vector and transfection reagent (for GFP group)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Labeling/Transfection:
-
This compound Group: Prepare a working solution of FDA in serum-free medium. Remove the culture medium from the wells and incubate the cells with the FDA solution for 15-30 minutes at 37°C. Wash the cells three times with PBS to remove excess dye. Add fresh complete medium.
-
GFP Group: Transfect cells with the GFP expression vector according to the manufacturer's protocol. After 24-48 hours, confirm GFP expression using a fluorescence microscope.
-
Control Group: Culture an equal number of unlabeled/untransfected cells in parallel.
-
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Evaluation of Photostability
This protocol describes a method to compare the photostability of this compound-labeled cells and GFP-expressing cells.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
GFP-expressing cells (from Protocol 1)
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Sample Preparation: Plate the labeled/expressing cells on a glass-bottom imaging dish.
-
Microscope Setup:
-
Select an appropriate objective and locate a field of view with fluorescent cells.
-
Set the excitation and emission filters appropriate for fluorescein/GFP.
-
-
Time-Lapse Imaging:
-
Acquire an initial image (Time 0) using a fixed exposure time and laser power.
-
Continuously expose the same field of view to the excitation light for a defined period (e.g., 5 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the exposure period.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells in each image.
-
Normalize the intensity values to the initial intensity at Time 0.
-
Plot the normalized fluorescence intensity as a function of time to determine the rate of photobleaching.
-
Protocol 3: Assessment of In Vitro Cell Proliferation and Dye/Signal Dilution
This protocol uses flow cytometry to compare the dilution of the fluorescent signal in proliferating cells labeled with this compound versus those expressing GFP.
Materials:
-
This compound-labeled cells (using a cell proliferation dye like CFSE, a fluorescein derivative)
-
GFP-expressing cells
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
This compound Group: Label cells with a carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.
-
GFP Group: Use a stable cell line expressing GFP.
-
-
Cell Culture: Culture the cells under conditions that promote proliferation.
-
Time-Point Analysis: Harvest cells at different time points (e.g., Day 0, Day 2, Day 4).
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for green fluorescence.
-
For the CFSE-labeled cells, each peak of decreasing fluorescence intensity represents a cell division.
-
For the GFP-expressing cells, the fluorescence intensity should remain relatively constant in the daughter cells.
-
-
Data Analysis:
-
Analyze the histograms to determine the number of cell divisions in the CFSE group.
-
Compare the stability of the fluorescence signal between the two groups over time.
-
Concluding Remarks
The choice between this compound and GFP for cell tracking is highly dependent on the specific experimental goals. This compound, as a small molecule dye, offers a simple and rapid method for short-term tracking. However, its utility is limited by potential phototoxicity, dye leakage, and dilution with cell division.
Conversely, GFP, as a genetically encoded reporter, is ideal for long-term studies, lineage tracing, and monitoring gene expression simultaneously. The major drawbacks of GFP are its potential for cytotoxicity and immunogenicity, which can confound experimental results. The larger size of the GFP tag could also potentially interfere with the function of a protein of interest if used as a fusion tag.
For researchers embarking on cell tracking studies, a thorough consideration of these advantages and disadvantages, coupled with pilot experiments to validate the chosen method in their specific system, is crucial for obtaining reliable and interpretable data.
References
- 1. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential staining: the effects of this compound, osmolarity, and pH on human corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 細胞トラッキング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Comparative assessment of fluorescent transgene methods for quantitative imaging in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. logosbio.com [logosbio.com]
- 6. 2.6. Photostability Test [bio-protocol.org]
- 7. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Green Fluorescent Protein-Based Viability Assay in a Multiparametric Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. d-nb.info [d-nb.info]
- 15. Tracking Cellular Migration with Fluorescent Cells [cytion.com]
A Quantitative Showdown: Sodium Fluorescein vs. Lucifer Yellow for Cell Permeability Assessment
For researchers, scientists, and drug development professionals navigating the crucial task of assessing cell permeability, the choice of fluorescent tracer is paramount. This guide provides a comprehensive, data-driven comparison of two widely used probes: sodium fluorescein (B123965) and Lucifer yellow. By examining their quantitative permeability, underlying transport mechanisms, and experimental protocols, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific experimental needs.
At a Glance: Key Differences in Permeability
Sodium fluorescein and Lucifer yellow, while both fluorescent dyes, exhibit fundamentally different characteristics when it comes to crossing cellular barriers. Lucifer yellow is predominantly used as a marker for paracellular permeability, meaning it passes through the junctions between cells. In contrast, this compound can permeate through both paracellular and transcellular (through the cell) routes, making it a more complex, yet versatile, probe.
Quantitative Permeability Data
The apparent permeability coefficient (Papp), a measure of how easily a substance crosses a barrier, is a key metric in these studies. The following tables summarize Papp values for this compound and Lucifer yellow across different in vitro models.
Table 1: Apparent Permeability (Papp) in Caco-2 Cell Monolayers
| Fluorescent Tracer | Papp (x 10⁻⁶ cm/s) | Culture Condition | Citation |
| Lucifer Yellow | 0.0647 ± 0.0159 | Mono-culture | [1] |
| Lucifer Yellow | 0.184 ± 0.020 | Co-culture with 3T3 cells | [1] |
Table 2: Apparent Permeability (Papp) in an in vitro Blood-Brain Barrier (BBB) Model (hBMEC cell line)
| Fluorescent Tracer | Mean Endothelial Permeability (Pe) (x 10⁻⁶ cm/s) | Citation |
| This compound | 3-5 | [2] |
| Lucifer Yellow | Not specified in this study, but used as a low BBB penetration marker. | [3] |
Note: Direct comparison of Papp values across different studies should be done with caution due to variations in experimental conditions.
Deciphering the Pathways: Mechanisms of Cellular Transport
The differing permeability of these two dyes stems from their distinct routes of cellular transport.
Lucifer Yellow: The Paracellular Pathway Gatekeeper
Lucifer yellow is a hydrophilic molecule that is generally excluded from crossing intact cell membranes. Its primary route of passage across a cell monolayer is through the tight junctions that form the seal between adjacent cells. This makes it an excellent tool for assessing the integrity of these junctions and quantifying paracellular transport. However, under specific conditions, Lucifer yellow can be taken up by cells through mechanisms like endocytosis, or via channels such as pannexins and P2X7 receptors.
This compound: A Tale of Two Pathways
This compound, a smaller molecule, exhibits more complex transport behavior. While it can also traverse the paracellular pathway, it is known to cross the cell membrane itself (transcellular transport). This transcellular movement is not simple diffusion; studies suggest it is a carrier-mediated process. Evidence points to the involvement of monocarboxylic acid transporters (MCTs) in a pH-dependent manner. Furthermore, some research indicates that its uptake can be an active, dynamin-dependent process.
Experimental Corner: Protocols for Permeability Assays
Accurate and reproducible data are the bedrock of scientific inquiry. The following are generalized protocols for assessing cell permeability using this compound and Lucifer yellow in a Transwell® system.
General Transwell® Permeability Assay Workflow
This compound Permeability Assay Protocol (Adapted for Caco-2 cells)
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Dosing: Add the this compound solution (typically 10 µg/mL in HBSS) to the apical (upper) chamber.
-
Incubation: Add fresh HBSS to the basolateral (lower) chamber and incubate the plate at 37°C for 60 minutes.
-
Sampling: At the end of the incubation period, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculation: Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the dye across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the dye in the apical chamber.
-
Lucifer Yellow Permeability Assay Protocol (Adapted for hCMEC/D3 cells)
-
Cell Culture: Seed hCMEC/D3 cells on collagen-coated Transwell® inserts and culture until a confluent monolayer is formed.[4][5]
-
Preparation: Remove the growth medium and wash the cells with a pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES).[6]
-
Dosing: Add Lucifer yellow solution (e.g., 50 µM in transport buffer) to the apical chamber.[6]
-
Incubation: Add fresh transport buffer to the basolateral chamber and incubate the plate on a rotary shaker at 37°C for 60 minutes.[4]
-
Sampling: Collect samples from the basolateral chamber.[4]
-
Quantification: Measure the fluorescence intensity using a microplate reader with excitation at ~428 nm and emission at ~536 nm.[7]
-
Calculation: Calculate the Papp value using the same formula as for this compound.
Conclusion: Making an Informed Choice
The selection between this compound and Lucifer yellow hinges on the specific research question.
-
For assessing the integrity of tight junctions and quantifying paracellular permeability, Lucifer yellow is the superior choice due to its general inability to cross cell membranes.
-
This compound, with its dual paracellular and transcellular transport routes, can be a valuable tool for studying more complex transport phenomena, including carrier-mediated processes.
By understanding the quantitative differences in their permeability and their distinct cellular transport mechanisms, researchers can confidently select the appropriate fluorescent tracer to generate robust and meaningful data in their cell permeability studies.
References
- 1. Fluids and barriers of the CNS: a historical viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an immortalized human (hBMEC) in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of four immortalized human brain capillary endothelial cell lines, hCMEC/D3, hBMEC, TY10, and BB19, and optimization of culture conditions, for an in vitro blood-brain barrier model for drug permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. jove.com [jove.com]
Revolutionizing Neurological Research: A Comparative Guide to In Vitro Blood-Brain Barrier Model Validation
For researchers, scientists, and drug development professionals at the forefront of neuroscience, the accurate assessment of blood-brain barrier (BBB) permeability is paramount. The selection of a robust and reliable in vitro BBB model is a critical step in the preclinical evaluation of central nervous system (CNS) drug candidates. This guide provides an objective comparison of commonly used in vitro BBB models, with a specific focus on their validation using sodium fluorescein (B123965), a key small molecule permeability marker.
This comprehensive analysis presents quantitative data from various studies, details experimental protocols for permeability assays, and offers visualizations of experimental workflows and model comparisons to aid in the selection of the most appropriate model for your research needs.
Quantitative Comparison of In Vitro BBB Models
The integrity of the in vitro BBB is a crucial factor in its predictive power. Two key parameters are widely used to assess this: Transendothelial Electrical Resistance (TEER), which measures the electrical resistance across the cell monolayer, and the apparent permeability coefficient (Papp or Pe) of paracellular markers like sodium fluorescein. A high TEER value and low this compound permeability are indicative of a tight and well-formed barrier.
The following table summarizes the typical TEER values and this compound permeability coefficients for various in vitro BBB models, providing a clear comparison of their barrier properties.
| In Vitro BBB Model Type | Cell Source | Typical TEER (Ω·cm²) | This compound Permeability (Papp/Pe) (x 10⁻⁶ cm/s) | Reference |
| Monoculture | hBMEC (immortalized human) | < 15 - 79.8 | 3 - 5 | [1][2] |
| bEnd.3 (immortalized mouse) | ~60 | 9.0 | [3] | |
| Co-culture (Contact) | Rat Brain Endothelial Cells & Pericytes | ~220 | 3.0 | [3] |
| Co-culture (Non-contact) | Rat Brain Endothelial Cells & Pericytes | ~205 | 5.2 | [3] |
| Triple-culture | Rat Brain Endothelial Cells, Pericytes & Astrocytes | High TEER reported | Good correlation with in vivo data | [4] |
| Primary Cells | Mouse Endothelial Cells & Astrocytes | 100 - 800 | 4.5 (for sucrose) | [5] |
| Rat (Neonatal) | Lower than adult | Higher permeability than adult | [4] | |
| Rat (Adult) | Higher than neonatal | Lower permeability than neonatal | [4] | |
| iPSC-derived | Human iPSCs | > 2500 | < 1 | [3][6] |
Experimental Protocol: this compound Permeability Assay
A standardized protocol is essential for obtaining reproducible and comparable permeability data. The following is a detailed methodology for conducting a this compound permeability assay using a Transwell® system, a commonly used platform for in vitro BBB models.
Materials:
-
In vitro BBB model cultured on Transwell® inserts
-
This compound (MW: 376 Da)
-
Assay Buffer (e.g., Ringer-HEPES buffer: 141 mM NaCl, 4 mM KCl, 2.8 mM CaCl₂, 1 mM MgSO₄, 1 mM NaH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)[4]
-
Bovine Serum Albumin (BSA)
-
Multi-well plate reader with fluorescence detection (Excitation: 485 nm, Emission: 520-535 nm)[6][7]
-
Black 96-well plates for fluorescence measurement[6]
Procedure:
-
Preparation:
-
Equilibrate the in vitro BBB model in the assay buffer at 37°C.
-
Prepare a stock solution of this compound in the assay buffer. A typical starting concentration in the apical (donor) chamber is 10 µM or 1 µg/mL.[6][8]
-
Prepare a standard curve of this compound in the assay buffer to determine the concentration from fluorescence intensity.
-
-
Permeability Assay:
-
Carefully remove the culture medium from the apical and basolateral chambers of the Transwell® inserts.
-
Add fresh, pre-warmed assay buffer to the basolateral (receiver) chamber.
-
Add the this compound solution to the apical (donor) chamber.
-
Incubate the plates at 37°C, typically with gentle shaking to mimic physiological flow.[5]
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.[9]
-
After each sampling, replace the collected volume with fresh, pre-warmed assay buffer to maintain a constant volume.
-
-
Quantification:
-
Transfer the collected samples to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the concentration of this compound in each sample using the standard curve.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s or mol/s). This is determined from the slope of the cumulative amount of fluorescein in the receiver chamber versus time.
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µg/mL or mol/mL).
-
-
Visualizing the Process and Model Landscape
To further clarify the experimental process and the relationships between different in vitro BBB models, the following diagrams have been generated using Graphviz.
References
- 1. Validation of an immortalized human (hBMEC) in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One [journals.plos.org]
- 5. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The blood-brain barrier studied in vitro across species - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Photostability of Sodium Fluorescein vs. Alexa Fluor Dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts the quality and reliability of experimental outcomes. Among the myriad of available fluorophores, sodium fluorescein (B123965) and the Alexa Fluor family of dyes are workhorses in fluorescence microscopy and other fluorescence-based assays. This guide provides an objective comparison of their photostability, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate dye for your research needs.
A key performance indicator for a fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. Higher photostability allows for longer exposure times and more robust and reproducible imaging, particularly in demanding applications such as time-lapse microscopy and high-intensity illumination.
Quantitative Photostability Comparison
Experimental evidence consistently demonstrates that Alexa Fluor dyes are significantly more photostable than sodium fluorescein (often used in the form of fluorescein isothiocyanate, FITC).[1][2][3] This enhanced resistance to photobleaching allows for longer imaging periods without substantial loss of fluorescent signal.
Below is a summary of the key spectral and photostability characteristics of this compound and a selection of commonly used Alexa Fluor dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound (FITC) | 494 | 518 | 0.92 | Low[2] |
| Alexa Fluor 488 | 495 | 519 | 0.92[4] | High[2] |
| Alexa Fluor 514 | 518 | 541 | - | High[1] |
| Alexa Fluor 532 | 531 | 554 | 0.61[4] | High[1] |
| Alexa Fluor 546 | 554 | 570 | 0.79[4] | High[1] |
| Alexa Fluor 555 | 556 | 567 | 0.10[4] | High[1] |
| Alexa Fluor 568 | 577 | 602 | 0.69[4] | High[5][6][7] |
| Alexa Fluor 594 | 591 | 614 | 0.66[4] | High |
| Alexa Fluor 647 | 652 | 669 | 0.33[4] | High[1] |
Key Findings:
-
Alexa Fluor 488 vs. Fluorescein: Alexa Fluor 488 is a direct spectral replacement for fluorescein, offering similar excitation and emission maxima but with vastly superior photostability.[1][2] In one study, under continuous illumination, fluorescein's fluorescence intensity dropped to about 20% of its initial value in 30 seconds, while the fluorescence of Alexa Fluor 488 remained at its initial value under the same conditions.[8]
-
Broader Alexa Fluor Family: The enhanced photostability is a general characteristic of the Alexa Fluor family of dyes.[5][6][7][9] Studies comparing Alexa Fluor 568 with FITC also show that Alexa Fluor 568 has brighter fluorescence and greater photostability.[5][6][7]
-
pH Sensitivity: In addition to photostability, the fluorescence of Alexa Fluor 488 is independent of pH in the range of 4 to 10, a significant advantage over fluorescein, whose fluorescence is pH-sensitive.[1]
Experimental Protocol for Photostability Measurement
The following is a generalized methodology for comparing the photostability of fluorescent dyes, based on common experimental practices.[2][6][7]
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells (e.g., bovine pulmonary artery endothelial cells) onto coverslips and culture until the desired confluency.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if necessary for intracellular targets.
-
Staining: Incubate the cells with the fluorescently labeled probes (e.g., phalloidin (B8060827) or antibodies conjugated to either this compound or an Alexa Fluor dye) at their optimal concentrations.
-
Washing: Wash the cells to remove any unbound fluorescent probes.
2. Imaging and Photobleaching:
-
Mounting: Mount the coverslips onto microscope slides. For assessing intrinsic photostability, a non-antifade mounting medium is recommended.
-
Region of Interest (ROI) Selection: Identify a region of interest containing well-stained cells for each dye being compared.
-
Continuous Illumination: Continuously illuminate the ROI using a fluorescence microscope equipped with the appropriate filter set and a constant laser power (e.g., 488 nm laser line for fluorescein and Alexa Fluor 488).
-
Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.
3. Data Analysis:
-
Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Background Correction: Correct for background fluorescence by subtracting the mean intensity of a region without any cells.
-
Normalization: Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time zero).
-
Data Plotting: Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the dye's photostability; a slower decay rate signifies higher photostability.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical experiment designed to compare the photostability of fluorescent dyes.
Caption: Experimental workflow for comparing fluorophore photostability.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Xanthene Dyes: Sodium Fluorescein and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of sodium fluorescein (B123965) with other common xanthene dyes—rhodamine B, eosin (B541160) Y, and rose bengal—focusing on their performance in key applications. The comparison is supported by experimental data on their photophysical properties, photostability, and cellular toxicity.
Xanthene dyes, characterized by a common tricyclic xanthene core, are a widely used class of fluorescent probes in various fields, including biology, medicine, and materials science. Subtle modifications to the xanthene structure, such as the addition of halogen atoms or alterations in the pendant phenyl group, can dramatically influence their spectral properties, quantum yields, and photochemical reactivity. This guide will delve into the performance characteristics of four prominent xanthene dyes to aid in the selection of the most suitable probe for specific research needs.
Performance Comparison: Photophysical and Photochemical Properties
The utility of a fluorescent dye is largely determined by its photophysical parameters, including its absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and its propensity to generate reactive oxygen species (ROS) upon photoexcitation.
| Property | Sodium Fluorescein | Rhodamine B | Eosin Y | Rose Bengal |
| Absorption Max (λ_abs_) (nm) | ~490 | ~554 | ~517 | ~549 |
| Emission Max (λ_em_) (nm) | ~515 | ~580 | ~538 | ~569 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) * | ~76,900 | ~106,000 | ~99,000 | ~102,000 |
| Fluorescence Quantum Yield (Φ_f_) | ~0.93[1] | ~0.31 (in water)[2] | 0.15 - 0.20 (in water)[1] | 0.02 - 0.11[1] |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | Low | Moderate | High | Very High[1] |
Note: Molar extinction coefficients can vary depending on the solvent and pH.
Key Observations:
-
This compound: Exhibits the highest fluorescence quantum yield, making it an excellent choice for applications requiring bright fluorescence signals, such as fluorescence microscopy and immunofluorescence assays. However, its efficiency in generating singlet oxygen is very low.[1]
-
Rhodamine B: Offers a good balance of fluorescence quantum yield and photostability. It absorbs and emits at longer wavelengths compared to fluorescein, which can be advantageous in reducing background fluorescence from biological samples.
-
Eosin Y and Rose Bengal: These halogenated xanthenes are characterized by lower fluorescence quantum yields but significantly higher singlet oxygen quantum yields.[1] This makes them potent photosensitizers suitable for applications like photodynamic therapy (PDT), where the generation of cytotoxic ROS is the desired outcome. Rose bengal, in particular, is one of the most efficient singlet oxygen generators among the common xanthene dyes.[1]
Photostability Comparison
Photostability, the resistance of a dye to photodegradation upon exposure to light, is a crucial parameter for imaging experiments that require prolonged or intense illumination. While quantitative data for a direct comparison of photobleaching quantum yields under identical conditions is limited, some general trends can be observed.
| Dye | Relative Photostability |
| This compound | Low |
| Rhodamine B | High |
| Eosin Y | Moderate |
| Rose Bengal | Low to Moderate |
Key Observations:
-
Rhodamine dyes are generally considered more photostable than fluorescein.[3]
-
The halogenated xanthene dyes, eosin Y and rose bengal, can be more susceptible to photobleaching, a factor to consider in long-term imaging experiments.[1] The photobleaching of fluorescein is a complex process that can be influenced by factors such as oxygen concentration and the dye's local environment.[4][5][6]
Cellular Toxicity and Phototoxicity
The toxicity of a fluorescent dye is a critical consideration for live-cell imaging and therapeutic applications. While these xanthene dyes generally exhibit low intrinsic toxicity in the dark, their phototoxicity—the ability to induce cell death upon light activation—varies significantly.
| Dye | Dark Toxicity (IC50) | Phototoxicity (IC50) |
| This compound | Generally low | Phototoxic effects have been reported, particularly at higher doses and with prolonged light exposure.[2][7] |
| Rhodamine B | Can induce oxidative stress and cell proliferation.[8] | Exhibits phototoxicity, which can be harnessed for photochemotherapy.[9] |
| Eosin Y | Low | High, due to efficient ROS generation. |
| Rose Bengal | Low | Very high, making it a potent photosensitizer for PDT. |
Key Observations:
-
The phototoxicity of these dyes is directly related to their ability to generate ROS, particularly singlet oxygen.
-
Rose bengal and eosin Y are highly effective photosensitizers, leading to significant cell death upon illumination.[1]
-
Fluorescein and rhodamine B also exhibit phototoxic effects, although generally to a lesser extent than their halogenated counterparts. The phototoxicity of rhodamine B is linked to the generation of reactive oxygen compounds.[8]
Mechanisms of Action and Signaling Pathways
The biological effects of xanthene dyes, particularly their phototoxicity, are mediated by complex signaling pathways initiated by the generation of ROS.
Photodynamic Therapy (PDT) Mechanism
The primary mechanism of phototoxicity for photosensitizing xanthene dyes like eosin Y and rose bengal is through the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. This process, known as a Type II photochemical reaction, leads to oxidative damage to cellular components, ultimately triggering cell death.
Caption: General mechanism of Type II photodynamic therapy.
Rose Bengal-Induced Apoptosis
Rose bengal-mediated PDT is known to induce apoptosis through multiple pathways involving both intrinsic (mitochondrial) and extrinsic (death receptor) signaling. The generation of ROS triggers cellular stress, leading to the activation of caspases and other pro-apoptotic factors.
Caption: Simplified signaling pathways of Rose Bengal-induced apoptosis.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f_) of a sample can be determined relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
-
Sample and standard solutions (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ as a standard)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²)
where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Photostability (Photobleaching)
Photostability can be assessed by measuring the rate of photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope or fluorometer with a stable light source
-
Sample solution of the dye
Procedure:
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous and constant illumination.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The photobleaching rate can be determined by fitting the decay curve to an exponential function. A higher rate indicates lower photostability.
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the xanthene dyes and incubate for a specific period. For phototoxicity assessment, expose the cells to light for a defined duration after dye incubation.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10]
Conclusion
The choice between this compound and other xanthene dyes depends heavily on the specific experimental requirements. This compound remains an excellent choice for applications demanding high fluorescence brightness and where photostability is not a major concern. Rhodamine B offers a more photostable alternative with red-shifted spectra. For applications requiring photosensitization, such as photodynamic therapy, the halogenated xanthenes, eosin Y and particularly rose bengal, are superior due to their high singlet oxygen quantum yields. By understanding the distinct properties of each dye, researchers can make informed decisions to optimize their experimental design and achieve reliable and reproducible results.
References
- 1. omlc.org [omlc.org]
- 2. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 3. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) DOI:10.1039/B805172K [pubs.rsc.org]
- 4. Photobleaching [evidentscientific.com]
- 5. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodamine B induces oxidative stress and cervical epithelial cell proliferation in the uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. Investigation of the photobleaching process of eosin Y in aqueous solution by thermal lens spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Fluorescein
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium fluorescein (B123965), a widely used fluorescent tracer. Following these procedures will help maintain a safe workspace and ensure compliance with regulatory standards.
Key Disposal Guidelines for Sodium Fluorescein
The cardinal rule for the disposal of this compound is to treat it as chemical waste.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as disposal regulations can vary.[3]
| Do's and Don'ts of this compound Disposal |
| Do: Collect all this compound waste (solid, solutions, and contaminated materials) in a dedicated, properly labeled, and sealed hazardous waste container.[1][4][5] |
| Don't: Dispose of this compound down the drain or in the regular trash.[1][3][6] |
| Do: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[1] |
| Don't: Mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[3] |
| Do: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound waste.[3] |
| Don't: Leave waste containers unsealed or in general work areas. Store them in a designated, secure satellite accumulation area.[1] |
| Do: Dispose of the waste through a licensed professional waste disposal contractor, as arranged by your institution.[1][4] |
| Don't: Attempt to neutralize the chemical for disposal unless a specific, approved protocol is available from your EHS office.[1] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Waste Collection:
-
Solid Waste: Collect solid this compound powder, contaminated lab materials (e.g., weighing paper, gloves, wipes), and gels in a clearly labeled, sealed container designated for hazardous waste.[3][5] Avoid generating dust during collection.[3]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Whenever possible, use the original container for waste collection.[1][3]
-
-
Container Labeling: Label the waste container clearly and accurately. The label should include:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. They will coordinate with a licensed waste disposal contractor.[1][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.
References
Essential Safety Guide: Personal Protective Equipment for Handling Sodium Fluorescein
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of personal protective equipment (PPE) when working with Sodium Fluorescein.
Immediate Safety Protocols
This compound is typically a red-brown to orange powder.[1] While it is not classified as a hazardous substance by most suppliers under GHS, it can cause irritation and staining.[2][3][4] Inhalation of dust, and contact with eyes and skin should be avoided.[5] The primary hazards are related to dust formation and potential eye irritation.[6][7]
Core Protective Measures:
-
Eye Protection: Always wear safety glasses with side shields or tight-sealing safety goggles.[1][8]
-
Hand Protection: Use chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][8]
-
Body Protection: A standard lab coat is typically sufficient for handling small quantities. For larger quantities or when there is a risk of significant dust generation, additional protective clothing may be necessary.[4]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not usually required.[1][8] However, if dust is generated, a NIOSH-approved dust mask or respirator should be worn.[4][5][9]
Operational Plans for Handling this compound
Procedural discipline is critical to safety. The following step-by-step guidance outlines the correct use of PPE during common laboratory operations involving this compound.
1. Handling Solid this compound (Weighing, Transferring):
-
Preparation: Before handling the solid, ensure you are in a well-ventilated area or using a chemical fume hood to minimize dust exposure.
-
Donning PPE:
-
Handling:
-
Handle the container carefully to avoid creating dust clouds.
-
Use a spatula for transfers.
-
Clean any spills immediately using dry methods.[5]
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Remove the lab coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[3]
-
2. Preparing Solutions:
-
PPE Requirements: The PPE is the same as for handling the solid. The primary risk is from splashing the solution, which can stain skin and clothing and may cause irritation.
-
Procedure:
-
Slowly add the solid to the solvent to avoid splashing.
-
If the solution needs to be heated, do so in a fume hood.
-
3. Spill Management:
-
Minor Spills (Dry Powder):
-
Alert personnel in the immediate area.
-
Wear your standard PPE (lab coat, gloves, goggles). A dust respirator is highly recommended.[5]
-
Gently sweep or vacuum the material. Avoid actions that create dust clouds.[5][6]
-
Place the collected material into a sealed, labeled container for disposal.[5]
-
Clean the area with soap and water once the powder is removed.[4]
-
-
Major Spills:
PPE Selection and Quantification
The selection of appropriate PPE is dependent on the specific task and the potential for exposure.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling in closed systems | Safety glasses with side shields | Lab coat, Nitrile gloves | Not generally required |
| Weighing and preparing solutions | Safety goggles | Lab coat, Nitrile gloves | Recommended if dust is generated |
| Cleaning up minor spills | Safety goggles | Lab coat, Nitrile gloves | Dust mask/respirator recommended[5] |
| Cleaning up major spills | Tight-fitting goggles, Face shield | Chemical resistant suit/coverall, Boots, Heavy-duty gloves | NIOSH-certified respirator or SCBA[5] |
Glove selection should be based on chemical compatibility. For this compound solutions, standard laboratory gloves like nitrile are generally sufficient. Gloves should be compliant with EN 374 standards where applicable.[2]
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling of chemicals.
-
Contaminated PPE:
-
Spilled Material and Cleanup Debris:
-
All spilled material and the absorbent materials used for cleanup must be placed in a clearly labeled, sealed container.[6]
-
Dispose of the waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[6]
-
Empty containers may retain product residue and should be handled as hazardous waste until properly cleaned or disposed of.[6]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. westliberty.edu [westliberty.edu]
- 4. orionsignals.com [orionsignals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. agilent.com [agilent.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
